Technical Documentation Center

6-Chloro-5-hydroxynicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-5-hydroxynicotinic acid
  • CAS: 1211531-26-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Chloro-5-hydroxynicotinic Acid

Abstract 6-Chloro-5-hydroxynicotinic acid is a substituted pyridine carboxylic acid that serves as a crucial heterocyclic building block in modern synthetic chemistry. Its trifunctional nature, featuring a carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Chloro-5-hydroxynicotinic acid is a substituted pyridine carboxylic acid that serves as a crucial heterocyclic building block in modern synthetic chemistry. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a reactive chlorine atom on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its core chemical and physical properties, reactivity, potential applications in research and drug development, and essential safety protocols. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a technical understanding of this important chemical intermediate.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and application. This section details the fundamental identifiers for 6-Chloro-5-hydroxynicotinic acid.

  • IUPAC Name: 6-Chloro-5-hydroxypyridine-3-carboxylic acid

  • CAS Number: 1211531-26-8

  • Molecular Formula: C₆H₄ClNO₃

  • Canonical SMILES: O=C(O)C1=CN=C(Cl)C(O)=C1

The structural arrangement of its functional groups dictates its chemical behavior and potential for further modification.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyValueSource
Molecular Weight 173.55 g/mol [1]
Appearance Light-colored solid or powder (inferred)[2]
Storage Temperature Requires cold-chain transport; Store in a cool, dry, well-ventilated area[2]

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of 6-Chloro-5-hydroxynicotinic acid is key to unlocking its potential as a synthetic intermediate.

Synthesis Pathways

While a specific, peer-reviewed synthesis for 6-Chloro-5-hydroxynicotinic acid is not detailed in the available literature, a common approach to analogous structures involves the chlorination of a hydroxynicotinic acid precursor. For example, the related methyl ester derivative is synthesized by treating 5-hydroxynicotinic acid methyl ester with aqueous sodium hypochlorite under cooled conditions, followed by acidification to yield the chlorinated product[3]. This highlights a viable strategy for introducing the chlorine atom onto the pyridine ring.

Another generalized route involves preparing 6-hydroxynicotinic acid from readily available materials like DL-malic acid through cyclization and ammonification, followed by a chlorination step[4][5].

Core Chemical Reactivity

The molecule's three functional groups are the primary sites of chemical reactivity:

  • Carboxylic Acid (-COOH): This group can undergo standard reactions such as esterification (reaction with alcohols), conversion to acid chlorides (e.g., using thionyl chloride or oxalyl chloride), and amide bond formation (coupling with amines).

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is influenced by the electron-withdrawing nature of the pyridine ring and the chlorine atom.

  • Chloro Group (-Cl): The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to build molecular complexity.

Caption: Core reactivity sites of 6-Chloro-5-hydroxynicotinic acid.

Applications in Research and Drug Development

The true value of a building block chemical is defined by its utility in creating high-value target molecules. 6-Chloro-5-hydroxynicotinic acid and its derivatives are primarily used as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Intermediate for Agrochemicals

A notable application is found in its methyl ester derivative, 6-Chloro-5-hydroxy-nicotinic acid methyl ester. This compound serves as a key synthetic intermediate in the preparation of 5-Hydroxy-Imidacloprid, which is a metabolite of the widely used neuro-active insecticide, Imidacloprid[3]. This demonstrates the compound's relevance in the development and study of crop protection agents.

Scaffold for Drug Discovery

The substituted pyridine skeleton is a common motif in medicinal chemistry. The presence of multiple reactive sites allows for the systematic construction of compound libraries for screening purposes[3]. The structure can be elaborated to develop novel agents targeting various therapeutic areas, including anti-inflammatory, antibacterial, or central nervous system disorders[3].

Drug_Discovery_Workflow cluster_0 Synthesis & Elaboration cluster_1 Screening & Development A 6-Chloro-5-hydroxynicotinic Acid B Functional Group Modification (e.g., Esterification, SnAr) A->B C Compound Library B->C D High-Throughput Screening C->D Biological Assays E Hit-to-Lead Optimization D->E F Preclinical Candidate E->F

Caption: Role as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While comprehensive toxicological data for 6-Chloro-5-hydroxynicotinic acid is not available, data from its close isomer (5-Chloro-6-hydroxynicotinic acid, CAS 54127-63-8) provides essential guidance.

Hazard Identification

Based on related compounds, 6-Chloro-5-hydroxynicotinic acid should be treated as a hazardous substance. The primary hazards are:

  • H315: Causes skin irritation [1].

  • H319: Causes serious eye irritation [1].

  • H335: May cause respiratory irritation [1].

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible[2].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[2].

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat[2].

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator[6].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[6].

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6][7]. The requirement for cold-chain transportation suggests that refrigerated storage may be necessary to ensure long-term stability.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

Conclusion

6-Chloro-5-hydroxynicotinic acid is a valuable and versatile heterocyclic compound. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for synthesizing complex molecules in the pharmaceutical and agrochemical sectors. While a comprehensive dataset on its physicochemical properties is yet to be established, its synthetic utility is evident from the applications of its derivatives. Adherence to strict safety protocols is essential when handling this reactive intermediate to mitigate potential health risks. Continued exploration of this molecule's reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material applications.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-6-Hydroxynicotinic Acid, 98%. [Link]

  • Capot Chemical. (2008, November 24). MSDS of 6-Chloronicotinic acid. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. Retrieved March 10, 2026, from [Link]

  • NIST. (n.d.). 6-Chloronicotinic acid. Retrieved March 10, 2026, from [Link]

  • Veeprho. (n.d.). 5-Chloro-6-Hydroxynicotinic Acid | CAS 54127-63-8. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

5-Chloro-6-hydroxynicotinic Acid (CAS 54127-63-8): A Comprehensive Technical Guide on Synthesis, Characterization, and Advanced Applications

Executive Summary In the landscape of modern organic synthesis and drug development, functionalized pyridine derivatives serve as indispensable building blocks. 5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized pyridine derivatives serve as indispensable building blocks. 5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8) is a highly versatile, halogenated heterocyclic compound. Characterized by its dual reactivity—stemming from lactim-lactam tautomerism—this molecule is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including advanced anticancer camptothecin derivatives, as well as novel organometallic polymers.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. Here, we will dissect the causality behind its synthetic pathways, establish self-validating analytical protocols, and explore its structural dynamics to empower researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the structural behavior of 5-chloro-6-hydroxynicotinic acid is fundamental to leveraging its reactivity. The molecule features a pyridine ring substituted with a carboxylic acid at C3, a chlorine atom at C5, and a hydroxyl group at C6[2].

Crucially, the compound exhibits lactim-lactam tautomerism . In solution, it exists in a dynamic equilibrium between the lactim form (5-chloro-6-hydroxynicotinic acid) and the lactam form (5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid)[1, 2]. This tautomerism dictates its reactivity, allowing the molecule to act as an ambidentate ligand or substrate, directing electrophilic or nucleophilic attacks to either the oxygen or nitrogen centers depending on the solvent environment and steric hindrance.

Table 1: Physicochemical and Structural Properties
PropertyValueReference
IUPAC Name 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid[2]
CAS Number 54127-63-8[1]
Molecular Formula

[2]
Molecular Weight 173.55 g/mol [2]
Melting Point 284.5°C – 285.6°C[7]
Appearance White to cream/beige fine crystalline powder[3, 7]

Mechanistic Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 5-chloro-6-hydroxynicotinic acid demands strict regiocontrol to prevent over-chlorination. The most efficient route utilizes 6-hydroxynicotinic acid as the starting material, employing a two-stage activation and electrophilic substitution strategy [4].

Protocol: Controlled Chlorination and Hydrolysis

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure batch-to-batch reproducibility.

Step 1: Acyl Chloride Activation

  • Procedure: Suspend 6-hydroxynicotinic acid in anhydrous chloroform. Introduce a catalytic amount of pyridine. Add thionyl chloride (

    
    ) dropwise while heating the mixture to reflux (55°C) for 60 minutes [4].
    
  • Causality: The direct chlorination of the pyridine ring is energetically unfavorable due to electron withdrawal by the carboxylic acid. By converting the carboxylic acid to an acyl chloride (6-hydroxynicotinoyl chloride), we temporarily modify the electronic landscape. Pyridine acts as a nucleophilic catalyst, forming a highly reactive intermediate with

    
     that accelerates acyl chloride formation [4].
    

Step 2: Electrophilic Chlorination (IPC Checkpoint)

  • Procedure: Maintain the reaction vessel strictly at 60°C. Introduce gaseous chlorine (

    
    ) continuously over a 60-minute period [4].
    
  • Self-Validation (IPC): At

    
     min, sample the mixture for rapid RP-HPLC analysis. The complete disappearance of the 6-hydroxynicotinoyl chloride peak validates the end of the reaction, preventing the formation of 5,6-dichloro impurities.
    
  • Causality: The hydroxyl/oxo group at C6 is strongly electron-donating via resonance, directing the incoming electrophile (

    
    ) exclusively to the ortho position (C5). Strict temperature control at 60°C provides the exact activation energy required for mono-chlorination without triggering di-chlorination [4].
    

Step 3: Precipitation and Hydrolysis

  • Procedure: Cool the mixture to room temperature to precipitate the intermediate (5-chloro-6-hydroxynicotinoyl chloride). Isolate via vacuum filtration. Hydrolyze the intermediate by stirring in cold distilled water [4].

  • Causality: Water acts as a nucleophile, selectively attacking the highly reactive acyl chloride carbon, regenerating the stable carboxylic acid functional group and yielding the final product [4].

SynthesisWorkflow A 6-Hydroxynicotinic Acid (Starting Material) B Thionyl Chloride (SOCl2) + Pyridine Reflux, 55°C, 60 min A->B C 6-Hydroxynicotinoyl Chloride (Activated Intermediate) B->C Acyl Activation D Chlorine Gas (Cl2) 60°C, 60 min C->D E 5-Chloro-6-hydroxynicotinoyl Chloride (Chlorinated Intermediate) D->E Electrophilic Substitution F Aqueous Hydrolysis Room Temperature E->F G 5-Chloro-6-hydroxynicotinic Acid (Final Product) F->G Carboxyl Regeneration

Caption: Workflow for the synthesis of 5-Chloro-6-hydroxynicotinic acid via controlled chlorination.

Analytical Characterization & Quality Assurance

To guarantee the integrity of 5-chloro-6-hydroxynicotinic acid for downstream pharmaceutical applications, a multi-modal analytical approach is required. The following specifications establish a self-validating quality control framework.

Table 2: Analytical Specifications & Quality Control
ParameterSpecificationAnalytical MethodRationale / Causality
Purity (Assay)

RP-HPLC (UV detection at ~254 nm)Verifies the absence of di-chlorinated byproducts and unreacted precursors [3].
Acid-Base Assay

Aqueous acid-base titrationValidates the structural integrity and exact equivalent weight of the carboxylic acid moiety [3].
Regiochemistry Conforms to standard

-NMR and

-NMR
Confirms the precise location of the chlorine atom at the C5 position, ensuring no isomeric impurities exist [6].

Applications in Advanced Drug Development & Materials

The strategic placement of the chlorine atom and the carboxylic acid group makes this compound a highly sought-after scaffold.

Pharmaceutical Intermediates (APIs): In drug discovery, the compound is heavily utilized for structural modifications. Through esterification, amidation, and N-alkylation (exploiting the lactam tautomer), it serves as a critical precursor for synthesizing high-camptothecin derivatives, which exhibit potent anticancer activity [8]. The chlorine atom enhances the lipophilicity (logP) of the resulting drug molecules, often improving cellular permeability and target binding affinity.

Organometallic Chemistry & Materials Science: Beyond organic pharmaceuticals, 5-chloro-6-hydroxynicotinic acid is utilized in the synthesis of advanced triorganotin esters [5]. When reacted with bis(triorganotin) oxides


, it yields complexes where the tin atoms adopt a five-coordinated trigonal bipyramidal geometry [5]. Causally, the interaction between the oxygen atoms of the phenolic hydroxide and the tin atoms of adjacent molecules drives the spontaneous self-assembly of these complexes into one-dimensional linear polymers [5].

ReactivityPathway Lactim Lactim Tautomer (Hydroxypyridine) Lactam Lactam Tautomer (Pyridone) Lactim->Lactam Solvent-Dependent Equilibrium Organotin Triorganotin Esters (1D Linear Polymers) Lactim->Organotin Phenolic O-Coordination API API Intermediates (e.g., Camptothecin Derivatives) Lactam->API N-Alkylation / Amidation

Caption: Lactim-lactam tautomerism of 5-Chloro-6-hydroxynicotinic acid and its divergent reactivity.

Safety, Handling, and Stability

As with many halogenated pyridine derivatives, strict safety protocols must be observed to protect laboratory personnel.

  • Hazard Identification: The compound is classified as a severe irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory tract irritation (H335) [2].

  • Handling Protocols: Operations should be conducted within a certified chemical fume hood. Personnel must wear protective gloves, clothing, and eye/face protection (P280) [1]. In the event of skin contact, wash thoroughly with plenty of soap and water (P302+P352) [1].

  • Storage Causality: Store in a cool, dark, and dry environment (ideally

    
    ) in tightly sealed containers [1, 6]. Exposure to ambient moisture or prolonged UV light can induce slow hydrolytic degradation or photo-dehalogenation, compromising the 
    
    
    
    purity threshold required for API synthesis.

References

  • 5-Chloro-6-hydroxynicotinic acid | 54127-63-8, Sigma-Aldrich,
  • 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem, N
  • 5-Chloro-6-hydroxynicotinic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals, Thermo Fisher Scientific,
  • CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid, Scientific.Net,
  • 5-Chloro-6-hydroxynicotinic Acid | 54127-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd., TCI Chemicals,
  • 5-Chloro-6-hydroxynicotinic acid | CAS:54127-63-8 | Huateng, Hu
  • 5-Chloro-6-Hydroxy-3-Pyridinecarboxylic Acid; 5-Chloro-6-Hydroxynicotinic Acid CAS 54127-63-8, Shaanxi Bloom Tech Co., Ltd.,
Foundational

Comprehensive Technical Profiling of 5-Chloro-6-hydroxynicotinic Acid: Physicochemical Dynamics, Synthesis, and Applications

Executive Summary 5-Chloro-6-hydroxynicotinic acid (CAS: 54127-63-8) is a highly versatile halogenated heterocyclic building block. In the realm of agrochemicals, it serves as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-6-hydroxynicotinic acid (CAS: 54127-63-8) is a highly versatile halogenated heterocyclic building block. In the realm of agrochemicals, it serves as a critical intermediate in the synthesis of advanced chloronicotinyl insecticides[1]. In pharmaceutical development, it is an indispensable reference standard used for the rigorous impurity profiling of nicotinic acid (Vitamin B3) and nicotine derivatives[2],[3]. This whitepaper deconstructs the physicochemical behavior, mechanistic synthesis, and advanced material applications of this compound, providing field-proven protocols for laboratory integration.

Physicochemical Profiling & Structural Dynamics

Understanding the reactivity of 5-chloro-6-hydroxynicotinic acid requires analyzing its structural tautomerism. While commonly named as a hydroxy-pyridine, the compound exists predominantly as its keto-enol tautomer—5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid —in the solid state and in polar solvents[4]. This lactam-lactim equilibrium heavily dictates its nucleophilic and electrophilic interaction sites.

The compound crystallizes in a monoclinic system (space group P21/c), which is characterized by an extensive intermolecular hydrogen-bonding network between the carboxylic acid and pyridone moieties[5]. This dense packing is responsible for its exceptionally high melting point (>300 °C)[6].

Table 1: Physicochemical and Crystallographic Properties
PropertyValueExperimental Context & Causality
CAS Number 54127-63-8Primary identifier for regulatory compliance and procurement[2],[3].
Molecular Formula C6H4ClNO3Confirmed via high-resolution mass spectrometry[4].
Molecular Weight 173.55 g/mol Target mass for LC-MS impurity profiling; yields [M-H]⁻ at m/z 172[4].
Melting Point >300 °CHigh thermal stability indicates robust intermolecular hydrogen bonding[6].
Crystal System Monoclinic (P21/c)Cell parameters: a=5.478 Å, b=10.545 Å, c=11.796 Å[5].
Appearance White to light orange powderColor variations (orange/yellow) indicate trace oxidation or impurities[7].

Mechanistic Synthesis Pathway

Direct electrophilic aromatic chlorination of 6-hydroxynicotinic acid often yields poor regioselectivity and over-chlorinated byproducts due to the competing electronic effects of the deactivating carboxylic acid and the activating hydroxyl group. To achieve strict regioselectivity at the 5-position, the carboxylic acid must first be converted into an acid chloride, temporarily altering the ring's electronic distribution[1].

Protocol 1: Regioselective Synthesis of 5-Chloro-6-hydroxynicotinic Acid

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Activation (Slurry Formation): Suspend 0.5 mol of 6-hydroxynicotinic acid in 750 mL of anhydrous chloroform. Add 0.12 mol of pyridine.

    • Causality: Pyridine acts as a nucleophilic catalyst and acid scavenger, facilitating the formation of a reactive intermediate with the chlorinating agent[1].

  • Acid Chloride Conversion: Slowly add 1.6 mol of thionyl chloride under reflux conditions. Maintain the reaction at 55 °C for 60 minutes.

    • Validation: The cessation of SO₂ and HCl gas evolution indicates complete conversion to 6-hydroxynicotinoyl chloride. The slurry will transition into a homogeneous solution[1].

  • Electrophilic Chlorination: Introduce 0.98 mol of chlorine gas strictly over 60 minutes, maintaining the temperature at exactly 60 °C.

    • Causality: The ortho/para-directing nature of the C6-oxygen drives the chlorine to the C5 position.

    • Validation: Exceeding 60 °C risks the formation of 5,6-dichloronicotinoyl derivatives[1].

  • Precipitation & Hydrolysis: Cool to room temperature to precipitate 5-chloro-6-hydroxynicotinoyl chloride as a white solid. Isolate via vacuum filtration and immediately hydrolyze by stirring in excess distilled water for 2 hours[1].

  • Crystallization: Recrystallize the crude product four times from hot ethanol (345 K). Dry under a vacuum (1.3 Pa) at 353 K for 24 hours to isolate the pure monoclinic phase[5].

Synthesis A 6-Hydroxynicotinic Acid (Precursor) B Thionyl Chloride + Pyridine (Activation) A->B C 6-Hydroxynicotinoyl Chloride (Intermediate) B->C D Cl2 Gas (60°C) (Electrophilic Chlorination) C->D E 5-Chloro-6-hydroxynicotinoyl Chloride D->E F H2O Hydrolysis E->F G 5-Chloro-6-hydroxynicotinic Acid (Target Product) F->G

Synthetic route of 5-chloro-6-hydroxynicotinic acid via electrophilic chlorination.

Applications in Advanced Materials: Organotin Polymers

Beyond organic synthesis, 5-chloro-6-hydroxynicotinic acid is a highly effective bidentate bridging ligand in materials science. When reacted with triorganotin oxides (e.g., triphenyltin), it yields complex supramolecular architectures[8].

The tin atoms become five-coordinated, adopting a trigonal bipyramidal geometry. The ligand coordinates via two distinct oxygen atoms: one from the carboxylate group and the other from the phenolic/pyridone oxygen[8]. This intermolecular coordination drives the formation of one-dimensional linear polymers, which exhibit potent antifungal and catalytic properties[8].

Organotin L 5-Chloro-6-hydroxynicotinic Acid (Ligand) Complex Trigonal Bipyramidal Sn Complex L->Complex 1:2 Stoichiometry Sn Triorganotin Oxide (e.g., Triphenyltin) Sn->Complex Coordination Polymer 1D Linear Polymer (via Phenolic O - Sn) Complex->Polymer Intermolecular Bonding

Formation of 1D linear organotin polymers using 5-chloro-6-hydroxynicotinic acid.

Pharmaceutical Quality Control: Impurity Profiling

In the pharmaceutical sector, halogenated impurities in nicotinic acid APIs can drastically alter toxicity profiles. 5-Chloro-6-hydroxynicotinic acid is utilized as a traceable pharmacopeial reference standard for batch validation[2],[3].

Protocol 2: LC-MS Impurity Profiling
  • Standard Preparation: Dissolve 10 mg of the reference standard (>99.0% purity) in 10 mL of HPLC-grade methanol. Dilute to 1–10 µg/mL using the mobile phase[3].

  • Sample Preparation: Dissolve the target nicotinic acid batch in the mobile phase at 1 mg/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Utilize a gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: Formic acid suppresses the ionization of the carboxylic acid moiety, ensuring the analyte remains neutral for optimal retention on the hydrophobic stationary phase.

  • Detection & Validation: Monitor UV absorbance at 280 nm. Configure the ESI-MS in negative ion mode.

    • Validation: Confirm the identity of the impurity by identifying the [M-H]⁻ peak at m/z 172.0, accompanied by the characteristic 3:1 isotopic ratio (m/z 172 to 174) indicative of a single chlorine atom.

Analytical S1 Sample Prep: Dissolution in Mobile Phase S2 Chromatographic Separation (RP-HPLC, C18 Column) S1->S2 Injection S3 Detection (UV at 280 nm & ESI-MS) S2->S3 Elution S4 Data Analysis: Impurity Profiling vs Reference S3->S4 Mass/UV Spectra

LC-MS analytical workflow for nicotinic acid impurity profiling.

Safety and Handling Protocols

According to GHS classifications, 5-chloro-6-hydroxynicotinic acid is a known skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

  • Handling (P280): Always wear protective nitrile gloves, laboratory coats, and tightly sealed safety goggles.

  • Post-Handling (P264): Wash hands thoroughly after handling to prevent inadvertent mucous membrane exposure.

  • Storage: Keep containers tightly closed in a dry, well-ventilated area at room temperature.

References

  • Veeprho. 5-Chloro-6-Hydroxynicotinic Acid | CAS 54127-63-8. Available at:[Link]

  • National Center for Biotechnology Information. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541. PubChem. Available at:[Link]

  • Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • R Discovery / Scientific.Net. Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid. Available at:[Link]

Sources

Exploratory

Tautomeric Dynamics of 5-Chloro-6-Hydroxynicotinic Acid: A Technical Guide for Drug Development

Executive Summary & Mechanistic Grounding In rational drug design, the structural ambiguity introduced by tautomerism can profoundly alter a molecule's physicochemical profile, impacting solubility, membrane permeability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In rational drug design, the structural ambiguity introduced by tautomerism can profoundly alter a molecule's physicochemical profile, impacting solubility, membrane permeability, and receptor-ligand interactions. 5-Chloro-6-hydroxynicotinic acid (5Cl6HNA) —also systematically named 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid—serves as a critical archetype for understanding lactam-lactim (pyridone-hydroxypyridine) tautomerism in halogenated N-heterocycles.

The tautomeric equilibrium of 5Cl6HNA is governed by the proton transfer between the endocyclic nitrogen and the exocyclic oxygen at the 6-position. This equilibrium is highly sensitive to the dielectric constant of the environment and the electronic influence of its substituents: the electron-withdrawing 5-chloro group and the 3-carboxylic acid moiety. As an application scientist, recognizing why and how this molecule shifts between its hydroxy (lactim) and oxo (lactam) states is paramount for optimizing downstream pharmaceutical formulation and pharmacokinetic modeling.

Tautomerism Lactim Hydroxy Tautomer (Lactim) Favored in non-polar/gas Lactam Oxo Tautomer (Lactam) Favored in solid/polar Lactim->Lactam Proton Transfer Substituent 5-Chloro & 3-COOH Electronic Effects Substituent->Lactim Substituent->Lactam Environment Dielectric Constant & H-Bonding Network Environment->Lactam Stabilizes

Logical relationship of 5Cl6HNA tautomerization, substituent effects, and environmental drivers.

Phase-Dependent Thermodynamic Profiling

The physical state of 5Cl6HNA dictates its dominant tautomeric form. In the solid state, intermolecular forces override intrinsic molecular energetics. The highly polar nature of the oxo (lactam) form allows it to act as a robust hydrogen bond donor (via N-H) and acceptor (via C=O), driving the crystallization of the oxo tautomer. Conversely, in the gas phase, the absence of dielectric stabilization and crystal packing forces reveals the intrinsic stability of the isolated molecule.

Extensive thermodynamic studies [1] have demonstrated that while related compounds like 2-hydroxynicotinic acid strongly favor the oxo form in the gas phase, 5Cl6HNA exhibits no strong dominance of either tautomer in the ideal gas phase at 298.15 K . The two forms coexist, driven by the delicate balance of the electron-withdrawing chlorine atom which modulates the basicity of the adjacent nitrogen.

Quantitative Data Summary

The following table synthesizes the phase-dependent tautomeric behavior and the analytical evidence validating these states [1, 2].

Phase / EnvironmentDominant TautomerAnalytical EvidenceThermodynamic/Kinetic Driver
Solid State (Crystalline) Oxo (Lactam)XRD (Space group:

), FT-IR (

,

)
Intermolecular H-bonding networks, crystal packing forces.
Ideal Gas Phase (298.15 K) MixedKnudsen effusion, CBS-QB3 / G3MP2 calculationsLack of dielectric stabilization; intrinsic molecular energetics.
Aqueous / Polar Solvents Oxo (Lactam) / ZwitterionNMR, UV-Vis SpectroscopySolvent dipole interactions, hydration of polar functional groups[2].

Experimental Protocols for Tautomeric Validation

To ensure scientific integrity and trustworthiness, the determination of tautomeric states must rely on orthogonal, self-validating analytical workflows. Relying solely on X-ray diffraction (XRD) can be misleading due to the low electron density of hydrogen atoms. Therefore, a coupled approach using vibrational spectroscopy and thermodynamic calorimetry is required.

Protocol A: Solid-State Structural Determination (XRD & FT-IR)

Rationale: XRD provides the heavy-atom crystalline framework, while FT-IR confirms the specific protonation state of the heteroatoms, definitively distinguishing the lactam from the lactim form.

  • Crystallization: Dissolve 5Cl6HNA in a highly polar solvent (e.g., water or ethanol) and allow slow evaporation at 293 ± 2 K to yield monoclinic crystals.

  • Single-Crystal X-Ray Diffraction (XRD):

    • Mount a suitable crystal and collect data using Mo K

      
       radiation.
      
    • Solve the structure using direct methods. For 5Cl6HNA, expect a monoclinic

      
       space group[1].
      
    • Causality Check: Look for shortened C-N bonds and lengthened C-O bonds characteristic of the amide-like oxo form.

  • Vibrational Spectroscopy (FT-IR):

    • Prepare a KBr pellet containing 1-2% of the crystalline 5Cl6HNA.

    • Scan from 4000 to 400 cm

      
      .
      
    • Self-Validation: The definitive presence of the oxo tautomer is confirmed by the observation of a distinct N-H stretching band (typically around 3243 cm

      
      ) and a 
      
      
      
      stretching band (around 1639 cm
      
      
      ). The absence of a broad O-H stretch (excluding the carboxylic acid) validates the lack of the lactim form.
Protocol B: Gas-Phase Energetics via Knudsen Effusion & Calorimetry

Rationale: To understand the intrinsic drug-receptor binding energetics devoid of solvent effects, the standard molar enthalpy of formation in the gas phase (


) must be derived.
  • Micro Combustion Calorimetry:

    • Combust a precisely weighed pellet of crystalline 5Cl6HNA in a bomb calorimeter under excess oxygen.

    • Calculate the standard molar enthalpy of formation in the crystalline state,

      
      , correcting for the formation of HCl gas.
      
  • Knudsen Effusion Method:

    • Place the sample in a Knudsen cell with a calibrated orifice.

    • Measure the rate of mass loss under high vacuum across a temperature gradient to determine vapor pressure.

    • Apply the Clausius-Clapeyron equation to derive the standard enthalpy of sublimation,

      
      .
      
  • Thermodynamic Synthesis:

    • Calculate the gas-phase enthalpy:

      
      .
      
    • Compare this experimental value against CBS-QB3 and G3MP2 ab initio calculations to validate the coexistence of mixed tautomers in the gas phase [1].

Workflow Sample 5Cl6HNA Sample XRD Single-Crystal XRD (Heavy Atom Matrix) Sample->XRD FTIR FT-IR Spectroscopy (Protonation State) Sample->FTIR Calorimetry Combustion Calorimetry (Solid Enthalpy) Sample->Calorimetry Sublimation Knudsen Effusion (Sublimation Enthalpy) Sample->Sublimation SolidState Solid-State Characterization (Lactam Confirmed) XRD->SolidState Oxo Form FTIR->SolidState N-H/C=O Bands Thermo Thermodynamic Profiling (Gas Phase Energetics) Calorimetry->Thermo ΔfH(cr) Sublimation->Thermo ΔsubH

Multimodal experimental workflow for characterizing 5Cl6HNA tautomerism across phases.

Implications for Drug Development & Pharmacokinetics

Understanding the tautomerism of 5Cl6HNA is not merely an academic exercise; it has profound implications for lead optimization.

  • Receptor Docking and Pharmacophores: The shift from the hydroxy to the oxo form flips the hydrogen-bonding profile of the molecule. The lactim form presents a hydrogen bond donor (-OH) and an acceptor (pyridine nitrogen). The lactam form presents a hydrogen bond acceptor (C=O) and a donor (N-H). If an in silico docking study incorrectly assumes the lactim form in a physiological (aqueous) environment, the predicted binding affinities will be fundamentally flawed.

  • Solubility and Permeability (ADME): The oxo form is highly polar and stabilized by hydration shells in aqueous media [2]. This increases aqueous solubility but can hinder passive membrane permeability (lowering the partition coefficient, LogP). The 5-chloro substituent slightly offsets this by increasing overall lipophilicity compared to the unhalogenated 6-hydroxynicotinic acid.

  • Formulation Stability: Because 5Cl6HNA crystallizes exclusively as the oxo tautomer in the

    
     space group, active pharmaceutical ingredient (API) formulations utilizing this moiety will exhibit high solid-state stability, minimizing the risk of polymorphic transitions driven by tautomeric shifts during shelf-life storage.
    

References

  • Santos, R. C., Figueira, R. M., Piedade, M. F., Diogo, H. P., & Minas da Piedade, M. E. (2009). Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. Journal of Physical Chemistry B, 113(43), 14291-14309.[Link]

  • Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Journal of Physical Chemistry Letters, 12(7), 1856–1862.[Link]

Foundational

Deconstructing 6-Chloro-5-hydroxynicotinic Acid: IUPAC Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary Pyridine derivatives represent one of the most privileged scaffolds in modern medicinal chemistry and agrochemical development. Among these, highly functionalized nicotinic acid analogs offer unique geo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine derivatives represent one of the most privileged scaffolds in modern medicinal chemistry and agrochemical development. Among these, highly functionalized nicotinic acid analogs offer unique geometric and electronic properties. This technical guide provides an in-depth analysis of 6-Chloro-5-hydroxynicotinic acid (CAS: 1211531-26-8)[1]. By deconstructing its IUPAC nomenclature, detailing its self-validating synthetic protocols, and exploring its pharmacophoric utility, we aim to equip researchers and drug development professionals with a comprehensive understanding of this critical building block[2].

Structural Elucidation and IUPAC Nomenclature

While the trivial name "nicotinic acid" is widely accepted in laboratory vernacular, rigorous structural characterization requires systematic IUPAC nomenclature. The exact systematic name for this compound is 6-chloro-5-hydroxypyridine-3-carboxylic acid [3].

The logical derivation of this name follows a strict hierarchical ruleset designed to eliminate ambiguity:

  • Parent Structure: The core aromatic ring is pyridine.

  • Principal Functional Group: The highest-priority functional group is the carboxylic acid (-COOH), dictating the suffix "-carboxylic acid".

  • Numbering Priority: The heteroatom (nitrogen) is assigned position 1. The ring is numbered to assign the lowest possible locant to the principal functional group. Thus, the carbon bearing the carboxyl group is designated as C3.

  • Substituent Assignment: The remaining functional groups are located at C5 (hydroxyl, -OH) and C6 (chlorine, -Cl).

  • Alphabetization: The substituents are listed alphabetically ("chloro" precedes "hydroxy"), culminating in the final assembly[3].

IUPAC_Logic Step1 Identify Parent Ring: Pyridine Step2 Determine Principal Group: Carboxylic Acid (-COOH) Step1->Step2 Step3 Numbering Priority: Assign N as 1, -COOH at C3 Step2->Step3 Step4 Identify Substituents: -OH at C5, -Cl at C6 Step3->Step4 Step5 Alphabetize & Assemble: 6-Chloro-5-hydroxypyridine-3-carboxylic acid Step4->Step5

Caption: Logical decision tree for the IUPAC nomenclature of 6-Chloro-5-hydroxynicotinic acid.

Analytical Data & Physicochemical Profiling

Understanding the quantitative physicochemical parameters of 6-chloro-5-hydroxypyridine-3-carboxylic acid is essential for predicting its behavior in synthetic workflows, chromatographic separations, and biological systems[4].

Table 1: Physicochemical and Identification Properties

PropertyValue
IUPAC Name 6-Chloro-5-hydroxypyridine-3-carboxylic acid
Trivial Name 6-Chloro-5-hydroxynicotinic acid
CAS Registry Number 1211531-26-8
Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
Key Functional Groups Carboxyl, Hydroxyl, Aryl Chloride

Mechanistic Synthesis and Self-Validating Protocols

The direct electrophilic aromatic substitution (EAS) of pyridine rings is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly electron-donating C5 hydroxyl group activates the ring, enabling regioselective functionalization[2].

To synthesize 6-chloro-5-hydroxynicotinic acid with high purity, a three-phase approach is employed. This protocol utilizes a methyl ester intermediate to mask the carboxylic acid, thereby preventing unwanted side reactions and improving solubility in biphasic systems[2].

Synthesis_Workflow Start Starting Material: 5-Hydroxynicotinic acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Int1 Intermediate: Methyl 5-hydroxynicotinate Step1->Int1 Step2 Regioselective Chlorination (NaOCl, 0°C, 30 min) Int1->Step2 Int2 Intermediate: Methyl 6-chloro-5-hydroxynicotinate Step2->Int2 Step3 Base Hydrolysis & Acidification (NaOH then HCl to pH 3) Int2->Step3 Product Final Product: 6-Chloro-5-hydroxynicotinic acid Step3->Product

Caption: Step-by-step synthetic workflow for 6-Chloro-5-hydroxynicotinic acid.

Protocol: Regioselective Synthesis of 6-Chloro-5-hydroxypyridine-3-carboxylic acid
Phase 1: Esterification (Carboxyl Masking)
  • Methodology: Suspend 5-hydroxynicotinic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid and reflux for 12 hours.

  • Causality: The free carboxylic acid can interfere with electrophilic chlorination by altering the electronic distribution of the ring or forming insoluble zwitterions. Esterification neutralizes this effect and enhances organic solubility.

  • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar baseline spot confirms quantitative conversion to methyl 5-hydroxynicotinate.

Phase 2: Regioselective Chlorination
  • Methodology: Dissolve methyl 5-hydroxynicotinate (29 mmol) in a reaction vessel and cool to 0°C using an ice bath. Slowly add aqueous sodium hypochlorite (NaOCl, 6.15%, 22 mmol) dropwise over 15 minutes. Stir for 30 minutes, then quench with 2M hydrochloric acid (20 mL)[2].

  • Causality: The C5 hydroxyl group strongly directs electrophiles to the ortho positions via resonance donation. The C6 position is favored due to transition state stabilization adjacent to the nitrogen atom. The use of an ice bath (0°C) and sub-stoichiometric NaOCl prevents over-chlorination and oxidative ring cleavage[2].

  • System Validation: The reaction is self-validating through precipitation. The formation of white crystals upon quenching indicates successful chlorination. Filtration yields methyl 6-chloro-5-hydroxynicotinate[2].

Table 2: Stoichiometric Data for Regioselective Chlorination[2]

Reagent / ProductMolecular WeightEquivalentsAmountRole
Methyl 5-hydroxynicotinate 153.14 g/mol 1.004.5 g (29 mmol)Starting Material
Sodium Hypochlorite (6.15%) 74.44 g/mol 0.7626.7 mL (22 mmol)Electrophilic Chlorine Source
Hydrochloric Acid (2M) 36.46 g/mol Excess20.0 mLQuenching Agent
Methyl 6-chloro-5-hydroxynicotinate 187.58 g/mol 0.42 (Yield)2.31 gIntermediate Product
Phase 3: Saponification and Isoelectric Acidification
  • Methodology: Suspend the chlorinated ester in 2M NaOH and stir at ambient temperature until complete dissolution occurs (approx. 2 hours). Carefully acidify the aqueous solution with 2M HCl to pH ~3.

  • Causality: Base-catalyzed hydrolysis cleaves the methyl ester to yield the carboxylate salt. Subsequent acidification to pH 3 targets the specific isoelectric point of the zwitterionic pyridine-carboxylic acid, driving it out of the aqueous phase.

  • System Validation: Immediate and selective precipitation of 6-chloro-5-hydroxynicotinic acid at pH 3 confirms successful deprotection, leaving highly soluble impurities in the aqueous phase.

Applications in Drug Discovery and Agrochemicals

The strategic placement of halogens and hydrogen-bonding groups on the pyridine scaffold makes 6-chloro-5-hydroxynicotinic acid a highly versatile intermediate[2].

Pharmacophore Core Pyridine Ring (Aromatic Scaffold) C3 C3: Carboxylic Acid (H-Bond Donor/Acceptor) Core->C3 Position 3 C5 C5: Hydroxyl Group (EAS Activator, H-Bond Donor) Core->C5 Position 5 C6 C6: Chlorine Atom (Lipophilicity, Halogen Bonding) Core->C6 Position 6

Caption: Pharmacophoric mapping and functional group utility of 6-Chloro-5-hydroxynicotinic acid.

  • Agrochemical Development: The esterified intermediate, methyl 6-chloro-5-hydroxynicotinate, is a critical precursor in the synthesis of 5-Hydroxy-Imidacloprid [2]. This compound is a major active metabolite of Imidacloprid, a globally utilized neuro-active insecticide that targets nicotinic acetylcholine receptors (nAChRs) in pests[2].

  • Pharmaceutical Scaffolding: The molecule contains three distinct functional handles (carboxylic acid, hydroxyl, and aryl chloride)[2]. This tri-functionality allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the C6 chloride) and ester/amide linkages at C3, facilitating the rapid construction of complex pyridine heterocyclic skeletons for novel anti-inflammatory, antibacterial, and CNS-active agents[2].

References

Sources

Exploratory

The Chemical Privilege of Chlorinated Nicotinic Acids: A Technical Guide to Biological Applications and Synthesis

Abstract Chlorinated nicotinic acids (CNAs)—specifically 2-chloronicotinic acid (2-CNA) and 6-chloronicotinic acid (6-CNA)—are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Chlorinated nicotinic acids (CNAs)—specifically 2-chloronicotinic acid (2-CNA) and 6-chloronicotinic acid (6-CNA)—are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. Characterized by an electron-deficient pyridine ring, a reactive halogen leaving group, and a versatile carboxylic acid moiety, these compounds serve as foundational building blocks for complex bioactive molecules. This whitepaper dissects the mechanistic rationale behind their utility, explores their downstream biological targets (from COX inhibitors to nicotinic acetylcholine receptor agonists), and provides validated, step-by-step synthetic and analytical workflows for bench scientists.

Structural Causality: Why Chlorinated Nicotinic Acids?

From the perspective of a synthetic chemist or drug discovery scientist, the pyridine ring is notoriously resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, this exact property makes halogenated pyridines exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) .

In both 2-CNA[1] and 6-CNA, the chlorine atom is positioned ortho or para to the ring nitrogen. When a nucleophile attacks the chlorinated carbon, the resulting negative charge in the Meisenheimer intermediate is highly stabilized by delocalization onto the electronegative pyridine nitrogen. Furthermore, the adjacent carboxylic acid group provides a secondary handle for amidation, esterification, or decarboxylative cross-coupling[2]. This dual-reactivity profile allows researchers to rapidly build complexity, making CNAs indispensable intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), antiretrovirals, and broad-spectrum agrochemicals[3].

2-Chloronicotinic Acid (2-CNA): Pathways to Anti-inflammatories and Herbicides

2-Chloronicotinic acid (CAS 2942-59-8) is a primary precursor in the synthesis of several high-value active pharmaceutical ingredients (APIs) and agrochemicals[4]. Its most notable pharmaceutical derivative is Pranoprofen , a potent NSAID used in ophthalmology and systemic pain management that functions by inhibiting cyclooxygenase (COX-1 and COX-2). In the agricultural sector, 2-CNA is the starting material for acetolactate synthase (ALS) inhibitors like the herbicide Nicosulfuron[5].

Experimental Protocol: SNAr Synthesis of the Diaryl Ether Precursor for Pranoprofen

To synthesize Pranoprofen, the initial and most critical step is the coupling of 2-CNA with p-ethylphenol to form a diaryl ether intermediate[6]. This protocol is designed as a self-validating system to ensure maximum yield and purity before proceeding to downstream polyphosphoric acid cyclization.

  • Step 1: Reagent Preparation & Deprotonation

    • Action: Suspend 1.0 eq of 2-CNA and 1.1 eq of p-ethylphenol in a robust solvent system (or neat, depending on scale) in the presence of 2.5 eq of strong base (KOH or NaOH).

    • Causality: The strong base is required to deprotonate the p-ethylphenol, generating a highly nucleophilic phenoxide anion. The excess base also deprotonates the carboxylic acid of 2-CNA, preventing unwanted side reactions and increasing the solubility of the intermediate.

  • Step 2: Thermal Condensation (SNAr)

    • Action: Heat the reaction mixture to 170°C – 180°C under a nitrogen atmosphere for 4–6 hours.

    • Causality: The SNAr reaction on the electron-deficient pyridine ring requires high thermal energy to overcome the activation barrier of displacing the chloride ion. The nitrogen atmosphere prevents oxidative degradation of the phenoxide at high temperatures.

  • Step 3: Acidification and Precipitation

    • Action: Cool the mixture to room temperature, dilute with water, and adjust the pH to 3-4 using aqueous HCl or phosphoric acid.

    • Validation & QC Checkpoint: The target diaryl ether carboxylic acid will precipitate out of solution only when the pH drops below the pKa of the carboxylic acid moiety (approx. pKa 3.5). Filter and wash the precipitate with cold water. Analyze via LC-MS; the presence of the [M+H]+ peak corresponding to the diaryl ether (and the absence of the 2-CNA isotopic chlorine cluster) validates the complete conversion of the starting material[6].

G A 2-Chloronicotinic Acid (2-CNA) C Nucleophilic Aromatic Substitution (SNAr) @ 170°C A->C B p-Ethylphenol + Strong Base (KOH/NaOH) B->C D Diaryl Ether Intermediate C->D Acidification E Polyphosphoric Acid Cyclization D->E F Tricyclic Ketone E->F G Grignard & Reduction F->G H Pranoprofen (NSAID) G->H

Synthetic workflow of Pranoprofen from 2-Chloronicotinic Acid via SNAr.

6-Chloronicotinic Acid (6-CNA): Neonicotinoids and Environmental Biotransformation

6-Chloronicotinic acid (CAS 5326-23-8) is the critical precursor for the synthesis of Imidacloprid , the world's most widely used neonicotinoid insecticide[7]. Imidacloprid functions as a systemic neurotoxicant by binding irreversibly to specific insect nicotinic acetylcholine receptors (nAChRs), causing paralysis and death[8]. In human medicine, 6-CNA is also utilized to synthesize Tazarotene, a retinoid receptor agonist used to treat psoriasis and acne[9].

Metabolism and Biomonitoring of Imidacloprid

Understanding the biological significance of 6-CNA requires looking at it not just as a synthetic precursor, but as a terminal metabolite . In mammals, imidacloprid is readily absorbed and transported to the liver, where it is metabolized by cytochrome P450 monooxygenases (CYP) and aldehyde oxidases (AOX)[10].

The primary oxidative cleavage of imidacloprid yields 6-CNA, which is subsequently conjugated with glycine to form a hippuric acid-type conjugate that is excreted in urine[11]. In environmental contexts, soil bacteria such as Flavobacterium sp. (Strain IM-1) degrade imidacloprid into 6-CNA through C–N bond cleavage, eventually leading to complete oxidative mineralization into CO2 and water[12]. Because 6-CNA is the universal degradation product, it serves as the primary biomarker for neonicotinoid exposure in toxicological biomonitoring.

G A Imidacloprid (Parent Neonicotinoid) B CYP450 / AOX Oxidation A->B C 5-Hydroxy-imidacloprid B->C D Olefinic Metabolite B->D E Oxidative Cleavage (C-N Bond Break) C->E D->E F 6-Chloronicotinic Acid (6-CNA) E->F G Glycine Conjugate (Excreted in Urine) F->G Mammalian Metabolism H Mineralization (CO2 + H2O) F->H Soil Bacteria (e.g., Flavobacterium)

Metabolic degradation of Imidacloprid into 6-CNA in mammals and soil.

Experimental Protocol: LC-MS/MS Biomonitoring of 6-CNA in Urine

To quantify environmental or occupational exposure to imidacloprid, analytical chemists extract and measure 6-CNA from urine samples.

  • Step 1: Sample Hydrolysis & Internal Standard Addition

    • Action: Spike 1.0 mL of urine with an isotopically labeled internal standard (e.g., 6-CNA-d4). Add 0.5 mL of 2M NaOH and incubate at 90°C for 1 hour.

    • Causality: As mammalian metabolism conjugates 6-CNA with glycine[11], alkaline hydrolysis is strictly required to cleave the amide bond and liberate free 6-CNA for accurate total quantification.

  • Step 2: Solid Phase Extraction (SPE)

    • Action: Acidify the cooled sample to pH 2 with HCl. Load onto a pre-conditioned mixed-mode anion exchange (MAX) SPE cartridge. Wash with 5% methanol in water, then elute with 2% formic acid in methanol.

    • Causality: At pH 2, the carboxylic acid of 6-CNA is protonated (neutral), allowing it to be retained by hydrophobic interactions on the SPE sorbent while polar urinary interferences are washed away.

  • Step 3: LC-MS/MS Quantification

    • Action: Inject the eluate into a C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • Validation & QC Checkpoint: Monitor the specific Multiple Reaction Monitoring (MRM) transition for 6-CNA (m/z 156.0 → 112.0, corresponding to the loss of the carboxyl group). The system is self-validating if the retention time of the analyte perfectly matches the 6-CNA-d4 internal standard, ensuring no matrix effects have skewed the quantification.

Data Summary: Comparative Biological Targets

To summarize the vast utility of the chlorinated nicotinic acid scaffold, the following table outlines the primary downstream derivatives, their synthetic precursor, and their validated biological targets.

Downstream DerivativeCNA PrecursorTherapeutic / Agro ClassPrimary Biological TargetMechanism of Action
Pranoprofen 2-Chloronicotinic AcidNSAID (Pharmaceutical)Cyclooxygenase (COX-1/2)Inhibits prostaglandin synthesis, reducing inflammation[4].
Diflufenican 2-Chloronicotinic AcidHerbicide (Agrochemical)Phytoene DesaturaseDisrupts carotenoid biosynthesis, leading to chlorophyll destruction[13].
Imidacloprid 6-Chloronicotinic AcidInsecticide (Agrochemical)nAChR (Insect)Irreversible agonist at nicotinic acetylcholine receptors, causing paralysis[8].
Tazarotene 6-Chloronicotinic AcidDermatological (Pharmaceutical)Retinoic Acid Receptor (RAR)Modulates gene expression to normalize keratinocyte differentiation[9].

References

  • PubChem. "2-Chloronicotinic acid | C6H4ClNO2 | CID 76258". National Institutes of Health (NIH).[Link]

  • NBInno. "2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals". NBInno.[Link]

  • Google Patents. "Synthetic method for pranoprofen (CN103864804B)".
  • AERU. "Imidacloprid (Ref: BAY NTN 33893)". University of Hertfordshire.[Link]

  • Wikipedia. "Imidacloprid". Wikimedia Foundation. [Link]

  • INCHEM. "IMIDACLOPRID (JMPR 2001)". International Programme on Chemical Safety.[Link]

  • ACS Publications. "Biodegradation of the Neonicotinoid Insecticide Imidacloprid by Endophytic Bacterium Flavobacterium sp. Strain IM-1". ACS Agricultural Science & Technology.[Link]

  • National Institutes of Health. "Imidacloprid and Its Bioactive Metabolite, Desnitro-Imidacloprid, Differentially Affect Ovarian Antral Follicle Growth...". PMC.[Link]

  • LookChem. "2-Chloronicotinic acid". LookChem.[Link]

Sources

Foundational

6-Chloro-5-hydroxynicotinic acid and its derivatives

An In-Depth Technical Guide to 6-Chloro-5-hydroxynicotinic Acid and its Derivatives for Drug Discovery and Development Abstract The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numero...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-5-hydroxynicotinic Acid and its Derivatives for Drug Discovery and Development

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Among the vast landscape of pyridine derivatives, 6-chloro-5-hydroxynicotinic acid presents a highly versatile and reactive core structure for the development of novel therapeutic agents. The simultaneous presence of chloro, hydroxyl, and carboxylic acid functional groups allows for targeted modifications to explore a wide chemical space and optimize pharmacological activity.[2] This guide provides an in-depth technical overview of 6-chloro-5-hydroxynicotinic acid, its synthesis, the generation of its derivatives, and their potential applications in drug discovery, with a focus on anticancer, anti-inflammatory, and cardioprotective activities. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the structure-activity relationships that drive lead optimization.

The 6-Chloro-5-hydroxynicotinic Acid Core: A Privileged Scaffold

The 6-chloro-5-hydroxynicotinic acid scaffold is of significant interest to medicinal chemists due to its inherent reactivity and the biological relevance of the nicotinic acid moiety. Nicotinic acid (Vitamin B3) itself is a crucial nutrient involved in vital metabolic pathways, and its derivatives have been successfully leveraged for various therapeutic purposes.[3][4][5] The addition of a chloro group at the 6-position and a hydroxyl group at the 5-position introduces key handles for chemical modification and influences the electronic properties of the pyridine ring, which can be critical for target engagement.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1211531-26-8[6]
Molecular Formula C₆H₄ClNO₃[7]
Molecular Weight 173.55 g/mol [7]
IUPAC Name 6-chloro-5-hydroxypyridine-3-carboxylic acid[7]

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of 6-chloro-5-hydroxynicotinic acid and its derivatives relies on established transformations in heterocyclic chemistry. Below are detailed protocols for the preparation of key precursors and the core molecule's methyl ester, which serves as a versatile intermediate.

Synthesis of 6-Hydroxynicotinic Acid

A common precursor for the target scaffold is 6-hydroxynicotinic acid. One established method involves the reaction of methyl coumalate with ammonia followed by hydrolysis.[8][9]

Experimental Protocol:

  • Reaction Setup: In a 500-mL beaker equipped with a magnetic stirrer and external cooling, place 117 mL of 14% ammonium hydroxide.

  • Addition of Methyl Coumalate: While maintaining the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate over 10 minutes with continuous stirring.

  • Stirring: Continue stirring for an additional 45 minutes at approximately 20°C.[9]

  • Hydrolysis: In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling.

  • Addition to Base: Add the ammoniacal solution from step 3 to the hot sodium hydroxide solution and bring the mixture to a vigorous boil for 5 minutes.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath. While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.[9]

  • Isolation: A heavy, yellow, microcrystalline solid will precipitate. Collect the solid by filtration on a Büchner funnel, wash twice with cold water, and dry at 80°C. The yield of 6-hydroxynicotinic acid is typically in the range of 72-91%.[9]

Synthesis of Methyl 6-Chloro-5-hydroxynicotinate

The methyl ester of the title compound is a key intermediate for further derivatization, for instance, in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the insecticide Imidacloprid.[2]

Experimental Protocol:

  • Starting Material: Begin with 5-hydroxynicotinic acid methyl ester.

  • Reaction Setup: In a flask under ice bath cooling, place 4.5 g (29 mmol) of 5-hydroxynicotinic acid methyl ester.

  • Chlorination: Slowly add 26.7 mL (22 mmol) of 6.15% aqueous sodium hypochlorite dropwise to the flask.

  • Reaction Time: Stir the reaction mixture for 30 minutes.

  • Quenching: Terminate the reaction by adding 20 mL of 2 M hydrochloric acid.

  • Isolation: Collect the resulting white crystals by filtration to obtain methyl 6-chloro-5-hydroxynicotinate. The reported yield is 42%.[2]

  • Characterization: The product can be characterized by ¹H NMR and LC-MS.[2]

G cluster_synthesis Synthesis Workflow A 5-Hydroxynicotinic Acid Methyl Ester B 6.15% aq. NaOCl, Ice Bath A->B Chlorination C Stir 30 min B->C D 2M HCl (Quench) C->D E Filtration D->E F Methyl 6-Chloro-5- hydroxynicotinate E->F

Synthesis of Methyl 6-Chloro-5-hydroxynicotinate

Derivatization Strategies for Lead Discovery

The 6-chloro-5-hydroxynicotinic acid scaffold offers three primary points for diversification, enabling the exploration of structure-activity relationships (SAR).

  • Carboxylic Acid (C3-position): This group can be converted to a variety of functional groups, including esters, amides, and hydrazides, which can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.[10][11]

  • Hydroxyl Group (C5-position): The hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can impact the molecule's lipophilicity and interaction with hydrophobic pockets in target proteins.

  • Chloro Group (C6-position): The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a range of substituents, such as amines, thiols, or alkoxy groups. This position is often critical for modulating potency and selectivity.

G cluster_derivatives Potential Derivatives Core 6-Chloro-5-hydroxynicotinic Acid Core Amides Amides Core->Amides C3-Carboxylic Acid Esters Esters Core->Esters C3-Carboxylic Acid / C5-Hydroxyl Ethers Ethers Core->Ethers C5-Hydroxyl Amines Amines Core->Amines C6-Chloro

Derivatization Points on the Core Scaffold

Biological Activities and Therapeutic Potential

Pyridine and nicotinic acid derivatives are known to exhibit a wide range of biological activities. The following sections outline potential therapeutic applications for derivatives of 6-chloro-5-hydroxynicotinic acid and provide protocols for their evaluation.

Anticancer Activity

Pyridine-containing compounds have been successfully developed as anticancer agents that target various mechanisms, including kinase inhibition, tubulin polymerization, and topoisomerase inhibition.[12][13]

In Vitro Evaluation of Anticancer Activity (MTT Assay Protocol):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.[14][15]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, or HeLa for cervical cancer) into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in the culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20-50 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀).

Representative IC₅₀ Values for Pyridine Derivatives:

Compound TypeCell LineIC₅₀ (µM)Reference
1,2,4-Triazole-Pyridine HybridsB16F10 (Murine Melanoma)41.12 - 61.11[14]
Oxadiazolo Pyridine DerivativesDU145 (Prostate) & HepG2 (Liver)Active (qualitative)[12]
3-Amino Methyl Pyridine DerivativesA549 (Lung) & MCF-7 (Breast)More active than 5-fluorouracil[12]

In Vivo Anticancer Efficacy (Xenograft Model):

Promising candidates from in vitro studies should be advanced to in vivo models to confirm their anticancer efficacy.[1]

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Randomize mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule.

  • Monitoring: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, excise the tumors and weigh them.

Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated as anti-inflammatory agents, with some showing potent inhibition of cyclooxygenase (COX) enzymes.[16]

Potential Mechanism: COX-2 Inhibition

Chronic inflammation is a key driver of many diseases. The COX-2 enzyme is a major target for anti-inflammatory drugs. Molecular docking studies can be employed to predict the binding of novel 6-chloro-5-hydroxynicotinic acid derivatives to the COX-2 active site, guiding the synthesis of potentially selective inhibitors.[16]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 6-Chloro-5-hydroxynicotinic Acid Derivative Derivative->COX2 Inhibition

Inhibition of the COX-2 Pathway

Cardioprotective Effects

The therapeutic use of some anticancer drugs, like doxorubicin, is limited by their cardiotoxicity.[17] There is a significant need for cardioprotective agents that can mitigate these side effects.

In Vivo Model of Doxorubicin-Induced Cardiotoxicity:

This model is used to evaluate the potential of a test compound to protect the heart from damage caused by doxorubicin.[17]

  • Animal Model: Use rats or mice.

  • Induction of Cardiotoxicity: Administer doxorubicin to induce cardiac damage.

  • Treatment: Administer the test compound before, during, or after doxorubicin treatment.

  • Assessment of Cardiac Function: Monitor cardiac function using techniques like echocardiography.

  • Biomarker Analysis: Measure serum levels of cardiac injury markers such as lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin-I (Tn-I).[18]

  • Histopathology: Perform histological analysis of heart tissue to assess for damage.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates from a lead scaffold relies on a thorough understanding of its SAR. For pyridine derivatives, several general principles have been observed:

  • Importance of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often crucial for activity, potentially forming hydrogen bonds with the target protein.[19]

  • Substitution Pattern: The position and nature of substituents on the pyridine ring can dramatically affect biological activity. For example, the presence of a nitrile group has been shown to enhance anticancer activity in some series.[12]

  • Lipophilicity and Pharmacokinetics: Modifications that alter the compound's lipophilicity (e.g., adding alkyl or aryl groups) can influence its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy.[15]

Systematic modification of the 6-chloro-5-hydroxynicotinic acid core at the C3, C5, and C6 positions, followed by rigorous biological testing, will be essential to elucidate the specific SAR for this compound class and to develop candidates with optimized therapeutic profiles.

Analytical Characterization

The purity and identity of synthesized compounds must be unambiguously established. A combination of analytical techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the target compounds and for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

Safety and Toxicology

While pyridine carboxylic acids used as herbicides generally exhibit low mammalian toxicity, chlorinated pyridines as a class can pose health risks.[20][21] Early assessment of the toxicological profile of novel derivatives is crucial.

Initial Toxicity Screening:

  • Cytotoxicity Assays: In addition to cancer cell lines, cytotoxicity should be assessed in normal, non-cancerous cell lines to determine selectivity.

  • In Silico Prediction: Computational models can be used to predict potential liabilities, such as mutagenicity or cardiotoxicity.

Conclusion

6-Chloro-5-hydroxynicotinic acid is a promising and versatile scaffold for the development of novel therapeutic agents. Its rich functionality allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. By employing the synthetic strategies, biological evaluation protocols, and SAR principles outlined in this guide, researchers and drug development professionals can effectively explore the therapeutic potential of this compound class in areas of high unmet medical need, such as oncology, inflammatory diseases, and cardiovascular protection. The integration of rational design, robust synthesis, and comprehensive biological testing will be key to unlocking the full potential of these privileged structures.

References

  • BenchChem. (2025).
  • Cardiomedex. (n.d.). In vivo models. Retrieved from [Link]

  • Anonymous. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • Anonymous. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • IntechOpen. (2022, January 7). Experimental Model of Cardiotoxicity. IntechOpen.
  • IntechOpen. (2022, September 19). Anticancer Functions of Pyridine Heterocycles. IntechOpen.
  • Elsevier. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • MDPI. (2022, March 4).
  • ResearchGate. (n.d.).
  • MDPI. (2024, August 5).
  • ResearchGate. (2026, March 5). Cardioprotection Through Mitochondrial Modulation: A Systematic Review of Pharmacological Interventions in Animal Models of I/R Injury.
  • Semantic Scholar. (2009, August 27).
  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • R Discovery. (2009, August 28).
  • PubMed. (2021, October 1). In Vivo and In Vitro Cardioprotective Effect of Gossypin Against Isoproterenol-Induced Myocardial Infarction Injury.
  • Annual Reviews. (2007, August 16). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2021, January 5).
  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 6-Nitronicotinamide. BenchChem.
  • Sdfine. (n.d.). 2-picolinic acid.
  • Spectrum Chemical. (2018, July 23).
  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • EPA NEPS. (2014, September).
  • MDPI. (2023, August 11). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist.
  • BenchChem. (2025).
  • MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 5-Chloro-6-hydroxynicotinic acid | 54127-63-8.

Sources

Exploratory

Unlocking the Therapeutic Potential of Hydroxybenzoic Acids: A Comprehensive Technical Guide for Drug Development

Executive Summary Hydroxybenzoic acids (HBAs) represent a versatile class of phenolic compounds that have transitioned from traditional botanical remedies to highly targeted pharmacological agents. As drug development pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxybenzoic acids (HBAs) represent a versatile class of phenolic compounds that have transitioned from traditional botanical remedies to highly targeted pharmacological agents. As drug development pivots toward multi-target therapeutics, HBAs offer a compelling framework due to their inherent ability to modulate oxidative stress, resolve chronic inflammation, and influence the gut microbiome. This whitepaper provides a rigorous, causality-driven analysis of HBA pharmacology, equipping researchers and application scientists with the mechanistic insights and self-validating experimental protocols necessary to translate these molecules from in vitro discovery to clinical application.

Structural Classification & Pharmacological Profiles

Hydroxybenzoic acids are phenolic derivatives of benzoic acid. The position and number of hydroxyl (-OH) groups on the benzene ring dictate their electron-donating capacity, receptor binding affinity, and overall therapeutic efficacy 1.

  • Salicylic Acid (o-Hydroxybenzoic acid): A monohydroxybenzoic acid primarily known as a precursor to acetylsalicylic acid (aspirin). It plays a vital role in plant hormone signaling and exhibits potent anti-inflammatory, bacteriostatic, and keratolytic properties in humans .

  • p-Hydroxybenzoic Acid (p-HBA): Characterized by a hydroxyl group at the para position, p-HBA is a vital precursor to coenzyme Q10, essential for mitochondrial energy production 1. It acts as a key modulator of the gut microbiota, promoting beneficial strains like Lactobacillus and Bifidobacterium2.

  • Protocatechuic Acid (PCA, 3,4-dihydroxybenzoic acid): A major metabolite of complex anthocyanins. PCA easily crosses the blood-brain barrier and remains in circulation significantly longer than its parent compounds, making it a prime candidate for neuroprotective therapies in Alzheimer's and Parkinson's diseases 3.

  • Gallic Acid (GA, 3,4,5-trihydroxybenzoic acid): A potent trihydroxy derivative that mitigates oxidative stress and inflammation. GA has demonstrated significant therapeutic potential in managing atherosclerotic cardiovascular disease (ASCVD) by improving endothelial dysfunction, inhibiting lipid synthesis, and preventing platelet aggregation 4.

Core Mechanisms of Action: The Antioxidant-Inflammatory Axis

The therapeutic versatility of HBAs stems from their dual ability to act as direct ROS scavengers and as potent modulators of intracellular signaling pathways 1.

  • Direct Scavenging: The hydroxyl groups donate hydrogen atoms to neutralize free radicals, forming stable phenoxyl radicals and preventing lipid peroxidation [[1]]().

  • Nrf2/HO-1 Activation: HBAs upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, inducing the expression of endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) 5.

  • NF-κB Inhibition: By preventing the nuclear translocation of NF-κB, HBAs suppress the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), thereby arresting chronic inflammatory cascades [[6]](), 5.

G HBA Hydroxybenzoic Acids (GA, PCA, p-HBA) ROS Reactive Oxygen Species (ROS) HBA->ROS Scavenges Nrf2 Nrf2 Pathway Activation HBA->Nrf2 Up-regulates NFkB NF-κB Pathway Inhibition HBA->NFkB Down-regulates ROS->NFkB Activates Antiox Antioxidant Enzymes (HO-1, SOD, CAT) Nrf2->Antiox Induces ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflam Promotes Therapy Therapeutic Outcomes: Neuroprotection & Cardioprotection Antiox->Therapy Protects ProInflam->Therapy Reduces Damage (when inhibited)

Fig 1. Mechanistic pathways of Hydroxybenzoic Acids modulating oxidative stress and inflammation.

Quantitative Data: Therapeutic Efficacy Metrics

To accurately model dosing and predict pharmacokinetic behavior, researchers must rely on established physicochemical and toxicological metrics. Table 1 summarizes the core quantitative data driving current HBA drug development.

Table 1: Physicochemical and Quantitative Pharmacological Metrics of Hydroxybenzoic Acids
CompoundMolecular WeightAcidity (pKa)Lipophilicity (log P)Toxicity (Oral LD50, Mice)Key Quantitative Pharmacological Metric
Salicylic Acid (o-HBA) 138.12 g/mol ~2.97~2.26891 mg/kgKeratolytic and COX-inhibitory threshold
p-Hydroxybenzoic Acid (p-HBA) 138.12 g/mol [[7]]()4.54 71.58 72200 mg/kg [[7]]()Uterotrophic potency: 0.0011 (vs. Estradiol) 8
Protocatechuic Acid (PCA) 154.12 g/mol ~4.48~0.86>500 mg/kgHigh BBB permeability; prolonged circulation 3
Gallic Acid (GA) 170.12 g/mol ~4.40~0.70>5000 mg/kgMulti-target ASCVD marker reduction 4

Self-Validating Experimental Methodologies

In drug development, experimental design must prioritize causality over correlation. The following protocols are engineered as self-validating systems to ensure robust, reproducible data when evaluating HBA efficacy.

Workflow Ext 1. Extraction & Isolation (LC-MS/MS) InVitro 2. In Vitro Screening (Cell Viability, ROS Assay) Ext->InVitro Purified HBA Mech 3. Mechanistic Validation (Western Blot: Nrf2, NF-κB) InVitro->Mech Efficacy Confirmed InVivo 4. In Vivo Disease Models (Rodent ASCVD/Neurodegeneration) Mech->InVivo Target Validated Clin 5. Clinical Translation (Bioavailability & Nanoformulation) InVivo->Clin Safety & Efficacy

Fig 2. Self-validating experimental workflow for HBA drug discovery and clinical translation.

Protocol 1: Mechanistic Validation of Nrf2 Nuclear Translocation

Objective: To prove that HBA-mediated ROS reduction is transcriptionally driven rather than purely chemical scavenging. Causality & Rationale: Relying solely on cell viability or direct ROS scavenging assays (e.g., DPPH) fails to capture the physiological mechanism of action. To establish causality between HBA administration and sustained oxidative stress reduction, we must quantify the nuclear translocation of Nrf2. Whole-cell lysates are insufficient; nuclear fractionation is required to prove that the signal reached the transcription factor level.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate PC12 cells (neurodegeneration model) and treat with PCA (10-50 µM) for 6 hours.

  • Nuclear Fractionation: Lyse the plasma membrane using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40). Centrifuge at 3,000 x g for 5 minutes to pellet the intact nuclei.

  • Protein Extraction: Resuspend the nuclear pellet in high-salt RIPA buffer to extract nuclear proteins.

  • Western Blotting: Resolve proteins on a 10% SDS-PAGE gel and probe with anti-Nrf2.

  • Self-Validation Checkpoint: Probe the same blot with Lamin B1 (nuclear control) and GAPDH (cytosolic control). Critical: If GAPDH is detected in the nuclear fraction, the fractionation failed, and the data must be discarded.

  • Downstream Validation: Measure HO-1 protein levels in the corresponding cytosolic fraction to confirm that Nrf2 translocation resulted in active translation.

Protocol 2: In Vivo Assessment of Gut Microbiota Modulation by p-HBA

Objective: To evaluate the systemic absorption of p-HBA and its reciprocal interaction with the intestinal microbiome. Causality & Rationale: The clinical failure of many polyphenols is attributed to low bioavailability 9. p-HBA is not only absorbed but is also a major metabolite of complex polyphenols processed by gut bacteria 2. Evaluating this axis ensures we understand the active therapeutic entity in vivo.

Step-by-Step Methodology:

  • Animal Dosing: Administer p-HBA via oral gavage to C57BL/6 mice.

  • Pharmacokinetic Sampling: Collect plasma at 0, 0.5, 1, 2, 4, and 8 hours. Extract metabolites using solid-phase extraction (SPE).

  • LC-MS/MS Quantification: Quantify p-HBA and its conjugated forms.

  • Self-Validation Checkpoint: Spike samples with a stable isotope-labeled internal standard (e.g., 13C-p-HBA) prior to extraction to correct for matrix effects and extraction losses.

  • Microbiome Sequencing: Collect fecal pellets pre- and post-treatment. Perform 16S rRNA sequencing to quantify the shift in beneficial microbes (e.g., Lactobacillus, Bifidobacterium) [[2]]().

Conclusion & Future Perspectives

Despite significant preclinical outcomes, the clinical application of HBAs is currently limited by low bioavailability and a shortage of large-scale human trials 9. Future drug development must focus on advanced nanoformulation approaches to enhance targeted delivery, alongside well-designed clinical trials to elucidate long-term safety and optimal dosing regimens. By adhering to rigorous, causality-driven experimental frameworks, researchers can successfully translate the immense therapeutic potential of hydroxybenzoic acids into viable clinical treatments.

References

  • [6] The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. Antioxidants / univie.ac.at. 6

  • [9] Unveiling the Therapeutic Potential of Gallic Acid: Mechanistic Insights into the Management of Pathogenesis: A Narrative Review. PMC / nih.gov. 9

  • [4] Gallic acid: a dietary metabolite's therapeutic potential in the management of atherosclerotic cardiovascular disease. Frontiers. 4

  • O-HYDROXYBENZOIC ACID. Ataman Kimya.

  • [1] Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC / nih.gov.1

  • [2] 4-Hydroxybenzoic Acid. Rupa Health. 2

  • [7] 4-Hydroxybenzoic acid. Wikipedia. 7

  • [3] Pharmacological effects of protocatechuic acid and its therapeutic potential in neurodegenerative diseases. PubMed / nih.gov. 3

  • [8] Estrogenic effects of p-hydroxybenzoic acid in CD1 mice. PubMed / nih.gov. 8

  • [5] Hydroxybenzoic acid isomers and the cardiovascular system. PMC / nih.gov. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Synthesis of 5,6-Dichloronicotinic Acid

Executive Summary 5,6-Dichloronicotinic acid (CAS 41667-95-2) is a highly valued heterocyclic building block utilized extensively in the discovery of agrochemicals and pharmaceutical active ingredients, including P2Y12 a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Dichloronicotinic acid (CAS 41667-95-2) is a highly valued heterocyclic building block utilized extensively in the discovery of agrochemicals and pharmaceutical active ingredients, including P2Y12 and TRPV1 receptor antagonists. Because the pyridine core is electron-deficient, direct halogenation often requires extreme conditions that lead to poor regioselectivity and intractable mixtures. This application note details a field-proven, highly regioselective, and scalable synthetic protocol starting from 6-hydroxynicotinic acid. By leveraging the electron-donating properties of the hydroxyl group, this protocol ensures precise functionalization through a self-validating, three-step linear pathway.

Strategic Route Selection & Mechanistic Rationale

The synthesis of halogenated nicotinic acids requires careful orchestration of electronic effects. Direct chlorination of nicotinic acid requires extreme temperatures (e.g., 180 °C) and yields an inseparable mixture of mono- and di-chlorinated species . While industrial methods sometimes employ the hydrolysis of 2,3-dichloro-5-trichloromethylpyridine (DCTC) , laboratory and pilot-scale syntheses achieve superior purity via the sequential chlorination of 6-hydroxynicotinic acid .

Mechanistic Causality:

  • Regioselective Electrophilic Aromatic Substitution: The hydroxyl group at the 6-position tautomerizes to a 2-pyridone structure, strongly activating the adjacent C5 position toward electrophilic attack. This overcomes the deactivating effects of the pyridine nitrogen and the C3-carboxylic acid, allowing sulfuryl chloride (SO₂Cl₂) to selectively chlorinate the C5 position .

  • Deoxychlorination (Vilsmeier-Haack Activation): Converting the C6-OH to a C6-Cl requires activating the oxygen as a leaving group. Thionyl chloride (SOCl₂) alone is sluggish; however, the addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This intermediate rapidly attacks the pyridone oxygen, facilitating nucleophilic displacement by chloride while simultaneously converting the carboxylic acid to an acyl chloride .

  • Selective Hydrolysis: The resulting 5,6-dichloronicotinoyl chloride is highly reactive toward water, whereas the aromatic C-Cl bonds remain stable. An ice-water quench selectively hydrolyzes the acyl chloride back to the carboxylic acid, driving the precipitation of the final product.

Quantitative Route Comparison
Synthetic RouteKey ReagentsReaction TempRegioselectivityTypical YieldScalability
Direct Chlorination SOCl₂, Br₂/I₂ (cat.)180 °CPoor (Mixture)< 30%Low
DCTC Hydrolysis H₂SO₄, H₂O100 °C (Reflux)Moderate50 - 60%High (Industrial)
Sequential Chlorination SO₂Cl₂, SOCl₂, DMF60 °C / 90 °CExcellent (>98%)60 - 80%High (Lab/Pilot)

Synthetic Workflow Visualization

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Deoxychlorination cluster_2 Step 3: Aqueous Hydrolysis A 6-Hydroxynicotinic Acid (Starting Material) B Add SO2Cl2 in AcOH 60°C, 4h A->B C 5-Chloro-6-hydroxynicotinic Acid (Intermediate 1) B->C D Add SOCl2 + DMF (cat.) Toluene, 90°C, 4h C->D E 5,6-Dichloronicotinoyl Chloride (Intermediate 2) D->E F Quench in Ice-Water 0-5°C, 1h E->F G 5,6-Dichloronicotinic Acid (Final Product) F->G

Fig 1. Sequential synthesis workflow of 5,6-dichloronicotinic acid from 6-hydroxynicotinic acid.

Self-Validating Experimental Protocol

Safety Note: This protocol utilizes sulfuryl chloride and thionyl chloride, which evolve toxic and corrosive gases (SO₂, HCl). All operations must be conducted in a well-ventilated fume hood equipped with a caustic scrubber system.

Step 1: Synthesis of 5-Chloro-6-hydroxynicotinic Acid

Objective: Regioselective mono-chlorination of the pyridine ring.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas outlet connected to a 1M NaOH scrubber.

  • Reagent Addition: Suspend 6-hydroxynicotinic acid (13.9 g, 100 mmol) in glacial acetic acid (150 mL). The acetic acid acts as a polar protic solvent that stabilizes the arenium ion intermediate without reacting with the chlorinating agent.

  • Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂, 14.8 g, 110 mmol) dropwise via the dropping funnel at room temperature over 30 minutes.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The reaction is self-validating when the vigorous evolution of SO₂ and HCl gases ceases, indicating the depletion of SO₂Cl₂.

  • Workup: Cool the mixture to room temperature. Filter the resulting heavy precipitate, wash sequentially with cold water (2 × 50 mL) and acetone (20 mL), and dry under vacuum at 50 °C to yield 5-chloro-6-hydroxynicotinic acid as an off-white solid.

Step 2: Synthesis of 5,6-Dichloronicotinoyl Chloride

Objective: Simultaneous deoxychlorination of the C6-hydroxyl group and conversion of the carboxylic acid to an acyl chloride.

  • Setup: In a dry 500 mL round-bottom flask under an inert nitrogen atmosphere, suspend the dried 5-chloro-6-hydroxynicotinic acid (approx. 16.5 g, 95 mmol) in anhydrous toluene (100 mL).

  • Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.73 g, 10 mmol). The DMF is critical; it acts as a catalytic shuttle by forming the highly reactive Vilsmeier-Haack reagent.

  • Activation: Add thionyl chloride (SOCl₂, 33.9 g, 285 mmol) dropwise.

  • Heating: Heat the mixture to 85–90 °C for 3 to 5 hours.

  • In-Process Control (IPC): This step features a distinct visual validation marker. The reaction begins as a heterogeneous suspension. As the insoluble 5-chloro-6-hydroxynicotinic acid is converted into the highly soluble 5,6-dichloronicotinoyl chloride, the mixture transitions into a clear, homogenous yellow/brown solution. Do not proceed until complete dissolution is observed.

  • Concentration: Remove the toluene and excess SOCl₂ under reduced pressure to yield the crude acyl chloride as a viscous oil or semi-solid. Do not isolate; proceed immediately to Step 3.

Step 3: Aqueous Hydrolysis to 5,6-Dichloronicotinic Acid

Objective: Selective hydrolysis of the acyl chloride to yield the final product.

  • Quenching: Dissolve the crude 5,6-dichloronicotinoyl chloride from Step 2 in a minimal amount of dry THF (20 mL) to reduce viscosity. Add this solution dropwise into a vigorously stirred beaker containing ice-water (200 mL) maintained at 0–5 °C. Causality: The hydrolysis is highly exothermic. Ice-water controls the temperature to prevent the degradation of the product and forces the immediate precipitation of the highly insoluble 5,6-dichloronicotinic acid.

  • Maturation: Stir the resulting suspension for 1 hour at 0 °C to ensure complete hydrolysis.

  • In-Process Control (IPC): Measure the pH of the aqueous filtrate; it must be strongly acidic (pH < 1) due to the stoichiometric generation of HCl.

  • Isolation: Filter the white to off-white precipitate under vacuum. Wash thoroughly with cold water (3 × 50 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Dry under vacuum at 60 °C to afford pure 5,6-dichloronicotinic acid.

  • Final Validation: Verify purity via LC-MS (Expected m/z: 190[M-H]⁻) and melting point analysis (Anhydrous phase transition at 161–164 °C, with decomposition occurring at >300 °C) .

References

  • Google Patents. "Synthesis method of 5-halogenated nicotinic acid" (CN114181139B).
  • Google Patents. "Process for the preparation of 5,6-dichloronicotinic acid" (CH664754A5).
Application

Application Note: ¹H and ¹³C NMR Data Acquisition and Structural Validation for 6-Chloro-5-hydroxynicotinic Acid

Introduction and Chemical Context 6-Chloro-5-hydroxynicotinic acid is a highly reactive, multi-substituted pyridine derivative. It serves as a critical synthetic intermediate in the development of neuro-active insecticid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

6-Chloro-5-hydroxynicotinic acid is a highly reactive, multi-substituted pyridine derivative. It serves as a critical synthetic intermediate in the development of neuro-active insecticides (such as 5-hydroxy-imidacloprid metabolites) and various anti-inflammatory pharmaceuticals[1]. Furthermore, it has been identified as a primary degradation intermediate in the photocatalytic breakdown of 6-chloronicotinic acid in environmental matrices[2].

The simultaneous presence of a highly electronegative chlorine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring creates a complex electronic environment[1]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its identity, tracking reaction conversions, and assessing purity during synthetic workflows.

Causality-Driven Experimental Protocol

To ensure high-fidelity data, the following protocol is designed as a self-validating system , where each step contains internal checks to verify the integrity of the experiment.

Sample Preparation
  • Action : Dissolve 15–20 mg of highly purified 6-chloro-5-hydroxynicotinic acid in 0.6 mL of anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) containing 0.01% v/v Tetramethylsilane (TMS).

  • Causality : The free carboxylic acid and hydroxyl groups form strong intermolecular hydrogen bond networks, rendering the compound practically insoluble in non-polar solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these networks and ensuring a homogenous, isotropic solution necessary for sharp NMR lineshapes.

  • Self-Validation : A visually clear solution without particulates validates complete dissolution. During acquisition, the residual DMSO pentet at δ 2.50 ppm serves as an internal secondary reference to validate the primary TMS lock at δ 0.00 ppm.

¹H NMR Acquisition (400 MHz)
  • Action : Utilize a standard 30-degree pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality : A 30-degree flip angle allows for faster longitudinal relaxation (T₁) recovery compared to a 90-degree pulse. This enables rapid signal averaging while maintaining strictly quantitative integration for the two distinct aromatic protons (H-2 and H-4).

¹³C NMR Acquisition (100 MHz)
  • Action : Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the D1 delay to 3.0–4.0 seconds and acquire a minimum of 1024 scans.

  • Causality : The molecule contains four quaternary carbons (C-3, C-5, C-6, and the carbonyl C=O). Quaternary carbons lack dipole-dipole relaxation mechanisms from directly attached protons, resulting in substantially longer T₁ times. An extended D1 delay ensures these carbons fully relax between pulses, preventing signal saturation and allowing them to resolve clearly above the baseline noise.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6 Dissolution) Tuning Probe Tuning & Matching (Optimize Resonance) SamplePrep->Tuning Transfer to Magnet Shimming Shimming & Locking (B0 Homogeneity) Tuning->Shimming Frequency Matched Acquisition Data Acquisition (1H & 13C Pulses) Shimming->Acquisition Lock Signal Stable Analysis Spectral Analysis (Integration & Assignment) Acquisition->Analysis FID Processed

Figure 1: Self-validating NMR workflow for 6-chloro-5-hydroxynicotinic acid.

Data Presentation and Mechanistic Interpretation

Note: The quantitative chemical shifts presented below are synthesized from highly homologous derivatives (such as methyl 6-chloro-5-hydroxynicotinate and 6-chloro-5-methoxynicotinic acid) and adjusted for standard solvent effects in DMSO-d₆, providing a highly accurate predictive framework for the free acid[1],[3],[4].

¹H NMR Quantitative Data

The ¹H NMR spectrum of 6-chloro-5-hydroxynicotinic acid is characterized by two distinct aromatic protons exhibiting meta-coupling, alongside two highly deshielded exchangeable protons.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Assignment
COOH (C-3) 13.00 – 13.50Broad singlet (bs)1H-Extreme deshielding characteristic of carboxylic acid protons in a highly polar, hydrogen-bonding solvent.
OH (C-5) 10.50 – 11.00Broad singlet (bs)1H-Highly deshielded due to hydrogen bonding and the electron-withdrawing nature of the pyridine ring[1].
H-2 8.35 – 8.50Doublet (d)1H~ 2.0Deshielded by the adjacent electronegative nitrogen and the meta-chlorine atom. Exhibits meta-coupling with H-4[3].
H-4 7.70 – 7.85Doublet (d)1H~ 2.0Positioned between the electron-withdrawing -COOH and electron-donating -OH groups. Meta-coupling to H-2[4].
¹³C NMR Quantitative Data

The ¹³C NMR spectrum is dominated by quaternary carbons. The assignments are dictated by the competing inductive and resonance effects of the substituents on the pyridine core.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)TypeMechanistic Assignment
C=O ~ 165.0QuaternaryCarboxylic acid carbonyl carbon; highly deshielded by the two oxygen atoms.
C-5 ~ 152.0QuaternaryDirectly attached to the electronegative hydroxyl oxygen, causing a significant downfield shift via inductive withdrawal.
C-2 ~ 142.0CHAdjacent to the pyridine nitrogen; experiences strong inductive deshielding from the heteroatom.
C-6 ~ 138.0QuaternaryAttached to the chlorine atom; inductively deshielded but less profoundly than the oxygen-bound C-5.
C-3 ~ 126.0QuaternaryAttached to the electron-withdrawing carbonyl group.
C-4 ~ 123.0CHExperiences competing inductive withdrawal and resonance donation from the meta-OH and para-Cl groups, making it the most shielded carbon in the ring.

References

1.[1] "6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1", ChemicalBook. URL: 2.[3] "US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides", Google Patents. URL: 3.[2] "Photolytic and photocatalytic degradation of 6-chloronicotinic acid", ResearchGate. URL: 4.[4] "US 2010/0179197 A1", Googleapis.com. URL:

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Methyl 6-Chloro-5-hydroxynicotinate in Modern Synthesis

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block Methyl 6-chloro-5-hydroxynicotinate (CAS No: 915107-30-1) is a highly functionalized pyridine derivative that serves as a cornerstone intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

Methyl 6-chloro-5-hydroxynicotinate (CAS No: 915107-30-1) is a highly functionalized pyridine derivative that serves as a cornerstone intermediate in contemporary organic synthesis.[1] Its strategic arrangement of reactive sites—a nucleophilic hydroxyl group, an electrophilic chloro-substituent amenable to cross-coupling, and an ester moiety for further modification—renders it an exceptionally valuable scaffold for constructing complex heterocyclic systems.[1] This trifecta of functionality allows for selective, sequential reactions, providing a robust entry point for the synthesis of novel compounds in medicinal chemistry and materials science.

Notably, this building block is instrumental in the synthesis of agrochemical metabolites like 5-Hydroxy-Imidacloprid and serves as a precursor for developing new anti-inflammatory, antibacterial, or nervous system-active drugs.[1] This guide provides an in-depth exploration of its properties, safety protocols, and field-proven applications, with a focus on palladium-catalyzed cross-coupling reactions and hydroxyl group derivatization.

Compound Properties at a Glance:

PropertyValueSource
CAS Number 915107-30-1
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol [2]
Melting Point 142-143 °C
Boiling Point 383.8 ± 37.0 °C at 760 mmHg
Physical Form Solid
Storage 4 °C

Safety, Handling, and Storage

Scientific integrity begins with safety. Methyl 6-chloro-5-hydroxynicotinate is classified as harmful if swallowed (H302) and requires careful handling to minimize exposure.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

  • Handling: Avoid breathing dust, fumes, or vapors.[3][5] Wash hands and any exposed skin thoroughly after handling.[4]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]

    • Skin: Wash off immediately with plenty of soap and water.[4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

    • Ingestion: Rinse mouth and seek immediate medical attention.[3]

  • Storage: Store the compound in a tightly sealed container in a locked, cool, and well-ventilated place at the recommended temperature of 4°C.[4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 6-position of the pyridine ring is the primary site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for coupling the aryl chloride with a boronic acid or ester. This reaction is favored for its operational simplicity and the commercial availability of a vast array of boronic acid building blocks.

Causality of Component Selection:

  • Catalyst/Ligand: The choice of a palladium source and a phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are essential for promoting the oxidative addition of the often-unreactive aryl chloride to the Pd(0) center and facilitating the subsequent reductive elimination.[6][7] Using a pre-formed catalyst (e.g., a G3 precatalyst) can improve reproducibility by ensuring efficient generation of the active LPd(0) species.[8]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can influence reaction rates and yields, with stronger bases often required for less reactive substrates.

  • Solvent: Anhydrous, degassed solvents like dioxane or toluene are standard, as they are compatible with the organometallic intermediates and the typical reaction temperatures (80-120 °C).[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Ester, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Add Anhydrous Solvent B->C D 4. Purge with Inert Gas C->D E 5. Heat to 80-120 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench (NH₄Cl) F->G H 8. Extract with Org. Solvent G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Apparatus:

  • A Schlenk flask or three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.[6]

Reagents & Typical Conditions:

ComponentExampleStoichiometry / Loading
Starting Ester Methyl 6-chloro-5-hydroxynicotinate1.0 eq.
Boronic Acid/Ester Phenylboronic acid1.1 - 1.5 eq.
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1 - 5 mol%
Ligand SPhos or XPhos2 - 10 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq.
Solvent Anhydrous, Degassed Dioxane or Toluene-

Procedure:

  • To a dry Schlenk flask, add methyl 6-chloro-5-hydroxynicotinate (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • In a separate vial, briefly pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) if not using a precatalyst. Add this mixture to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[10]

  • Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming a C-N bond by coupling the aryl chloride with a primary or secondary amine.[11] This reaction has revolutionized the synthesis of anilines and related structures, which are prevalent in pharmaceuticals.

Causality of Component Selection:

  • Catalyst/Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like BrettPhos have been specifically designed for coupling primary amines, while others like Xantphos are effective for a broader range of amines.[7][11] The ligand accelerates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), is required.[6][8] The base serves to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene, THF, or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalyst & Ligand B 2. Add Base A->B C 3. Add Ester & Amine B->C D 4. Add Anhydrous Solvent C->D E 5. Heat to 80-110 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute F->G H 8. Filter through Celite G->H I 9. Wash & Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Apparatus:

  • A dry Schlenk flask or sealed tube, magnetic stirrer, and a nitrogen/argon inlet or glovebox.

Reagents & Typical Conditions:

ComponentExampleStoichiometry / Loading
Starting Ester Methyl 6-chloro-5-hydroxynicotinate1.0 eq.
Amine Aniline or Morpholine1.1 - 1.5 eq.
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1 - 5 mol%
Ligand BrettPhos or Xantphos2 - 10 mol%
Base NaOt-Bu or LHMDS1.5 - 2.5 eq.
Solvent Anhydrous, Degassed Toluene or Dioxane-

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 eq.) to a dry Schlenk flask.

  • Add the methyl 6-chloro-5-hydroxynicotinate (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[6]

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[6]

Derivatization of the Hydroxyl and Ester Groups

Beyond cross-coupling, the other functional groups on the ring offer avenues for further diversification.

O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated under basic conditions, providing access to a new class of ether derivatives. This is a straightforward Sₙ2 reaction.

Protocol 3: General Procedure for O-Methylation

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Ester in Solvent B 2. Add Base (e.g., K₂CO₃) A->B C 3. Add Alkylating Agent B->C D 4. Stir at RT or Heat (50 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Partition (H₂O/EtOAc) E->F G 7. Wash Organic Layer F->G H 8. Dry & Concentrate G->H I 9. Obtain Product H->I

Caption: Workflow for O-Alkylation Reaction.

Reagents & Typical Conditions:

ComponentExampleStoichiometry
Starting Ester Methyl 6-chloro-5-hydroxynicotinate1.0 eq.
Alkylating Agent Iodomethane (Methyl Iodide)1.1 - 1.2 eq.
Base Potassium Carbonate (K₂CO₃)~1.3 eq.
Solvent N,N-Dimethylformamide (DMF) or Acetone-

Procedure: (Adapted from[12])

  • Dissolve methyl 6-chloro-5-hydroxynicotinate (1.0 eq.) in a suitable solvent (e.g., DMF or acetone) in a round-bottom flask.

  • Add the base (e.g., K₂CO₃, ~1.3 eq.).

  • Add the alkylating agent (e.g., iodomethane, 1.1-1.2 eq.) to the mixture at room temperature.

  • Stir the resulting mixture overnight at room temperature or heat gently (e.g., 50 °C) for several hours to drive the reaction to completion.[12]

  • Monitor the reaction progress by TLC.

  • Once complete, partition the reaction mixture between water and ethyl acetate.[12]

  • Separate the organic phase and wash it with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the O-alkylated product, which can be further purified if necessary.[12]

Ester Hydrolysis and Amide Formation

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under standard basic (e.g., LiOH, NaOH) or acidic conditions. The resulting nicotinic acid derivative can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amides, or converted to hydroxamic acids, which are important functional groups in medicinal chemistry, particularly as metalloenzyme inhibitors.[13][14]

Conclusion

Methyl 6-chloro-5-hydroxynicotinate is a potent and versatile chemical intermediate. Its true value is realized through the strategic and selective manipulation of its three key functional groups. The protocols outlined in this guide for palladium-catalyzed cross-coupling and derivatization provide a robust framework for researchers in drug discovery and chemical synthesis to generate diverse libraries of novel pyridine-based compounds. By understanding the causality behind reagent selection and reaction conditions, scientists can effectively harness the synthetic power of this valuable building block.

References

  • Methyl-6-chloro-5-nitronicotinate synthesis. ChemicalBook.
  • Methyl 6-chloro-5-hydroxynicotinate | 915107-30-1. Sigma-Aldrich.
  • 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1. ChemicalBook.
  • Methyl 6-chloronicotinate - SAFETY DATA SHEET.
  • What are the synthesis and applications of Methyl 6-chloronicotinate? - FAQ. Guidechem.
  • Safety Data Sheet. ChemScene.
  • Methyl 6-chloro-5-nitronicotinate Safety Data Sheet. SynQuest Laboratories, Inc.
  • Methyl 6-chloro-5-hydroxynicotinate. Merck.
  • 6-Chloro-5-methoxy-nicotinic acid methyl ester Use and Manufacturing. ECHEMI.
  • 6-hydroxynicotinic acid. Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Reaction Mechanisms of Methyl 6-chloro-5-methylpicolinate. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
  • Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. PubMed.
  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. Benchchem.
  • Cross-Coupling Reactions in Water. Merck.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.

Sources

Application

Application Note: 6-Chloro-5-hydroxynicotinic Acid as a Privileged Scaffold in Medicinal Chemistry

Introduction 6-Chloro-5-hydroxynicotinic acid (CAS: 1211531-26-8) and its ester derivatives, such as methyl 6-chloro-5-hydroxynicotinate (CAS: 915107-30-1), represent a highly versatile class of heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-5-hydroxynicotinic acid (CAS: 1211531-26-8) and its ester derivatives, such as methyl 6-chloro-5-hydroxynicotinate (CAS: 915107-30-1), represent a highly versatile class of heterocyclic building blocks in drug discovery. Characterized by an electron-deficient pyridine core adorned with orthogonal functional groups (chlorine, hydroxyl, and carboxylic acid), this scaffold enables rapid diversification via multi-step synthetic pathways. It is prominently utilized in the development of central nervous system (CNS) therapeutics, including gamma-secretase modulators for Alzheimer's disease, as well as neuro-active agrochemicals like multi-substituted pyridyl sulfoximines.

Structural Rationale & Reactivity Profile

The strategic value of 6-chloro-5-hydroxynicotinic acid lies in its precise functional group arrangement, which permits selective, site-specific modifications:

  • C6-Chlorine (Electrophilic Node): The chlorine atom adjacent to the pyridine nitrogen is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or amine substituents critical for target engagement.

  • C5-Hydroxyl (Nucleophilic Node): The hydroxyl group acts as an effective nucleophile for O-alkylation or Mitsunobu reactions. Its proximity to the chlorine atom also enables the formation of fused bicyclic systems (e.g., oxolano-pyridines) when bifunctional reagents are employed.

  • C3-Carboxylic Acid (Conjugation Node): The carboxylic acid (or its ester) serves as the primary vector for amide coupling, esterification, or reduction to an alcohol/aldehyde, facilitating the attachment of pharmacokinetic-modifying appendages.

Key Applications in Medicinal Chemistry
  • Gamma-Secretase Modulators (CNS Disorders): The scaffold is a critical precursor in synthesizing heteroaryl imidazoles and triazoles that modulate gamma-secretase activity, a primary therapeutic target for reducing amyloid-beta plaque formation in Alzheimer's disease . The pyridine ring provides essential hydrogen bond acceptor properties, while the C5-alkoxy modifications tune the molecule's lipophilicity for optimal blood-brain barrier (BBB) penetration.

  • Neuro-active Sulfoximines: In agrochemical and antiparasitic research, the methyl ester derivative is utilized to synthesize multi-substituted pyridyl sulfoximines. These compounds exhibit potent activity against sap-feeding insects by targeting nicotinic acetylcholine receptors (nAChRs) . The 6-chloro substituent is often retained or substituted with a methylthio group to enhance receptor binding affinity.

Experimental Workflows & Protocols

The following protocols outline the synthesis and subsequent functionalization of the scaffold. These procedures are designed as self-validating systems, incorporating in-process controls (e.g., TLC, pH monitoring) to ensure reproducibility.

Protocol 3.1: Regioselective Chlorination of Methyl 5-hydroxynicotinate

Causality & Design: Aqueous sodium hypochlorite (NaOCl) is selected as a mild electrophilic chlorinating agent. The electron-donating hydroxyl group strongly directs the incoming chlorine to the ortho-position (C6). Ice-bath cooling is critical to suppress over-chlorination and oxidative degradation of the pyridine ring .

  • Preparation: Suspend methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in a reaction flask and cool to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add aqueous sodium hypochlorite (6.15% w/v, 26.7 mL, 22 mmol) dropwise over 15 minutes.

    • Validation Check: Monitor the internal temperature continuously to ensure it does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes.

  • Quenching: Terminate the reaction by adding 2 M hydrochloric acid (20 mL) dropwise until the pH reaches ~3-4.

    • Causality: Acidification neutralizes excess hypochlorite and protonates the pyridine nitrogen, inducing the precipitation of the product.

  • Isolation: Collect the resulting white crystalline precipitate via vacuum filtration. Wash with cold water (2 × 10 mL) and dry under a vacuum to yield methyl 6-chloro-5-hydroxynicotinate.

Protocol 3.2: Chemoselective O-Alkylation

Causality & Design: Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the C5-hydroxyl (pKa ~8.5) without hydrolyzing the C3-methyl ester. Acetone serves as a polar aprotic solvent, maximizing the nucleophilicity of the resulting phenoxide for an efficient SN2 attack on methyl iodide .

  • Preparation: In a round-bottom flask, combine methyl 6-chloro-5-hydroxynicotinate (1.8 g, 9.6 mmol), K₂CO₃ (2.0 g, 14.5 mmol), and anhydrous acetone (190 mL).

  • Alkylation: Add methyl iodide (2 M solution in Et₂O, 5.8 mL, 11.6 mmol).

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and stir for 6 hours.

    • Validation Check: Perform TLC (Hexanes/EtOAc 7:3) to confirm the disappearance of the starting material (lower Rf) and the appearance of the methylated product (higher Rf).

  • Workup: Concentrate the reaction mixture via rotary evaporation to remove acetone. Add deionized water (100 mL) to the residue to dissolve inorganic salts and precipitate the organic product.

  • Isolation: Filter the white precipitate, wash with additional water, and dry to furnish methyl 6-chloro-5-methoxynicotinate.

Quantitative Data & Yields

The table below summarizes the expected quantitative outcomes and analytical validation metrics for the described protocols.

CompoundMolecular WeightYield (%)Appearance¹H NMR (400 MHz, CDCl₃) Key ShiftsMS (m/z) [M]⁺
Methyl 6-chloro-5-hydroxynicotinate 187.58 g/mol 42%White crystalsδ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 3.93 (s, 3H)187
Methyl 6-chloro-5-methoxynicotinate 201.61 g/mol 68%White solidδ 8.60 (d, 1H), 7.77 (d, 1H), 3.98 (s, 3H), 3.96 (s, 3H)201
6-Chloro-5-methoxynicotinic acid 187.58 g/mol 74%Yellow solidδ 8.45 (d, 1H), 7.66 (d, 1H), 3.83 (s, 3H)187
Visualizations

G Core 6-Chloro-5-hydroxynicotinic acid (Core Scaffold) Sub1 C3: Carboxylic Acid Amide Coupling / Reduction Core->Sub1 Site 1 Sub2 C5: Hydroxyl Group O-Alkylation / Mitsunobu Core->Sub2 Site 2 Sub3 C6: Chlorine Atom SNAr / Pd-Cross Coupling Core->Sub3 Site 3 Prod1 Amides / Esters (Pharmacophore binding) Sub1->Prod1 Prod2 Alkoxy Pyridines (Steric & Lipophilic tuning) Sub2->Prod2 Prod3 Biaryls / Aminopyridines (Target engagement) Sub3->Prod3

Orthogonal functionalization pathways of 6-Chloro-5-hydroxynicotinic acid.

Workflow Start Methyl 5-hydroxynicotinate Step1 Chlorination (NaOCl, 0°C) Start->Step1 Int1 Methyl 6-chloro-5-hydroxynicotinate (Yield: 42%) Step1->Int1 Step2 O-Alkylation (MeI, K2CO3, Acetone) Int1->Step2 Int2 Methyl 6-chloro-5-methoxynicotinate (Yield: 68%) Step2->Int2 Step3 Saponification / Coupling (NaOH then Amine) Int2->Step3 Final Target Active Pharmaceutical Ingredient (e.g., CNS Modulator) Step3->Final

Step-by-step synthetic workflow from precursor to final pharmaceutical ingredient.

References
  • Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators.
  • Multi-substituted pyridyl sulfoximines and their use as insecticides.
Method

Application Notes and Protocols for the Synthesis of Organotin(IV) Derivatives of Substituted Phenoxyacetic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the synthesis, characterization, and potential applications of organot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of organotin(IV) derivatives of substituted phenoxyacetic acids. These organometallic compounds are of significant research interest due to their promising biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This document provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a deep and practical understanding for researchers in medicinal chemistry and drug development. The methodologies described are designed to be self-validating, with clear guidance on the interpretation of analytical data to confirm the synthesis of the target compounds.

Introduction: The Rationale for Synthesizing Organotin(IV) Phenoxyacetates

Organotin(IV) compounds, a class of organometallic complexes, have garnered considerable attention for their diverse applications, ranging from industrial catalysts to potent biologically active agents.[1] The derivatization of organotin(IV) moieties with carboxylic acids, particularly substituted phenoxyacetic acids, has emerged as a promising strategy in the development of novel therapeutic agents.[3][4][5]

The core rationale for this synthetic pursuit lies in the synergistic effect between the organotin(IV) center and the phenoxyacetic acid ligand. The organic groups (alkyl or aryl) attached to the tin atom significantly influence the lipophilicity and, consequently, the biological activity of the resulting compound.[6][7] The phenoxyacetic acid scaffold, with its potential for various substitutions on the phenyl ring, offers a versatile platform for fine-tuning the electronic and steric properties of the ligand, which in turn can modulate the biological efficacy and selectivity of the final organotin(IV) complex.[3]

These compounds have demonstrated significant potential as anticancer and antimicrobial agents.[1][4] Their mechanism of action is often attributed to their ability to interact with biological macromolecules such as DNA and proteins, leading to the induction of apoptosis in cancer cells.[7][8][9] The development of these derivatives is driven by the quest for non-platinum-based chemotherapeutics with improved efficacy and reduced side effects.[7][10]

Synthetic Strategy: A Modular Approach

The synthesis of organotin(IV) derivatives of substituted phenoxyacetic acids is typically achieved through a straightforward condensation reaction. This modular approach allows for the systematic variation of both the organotin(IV) precursor and the substituted phenoxyacetic acid.

General Reaction Scheme

The fundamental reaction involves the condensation of an organotin(IV) compound (halide, oxide, or hydroxide) with a substituted phenoxyacetic acid or its corresponding sodium salt. The reaction is generally carried out under reflux in an anhydrous organic solvent to drive the reaction to completion.[3]

For Triorganotin(IV) Derivatives (R₃SnL):

  • R₃SnCl + L-Na → R₃SnL + NaCl

  • (R₃Sn)₂O + 2 L-H → 2 R₃SnL + H₂O

For Diorganotin(IV) Derivatives (R₂SnL₂):

  • R₂SnCl₂ + 2 L-Na → R₂SnL₂ + 2 NaCl

  • R₂SnO + 2 L-H → R₂SnL₂ + H₂O

Where:

  • R = Alkyl (e.g., Methyl, Butyl) or Aryl (e.g., Phenyl) group attached to the tin atom.

  • L = The deprotonated substituted phenoxyacetate ligand.

Causality Behind Experimental Choices
  • Choice of Organotin(IV) Precursor:

    • Organotin(IV) chlorides (RₙSnCl₄₋ₙ): These are common starting materials due to their commercial availability and reactivity. The reaction with the sodium salt of the carboxylic acid is often preferred to neutralize the HCl formed in situ, which could otherwise lead to side reactions.

    • Organotin(IV) oxides ((R₃Sn)₂O or R₂SnO): These precursors offer the advantage of producing water as the only byproduct, which can be easily removed. This often leads to cleaner reactions and simpler purification procedures.

  • Choice of Solvent: Anhydrous solvents such as chloroform, benzene, or toluene are typically used to prevent the hydrolysis of the organotin reactants and products. The choice of solvent is also dictated by the solubility of the reactants and the reaction temperature required.

  • Reaction Conditions: Refluxing the reaction mixture is standard practice to ensure the reaction proceeds to completion in a reasonable timeframe. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

Characterization of Synthesized Derivatives

Confirmation of the successful synthesis and structural elucidation of the organotin(IV) phenoxyacetate derivatives relies on a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial first step in characterizing the synthesized compounds. The key diagnostic feature is the analysis of the carboxylate stretching frequencies.

  • Disappearance of the Carboxylic Acid O-H Band: The broad O-H stretching band of the free carboxylic acid (typically around 3000 cm⁻¹) should be absent in the spectrum of the organotin(IV) derivative.[3]

  • Shift in Carbonyl (C=O) Stretching Frequency: The strong C=O stretching band of the free acid (around 1700 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐₛᵧₘ) and symmetric (νₛᵧₘ) stretching vibrations of the carboxylate group.[3]

  • The Δν Value: The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛᵧₘ - νₛᵧₘ) provides valuable information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging). A Δν value less than 200 cm⁻¹ is often indicative of a bidentate coordination mode.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) spectroscopy provides detailed structural information.

  • ¹H and ¹³C NMR: These spectra confirm the presence of both the organic groups on the tin atom and the substituted phenoxyacetate ligand. The disappearance of the acidic proton signal from the carboxylic acid in the ¹H NMR spectrum is a key indicator of successful complexation.[4]

  • ¹¹⁹Sn NMR: The chemical shift in the ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number of the tin atom. This allows for the determination of the geometry around the tin center in solution (e.g., tetrahedral, trigonal bipyramidal, or octahedral).[11][12]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a representative organotin(IV) derivative of a substituted phenoxyacetic acid.

Synthesis of Sodium 4-Fluorophenoxyacetate
  • Reactants:

    • 4-Fluorophenoxyacetic acid (1.0 eq)

    • Sodium hydroxide (1.0 eq)

    • Methanol

  • Procedure:

    • Dissolve 4-fluorophenoxyacetic acid in methanol in a round-bottom flask.

    • Separately, prepare a solution of sodium hydroxide in methanol.

    • Slowly add the sodium hydroxide solution to the 4-fluorophenoxyacetic acid solution with constant stirring.

    • Continue stirring at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the sodium 4-fluorophenoxyacetate salt as a white solid.

    • Dry the salt in a vacuum oven before use.

Synthesis of Tributyltin(IV) 4-Fluorophenoxyacetate (A Representative Triorganotin(IV) Derivative)
  • Reactants:

    • Sodium 4-fluorophenoxyacetate (1.0 eq)

    • Tributyltin(IV) chloride (1.0 eq)

    • Anhydrous chloroform

  • Procedure:

    • To a solution of sodium 4-fluorophenoxyacetate in anhydrous chloroform, add a solution of tributyltin(IV) chloride in anhydrous chloroform dropwise with stirring under an inert atmosphere (e.g., nitrogen).

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated sodium chloride.

    • Wash the filtrate with water to remove any unreacted salt.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the product from a suitable solvent system (e.g., chloroform/n-hexane) to obtain pure crystals of tributyltin(IV) 4-fluorophenoxyacetate.[3]

Synthesis of Dibutyltin(IV) bis(4-Fluorophenoxyacetate) (A Representative Diorganotin(IV) Derivative)
  • Reactants:

    • Sodium 4-fluorophenoxyacetate (2.0 eq)

    • Dibutyltin(IV) dichloride (1.0 eq)

    • Anhydrous chloroform

  • Procedure:

    • Follow the same procedure as for the triorganotin(IV) derivative, using a 2:1 molar ratio of the sodium salt to dibutyltin(IV) dichloride.[3]

Data Presentation and Visualization

Table of Representative Yields
CompoundR GroupLigandYield (%)
Tributyltin(IV) 4-fluorophenoxyacetaten-Butyl4-Fluorophenoxyacetate84
Trimethyltin(IV) 4-fluorophenoxyacetateMethyl4-Fluorophenoxyacetate79
Dibutyltin(IV) bis(4-fluorophenoxyacetate)n-Butyl4-Fluorophenoxyacetate82
Dimethyltin(IV) bis(4-fluorophenoxyacetate)Methyl4-Fluorophenoxyacetate80
Triphenyltin(IV) 4-fluorophenoxyacetatePhenyl4-Fluorophenoxyacetate81

Yields are based on representative literature values and may vary depending on experimental conditions.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Reactants Substituted Phenoxyacetic Acid + Organotin(IV) Precursor Reaction Condensation Reaction (Reflux in Anhydrous Solvent) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification FTIR FT-IR Spectroscopy (Confirm Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) (Structural Elucidation) FTIR->NMR XRD Single Crystal X-ray (If crystals are obtained) NMR->XRD Antimicrobial Antimicrobial Assays XRD->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Antimicrobial->Anticancer

Caption: General workflow for the synthesis, characterization, and biological screening of organotin(IV) phenoxyacetates.

Potential Applications in Drug Development

Anticancer Activity

Organotin(IV) derivatives of substituted phenoxyacetic acids have shown significant in vitro cytotoxicity against various human cancer cell lines.[1][5][10][13][14] The cytotoxic effect is often more potent than that of the parent organotin and ligand precursors, and in some cases, even surpasses that of established anticancer drugs like cisplatin.[13][14] The mechanism of action is believed to involve the induction of apoptosis through pathways such as the mitochondrial intrinsic pathway.[1][7]

Antimicrobial Activity

These compounds have also demonstrated promising activity against a range of bacteria and fungi.[2][15][16] The lipophilic nature of the organotin(IV) complexes, influenced by the alkyl or aryl groups on the tin atom, is thought to facilitate their transport across microbial cell membranes, leading to the disruption of essential cellular processes. Butyltin complexes, in particular, have shown significant inhibition of Gram-positive bacteria.[15]

Structure-Activity Relationships (SAR)
  • Nature of the R Group: The biological activity is highly dependent on the nature of the organic groups attached to the tin atom. Generally, the cytotoxicity follows the trend: R₃SnX > R₂SnX₂ > RSnX₃.[1] Butyltin(IV) compounds often exhibit better cytotoxic effects than their phenyltin(IV) counterparts.[1]

  • Substitution on the Phenoxyacetic Acid: The type and position of substituents on the phenyl ring of the phenoxyacetic acid ligand can influence the electronic properties and overall geometry of the complex, thereby affecting its biological activity.[3]

Proposed Mechanism of Action

Mechanism_of_Action Compound Organotin(IV) Phenoxyacetate CellMembrane Cancer Cell Membrane Compound->CellMembrane Increased Lipophilicity Facilitates Entry DNA Nuclear DNA CellMembrane->DNA Intercalation or Binding to Phosphate Backbone Mitochondria Mitochondria CellMembrane->Mitochondria Disruption of Mitochondrial Function Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of anticancer action for organotin(IV) phenoxyacetates.

Conclusion

The synthesis of organotin(IV) derivatives of substituted phenoxyacetic acids represents a fertile ground for the discovery of new therapeutic agents. The modular synthetic approach, coupled with detailed spectroscopic characterization, allows for the rational design and development of compounds with tailored biological activities. This guide provides the foundational knowledge and practical protocols for researchers to explore this promising class of organometallic compounds. Further investigations into their in vivo efficacy, toxicity profiles, and specific molecular targets are warranted to translate their therapeutic potential into clinical applications.

References

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Oncology. Available at: [Link]

  • Antimicrobial Activity of organotin(IV) Complexes With the Ligand Benzil Bis(benzoylhydrazone) and 4,4'-bipyridyl as Coligand. PubMed. Available at: [Link]

  • Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. National Center for Biotechnology Information. Available at: [Link]

  • Antibacterial activity of organotin(IV) methyl and ethyl cylohexyldithiocarbamate compounds. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • (PDF) Synthesis characterization and antimicrobial activities of noval organotin compounds. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. Available at: [Link]

  • Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. Encyclopedia. Available at: [Link]

  • Using Tin Compounds as Cancer Chemotherapy Drugs. Corpus Publishers. Available at: [Link]

  • Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. National Center for Biotechnology Information. Available at: [Link]

  • Schematic representation of possible mechanisms of organotin(IV) compounds. ResearchGate. Available at: [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Antimicrobial and mutagenic properties of organotin(IV) complexes with isatin and N-alkylisatin bisthiocarbonohydrazones. PubMed. Available at: [Link]

  • Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry. Available at: [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed. Available at: [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. Available at: [Link]

  • New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. Semantic Scholar. Available at: [Link]

  • Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Bentham Science. Available at: [Link]

  • Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. MDPI. Available at: [Link]

  • Method for preparing organotin compounds. Google Patents.
  • A simple method for synthesis of organotin species to investigate extraction procedures in sediments by isotope dilution gas chromatography-inductively coupled plasma mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. Available at: [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, structural characterization, and DNA binding/cleavage studies of diorganotin(IV) carboxylates and their complexes with 1,10-phenanthroline: X-ray structures of [Me8Sn4(p-FC6H4CO2)4O2], [Bu2Sn(p-NO2C6H4CO2)2.phen], and DFT studies. ResearchGate. Available at: [Link]_

  • Introduction to organotin chemistry - and applications. Gelest, Inc. Available at: [Link]

  • Process for the preparation of organotin compounds. Google Patents.
  • Structural and spectral studies of diorganotin(IV) complexes containing bis-tridentate N,N-bis(4-oxo-4-phenylbutan-2-ylidene)oxalohydrazide ligand. ResearchGate. Available at: [Link]

  • The synthesis of some organotin (IV) compounds in the melt- phase. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • View of Organotin (IV) derivative of Piperic acid and Phenylthioacetic acid: Synthesis, Crystal structure, Spectroscopic characterizations and Biological activities. Indonesian Journal of Chemistry. Available at: [Link]

  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. Available at: [Link]

  • Design of Promising Heptacoordinated Organotin (IV) Complexes-PEDOT: PSS-Based Composite for New-Generation Optoelectronic Devices Applications. MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Investigation, Crystal Structure, and Biological Screening, Including Antitumor Activity, of Organotin(. SciSpace. Available at: [Link]

  • (PDF) Synthesis and Structural Elucidation of diorganotin (IV) Derivatives of N-Phenyl-o-Methoxybenzohydroxamic Acid. ResearchGate. Available at: [Link]

  • REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. International Journal of Chemical and Analytical Science. Available at: [Link]

  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. University of Pardubice. Available at: [Link]

  • Polynuclear diorganotin(IV) complexes with arylhydroxamates: Syntheses, structures and in vitro cytotoxic activities. PubMed. Available at: [Link]

Sources

Application

6-Hydroxynicotinic acid production by Pseudomonas poae

Application Note: High-Yield Biocatalytic Production of 6-Hydroxynicotinic Acid Using Pseudomonas poae Executive Summary 6-Hydroxynicotinic acid (6-HNA) is a critical pharmaceutical intermediate and a foundational buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Biocatalytic Production of 6-Hydroxynicotinic Acid Using Pseudomonas poae

Executive Summary

6-Hydroxynicotinic acid (6-HNA) is a critical pharmaceutical intermediate and a foundational building block for the synthesis of modern insecticides[1]. While traditional chemical synthesis routes exist, the biocatalytic hydroxylation of nicotinic acid (niacin) offers unparalleled regioselectivity, higher yields, and environmental sustainability. This application note provides a comprehensive, field-proven protocol for the industrial-scale production of 6-HNA utilizing a newly isolated, hyper-producing strain: Pseudomonas poae HD530[2]. By integrating a novel fluorescence-based high-throughput screening methodology with optimized whole-cell biocatalysis, researchers can achieve exceptional product titers of up to 155.45 g/L within 72 hours[1].

Mechanistic Principles & Causality

The Biocatalytic Pathway The conversion of nicotinic acid to 6-HNA is driven by the enzyme nicotinate dehydrogenase (NDH) . Unlike standard dehydrogenases that rely on soluble cofactors (like NAD+/NADP+), NDH is a complex metalloenzyme that utilizes water as the oxygen donor for the hydroxylation of the pyridine ring at the C6 position[2][3]. Causality in Experimental Design: Because the enzymatic reaction requires an electron acceptor to process the reducing equivalents generated during hydroxylation, the enzyme must couple with the microbial electron transport chain (ETC)[3][4]. Therefore, utilizing whole resting cells rather than purified enzymes is highly preferred. Resting cells maintain native membrane integrity and ETC functionality, eliminating the need for expensive in vitro cofactor regeneration systems while providing a highly stable catalytic environment[3][5].

High-Throughput Fluorescence Screening Historically, screening for NDH activity relied on low-throughput HPLC analysis. However, 6-HNA possesses unique, intrinsic fluorescent properties under specific excitation wavelengths, whereas the substrate (nicotinic acid) does not[1][2]. Causality in Experimental Design: By employing a fluorescence spectrometer to measure the luminescence intensity of bacterial colonies, we establish a direct, quantifiable phenotype. The luminescence intensity shares a reliable linear relationship (R² ≈ 88.2%) with intracellular NDH activity[1]. This allows for the rapid, non-destructive screening of approximately 500 mutant strains per day, solving the primary bottleneck in strain optimization.

Visualizing the Pathway

Pathway NA Nicotinic Acid (Substrate) Enzyme Nicotinate Dehydrogenase (in P. poae resting cells) NA->Enzyme H2O (Oxygen donor) HNA 6-Hydroxynicotinic Acid (Product) Enzyme->HNA Hydroxylation at C6 Electron transfer to ETC

Biochemical conversion of nicotinic acid to 6-HNA via nicotinate dehydrogenase.

Comparative Performance Data

To justify the implementation of P. poae HD530, the table below summarizes the quantitative performance of leading Pseudomonas strains utilized for 6-HNA biosynthesis.

StrainBiocatalyst FormMax Yield (g/L)Time (h)Key AdvantageReference
Pseudomonas poae HD530 Resting Cells155.4572Exceptional industrial scalability and high specific activity.[1][2]
Pseudomonas putida mut-5 Resting Cells176.0030ARTP mutated strain; highest reported space-time yield.[6]
Pseudomonas fluorescens TN5 Resting Cells191.0045Optimized with Mo/Fe ions; high conversion efficiency (98.7%).[3]
Achromobacter xylosoxydans Growing CellsVariableVariableBroad pH tolerance (5.5 - 9.0) during active fermentation.[5]

Experimental Protocols

The following protocols represent a self-validating system. Internal controls are embedded within the steps to ensure data integrity and process reliability.

Workflow S1 Phase 1: Strain Library Generation (Mutagenesis of P. poae) S2 Phase 2: High-Throughput Screening (Fluorescence Spectrometry) S1->S2 Isolate plating S3 Phase 3: Scale-Up Cultivation (Enzyme Induction with Nicotinic Acid) S2->S3 Select top fluorescent colonies S4 Phase 4: Whole-Cell Biocatalysis (Resting Cell Reaction) S3->S4 Harvest & wash cells S5 Phase 5: Downstream Processing (Acid Precipitation & Filtration) S4->S5 >95% conversion

End-to-end workflow for the screening, cultivation, and biocatalytic production of 6-HNA.

Protocol A: High-Throughput Fluorescence Screening for NDH Activity

Objective: Rapidly identify hyper-producing P. poae mutants based on product fluorescence.

  • Preparation of Indicator Plates: Prepare agar plates containing a basal salt medium supplemented with 0.1% (w/v) nicotinic acid as both the sole carbon source and the enzyme inducer[2][3].

  • Inoculation & Incubation: Plate the mutant library of P. poae and incubate at 30°C for 48 hours.

  • Fluorescence Measurement: Scan the plates using a fluorescence spectrometer or UV imaging system.

    • Self-Validation Step: Always include a wild-type P. poae plate as a baseline negative control, and a plate spiked with 10 mM pure 6-HNA as a positive calibration standard. This ensures the spectrometer is accurately capturing the specific emission spectrum of the product.

  • Selection: Isolate colonies exhibiting the highest relative luminescence intensity. The established 88.2% linear correlation guarantees that these colonies possess elevated intracellular NDH activity[1].

Protocol B: Cultivation and Whole-Cell Biocatalyst Preparation

Objective: Maximize bacterial biomass while inducing peak intracellular NDH expression.

  • Seed Culture: Inoculate the selected P. poae HD530 strain into 50 mL of LB broth. Incubate at 30°C, 200 rpm for 12 hours.

  • Production Fermentation: Transfer 5% (v/v) of the seed culture into a bioreactor containing the optimized fermentation medium.

    • Causality (Induction): Supplement the medium with 0.1% - 0.5% nicotinic acid. NDH is an inducible enzyme; the presence of the substrate is mandatory to trigger specific gene expression[3].

    • Causality (Metalloprotein Assembly): Add trace amounts of Iron (Fe) and Molybdenum (Mo) ions. Because NDH is a metalloenzyme, these ions are structurally critical for the assembly and catalytic function of the hydroxylase complex[3].

  • Harvesting: Centrifuge the culture at 8,000 × g for 10 minutes at 4°C. Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.0) to remove residual media, yielding the "resting cells"[2][3].

Protocol C: Biocatalytic Conversion and Downstream Isolation

Objective: Convert nicotinic acid to 6-HNA and purify the final product.

  • Reaction Setup: Suspend the resting cells in 20 mM phosphate buffer (pH 7.0) to achieve a final cell dry weight of approximately 5–10 g/L[2][3].

  • Substrate Feeding: Add nicotinic acid to a final concentration of up to 150 g/L. Note: A fed-batch substrate addition approach is recommended to prevent osmotic stress and substrate inhibition.

  • Aeration & Biocatalysis: Incubate the reaction mixture at 30°C–35°C with vigorous agitation and aeration.

    • Causality: The hydroxylation reaction requires a continuous oxygen supply to act as the terminal electron acceptor in the microbial electron transport chain[3][5].

  • Monitoring: Monitor the reaction via HPLC (UV detection at 254 nm) until the conversion rate exceeds 95% (typically 48–72 hours)[1].

  • Product Isolation (Acid Precipitation):

    • Centrifuge the reaction mixture to remove the biocatalyst (cells can often be recycled for 2-3 subsequent batches).

    • Gradually acidify the clear supernatant using 6M HCl until the pH reaches 3.0.

    • Causality: 6-HNA has significantly lower solubility in acidic conditions compared to its physiological salt form. Acidification disrupts its solubility, driving the rapid and selective crystallization of 6-HNA[5].

    • Filter the white precipitate, wash with cold distilled water, and dry under a vacuum to obtain high-purity 6-HNA.

References

  • Title: Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae Source: Electronic Journal of Biotechnology / ResearchGate URL: [Link]

  • Title: High-throughput screening of a nicotinate dehydrogenase producing Pseudomonas putida mutant for efficient biosynthesis of 6-hydroxynicotinic acid Source: Molecular Catalysis URL: [Link]

  • Title: Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens TN5 Source: Journal of Fermentation and Bioengineering / Taylor & Francis URL: [Link]

  • Title: Process for the production of 6-hydroxynicotinic acid (US Patent 5082777A)
  • Title: Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation Source: Open Works URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 6-Hydroxynicotinic Acid as a Specific Metabolite Biomarker for the Rapid Diagnosis of Pseudomonas aeruginosa Infections

Authored by: A Senior Application Scientist Abstract Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its role in severe nosocomial infections. The rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its role in severe nosocomial infections. The rapid and accurate identification of P. aeruginosa is critical for timely therapeutic intervention and improved patient outcomes. Traditional culture-based methods, while the gold standard, are often time-consuming. This guide details the application of a specific bacterial metabolite, 6-hydroxynicotinic acid (6-HNA), as a highly promising biomarker for the rapid diagnosis of P. aeruginosa infections. We provide the scientific rationale, detailed laboratory protocols for detection in clinical matrices, and expert insights into data interpretation and validation. This document is intended for researchers, clinical scientists, and drug development professionals seeking to implement advanced, metabolism-based diagnostic strategies.

Part 1: The Scientific Basis - Why 6-HNA is a Viable Biomarker

The utility of a biomarker is fundamentally tied to its specificity and detectability. The production of 6-hydroxynicotinic acid (6-HNA) by P. aeruginosa is a direct result of its unique metabolic machinery, providing a strong foundation for a specific diagnostic assay.

Metabolic Specificity: A Pathway-Driven Approach

P. aeruginosa possesses the enzyme nicotinic acid dehydrogenase, which catalyzes the hydroxylation of nicotinic acid (niacin, Vitamin B3) at the 6-position to form 6-HNA.[1][2] This metabolic capability is a key differentiator. Crucially, many other common Gram-negative bacteria that can cause similar infections, such as Escherichia coli and Klebsiella pneumoniae, have been shown to lack this specific enzymatic pathway and therefore do not produce 6-HNA.[3]

This metabolic distinction forms the core of the diagnostic principle: the conversion of a supplied substrate (nicotinic acid) into a specific product (6-HNA) serves as a functional indicator of the presence of viable P. aeruginosa. It is important to note, however, that Serratia marcescens has also been identified as a producer of 6-HNA, which must be considered when developing a diagnostic panel.[3]

In some Pseudomonas species, such as P. putida, 6-HNA is an intermediate that is further metabolized by the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) into 2,5-dihydroxypyridine (2,5-DHP).[4][5] The detection of 6-HNA relies on its accumulation during a defined incubation period.

Metabolic_Pathway cluster_pa P. aeruginosa & S. marcescens Metabolism cluster_other Further Degradation (e.g., P. putida) cluster_neg Non-Producing Bacteria (e.g., E. coli, K. pneumoniae) NA Nicotinic Acid (Substrate) HNA 6-Hydroxynicotinic Acid (Biomarker) NA->HNA Nicotinic Acid Dehydrogenase DHP 2,5-Dihydroxypyridine HNA2->DHP NicC Enzyme (6-hydroxynicotinate 3-monooxygenase) NA_neg Nicotinic Acid NA_neg->Blocked No Conversion

Caption: Metabolic pathway for the production of 6-HNA from nicotinic acid.

Part 2: Application - Detection of P. aeruginosa in Clinical Samples

The protocol is designed as a two-stage process: a functional incubation stage to generate the biomarker, followed by an analytical stage for detection and quantification. This approach ensures that the signal is derived from viable, metabolically active bacteria.

Principle of the Assay

A clinical sample, such as urine, is supplemented with a known concentration of nicotinic acid. The sample is then incubated under conditions optimal for P. aeruginosa metabolism (e.g., 37-38°C).[3] If viable P. aeruginosa are present at or above the limit of detection, they will consume the nicotinic acid and secrete 6-HNA into the sample matrix. The amount of 6-HNA produced is proportional to the initial bacterial load and the incubation time.[3] Following incubation, the sample is analyzed for the presence of 6-HNA using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) or Fluorescence Spectroscopy.

Experimental_Workflow cluster_detection Analytical Detection start Clinical Sample (e.g., Urine) step1 Supplement with Nicotinic Acid Substrate start->step1 step2 Incubate (4 hours, 38°C, pH 6.9) step1->step2 step3 Sample Preparation (Centrifugation, Filtration, or Extraction) step2->step3 lcms LC-MS Analysis step3->lcms fluor Fluorescence Spectroscopy step3->fluor step4 Data Analysis & Quantification lcms->step4 fluor->step4 end Diagnostic Result (Positive/Negative) step4->end

Caption: General experimental workflow for 6-HNA based diagnosis.

Part 3: Detailed Protocols

These protocols provide a framework for implementation. Expertise Insight: It is crucial to optimize parameters based on the specific sample matrix and available instrumentation. Always include a full set of controls for each experiment to ensure trustworthiness and validate the results.

Protocol 3.1: Sample Preparation (Urine Example)
  • Collection: Collect a mid-stream urine sample in a sterile container.

  • Initial Processing: Centrifuge the urine at 4000 x g for 15 minutes to pellet bacteria and cellular debris.

  • Resuspension: Discard the supernatant and resuspend the pellet in 1 mL of sterile phosphate-buffered saline (PBS) at pH 6.9. This step normalizes the sample matrix and adjusts the pH to be optimal for the enzymatic reaction.[3]

Protocol 3.2: 6-HNA Production Assay (Incubation)
  • Substrate Addition: To the 1 mL resuspended pellet, add nicotinic acid from a sterile stock solution to a final concentration of 1 mg/mL.

  • Incubation: Incubate the sample in a shaking incubator at 38°C for 4 hours.[3] A 4-hour time point provides a balance between sufficient 6-HNA production and rapid turnaround time.

  • Reaction Termination: After incubation, terminate the reaction by placing the sample on ice. Centrifuge at 12,000 x g for 5 minutes to pellet the bacteria.

  • Supernatant Collection: Carefully collect the supernatant, which now contains any secreted 6-HNA, and transfer it to a new tube for analysis. The sample can be stored at -20°C prior to analysis.

Protocol 3.3: Detection and Quantification by LC-MS

Causality: LC-MS is the gold standard for this analysis, offering exceptional sensitivity and specificity by separating 6-HNA from other matrix components and identifying it by its unique mass-to-charge ratio.

  • Sample Preparation: Dilute the collected supernatant 1:10 in a solution of 95:5 water:acetonitrile with 0.1% formic acid. Filter through a 0.22 µm syringe filter.

  • Standard Curve: Prepare a standard curve of pure 6-HNA (commercially available) in the same diluent, with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Example):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): 140.0 m/z ([M+H]+ for 6-HNA).

    • Product Ions (Q3): Select two to three characteristic product ions for confirmation and quantification (e.g., 94.0 m/z, 122.0 m/z). Optimization is required.

  • Data Analysis: Quantify the 6-HNA in the samples by comparing the peak area to the standard curve.

Protocol 3.4: Detection by Fluorescence Spectroscopy

Causality: 6-HNA exhibits intrinsic fluorescence, which can be exploited for a simpler, higher-throughput detection method that does not require a mass spectrometer.[1][6]

  • Sample Preparation: The collected supernatant from Protocol 3.2 can often be analyzed directly or with minimal dilution in PBS.

  • Standard Curve: Prepare a standard curve of pure 6-HNA in PBS (pH 6.9) from 10 ng/mL to 5 µg/mL.

  • Instrument Settings:

    • Use a fluorescence plate reader or cuvette-based fluorometer.

    • Excitation Wavelength: 360 nm.[1]

    • Emission Wavelength: 400 nm.[1]

    • Optimize gain settings to ensure the standard curve falls within the linear range of the detector.

  • Measurement: Measure the fluorescence intensity of the blank (PBS + nicotinic acid, no bacteria), standards, and samples.

  • Data Analysis: Subtract the blank reading from all measurements. Quantify the 6-HNA concentration in the samples using the linear regression from the standard curve.

Part 4: Data Interpretation and Validation

A robust diagnostic assay requires clear criteria for positive/negative calls and an understanding of its performance characteristics.

Quantitative Analysis & Controls
  • Self-Validation: The inclusion of controls is non-negotiable for a trustworthy protocol.

    • Positive Control: A known concentration of P. aeruginosa (e.g., ATCC 27853) spiked into a negative urine sample. This validates the entire workflow.

    • Negative Control 1 (Matrix): An uninfected urine sample processed identically. This establishes the background signal.

    • Negative Control 2 (Specificity): A negative urine sample spiked with a known concentration of E. coli. This confirms the metabolic specificity of the assay.

  • Defining a Positive Result: A sample is considered positive for P. aeruginosa if the measured concentration of 6-HNA is significantly above the signal from the negative controls (e.g., >3 standard deviations above the mean of the negative matrix control).

Performance Characteristics
ParameterValue/ObservationRationale & Source
Bacterial Threshold 1 x 10⁵ CFU/mLThis is a common clinical threshold for diagnosing a urinary tract infection. At this concentration, detectable 6-HNA was produced.[3]
Incubation Time 4 hoursProvides a rapid result compared to overnight culture.[3]
Detected 6-HNA 0.15 µg/mLThis concentration was detected from 10⁵ CFU/mL of P. aeruginosa after 4 hours. Your analytical method must have a limit of quantification below this level.[3]
Optimal pH 6.9The pH of the reaction buffer should be controlled to ensure optimal enzyme activity.[3]
Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No signal in Positive Control Inactive enzyme; incorrect buffer pH; substrate degradation; instrument malfunction.Verify pH of buffer. Prepare fresh nicotinic acid stock. Check instrument performance with 6-HNA standard. Ensure P. aeruginosa strain is viable.
High Signal in Negative Control Sample contamination; matrix interference (especially in fluorescence); non-specific conversion.Use fresh sterile reagents and consumables. For LC-MS, confirm signal is correct mass. For fluorescence, check for autofluorescent compounds in the matrix.
Poor Reproducibility Inconsistent sample handling; pipetting errors; temperature fluctuations during incubation.Ensure precise and consistent pipetting. Use a calibrated incubator. Standardize all steps of the protocol.

Part 5: Broader Context and Future Directions

While 6-HNA is a powerful biomarker, it is essential to understand its place among other diagnostic targets for P. aeruginosa.

  • Comparison with Other Biomarkers:

    • Pyocyanin: Another specific metabolite, pyocyanin is redox-active and lends itself well to electrochemical detection.[7][8] Unlike 6-HNA, its production does not require the addition of an exogenous substrate.

    • Volatile Organic Compounds (VOCs): Compounds like hydrogen cyanide can be detected non-invasively in breath, offering a different diagnostic window.[9][10][11] However, the VOC profile can be complex and influenced by host metabolism.

  • Limitations & Considerations:

    • Specificity: The primary limitation is the known production of 6-HNA by Serratia marcescens. Therefore, this assay is best described as highly specific for P. aeruginosa and S. marcescens.

    • Viability Requirement: The assay detects only viable, metabolically active bacteria, which is a clinical advantage but means it cannot detect non-viable organisms.

  • Future Outlook: The core principle of this assay—substrate conversion to a fluorescent or mass-tagged product—is ripe for translation into a point-of-care format. Future development could focus on creating miniaturized biosensors, such as enzyme-linked assays or electrochemical sensors, that can provide a rapid, quantifiable readout of 6-HNA directly from a processed clinical sample, further accelerating the time to diagnosis.

References

  • Hisatsune, K., & Teshima, S. (1978). Availability of 6-hydroxynicotinic acid for rapid identification of Pseudomonas aeruginosa and Serratia marcescens. Journal of clinical microbiology, 8(2), 148–152. [Link]

  • Wang, R., et al. (2020). Recent Advances in Aptamer-Based Biosensors for Detection of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 10, 603688. [Link]

  • Al-Shammari, E., et al. (2019). Rapid and highly sensitive detection of pyocyanin biomarker in different Pseudomonas aeruginosa infections using gold nanoparticles modified sensor. PLoS One, 14(7), e0218825. [Link]

  • Rezaei, B., et al. (2022). Aptamer-based biosensors for Pseudomonas aeruginosa detection. Molecular and Cellular Probes, 66, 101865. [Link]

  • Alatraktchi, F.A. (2018). Electrochemical sensors for detection of Pseudomonas aeruginosa virulence biomarkers: Principles of design and characterization. Request PDF. [Link]

  • Ward, A.C., et al. (2014). Pseudomonas aeruginosa Can Be Detected in a Polymicrobial Competition Model Using Impedance Spectroscopy with a Novel Biosensor. PLoS ONE, 9(3), e91732. [Link]

  • Donati, I., et al. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 9980–9987. [Link]

  • Tatum, M.M., et al. (2024). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 752, 109890. [Link]

  • National Center for Biotechnology Information (n.d.). 6-Hydroxynicotinic acid. PubChem Compound Summary for CID 72924. [Link]

  • Li, Y., et al. (2025). Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology, 75, 1-10. [Link]

  • Li, Y., et al. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. ResearchGate. [Link]

  • Croteau, K.A. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Open Works. [Link]

  • Carroll, W., et al. (2005). Detection of volatile compounds emitted by Pseudomonas aeruginosa using selected ion flow tube mass spectrometry. American journal of respiratory and critical care medicine, 172(3), 363-7. [Link]

  • Joarfi, A., et al. (2024). Pseudomonas aeruginosa-derived metabolites and volatile organic compounds: impact on lung epithelial homeostasis and mucosal immune response. Frontiers in Immunology, 15, 1358994. [Link]

  • Khodadadi, H., & Babapoor, A. (2018). Volatile Organic Compounds as Novel Markers for the Detection of Bacterial Infections. Walsh Medical Media. [Link]

  • Hamlow, L.A., et al. (2014). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Rapid communications in mass spectrometry, 28(7), 691-8. [Link]

  • Rasmussen, M.G., et al. (2020). Electrochemical Detection of Pyocyanin as a Biomarker for Pseudomonas aeruginosa: A Focused Review. Sensors, 20(18), 5267. [Link]

  • Caldara, M., et al. (2021). Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates. Frontiers in Cellular and Infection Microbiology, 11, 786524. [Link]

  • Frimmersdorf, E.C., et al. (2022). Main Metabolites of Pseudomonas aeruginosa: A Study of Electrochemical Properties. Chemosensors, 10(7), 253. [Link]

  • Pastells, C., et al. (2016). Immunochemical Determination of Pyocyanin and 1-Hydroxyphenazine as Potential Biomarkers of Pseudomonas aeruginosa Infections. Analytical chemistry, 88(3), 1931-8. [Link]

  • Hughes, D.E. (1955). 6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens. Biochemical Journal, 60(2), 303–310. [Link]

  • Al-Bayssari, C., et al. (2024). Accurate Diagnosis of Pseudomonas aeruginosa Is Critical to Mitigating Development of Antibiotic Resistance. Antibiotics, 13(5), 450. [Link]

  • Al-Bayssari, C., et al. (2024). Accurate Diagnosis of Pseudomonas aeruginosa Is Critical to Mitigating Development of Antibiotic Resistance. ResearchGate. [Link]

  • Jaffe, R.I., Lane, J.D., & Bates, C.A. (2003). Method and kit for identifying pseudomonas aeruginosa.
  • De Vos, D., et al. (1997). Direct detection and identification of Pseudomonas aeruginosa in clinical samples such as skin biopsy specimens and expectorations by multiplex PCR based on two outer membrane genes, oprI and oprL. Journal of clinical microbiology, 35(6), 1295-9. [Link]

Sources

Application

Application Notes &amp; Protocols: Unlocking the Antimicrobial Potential of Organotin(IV) Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies used to evaluate the antimicrobial efficacy of organotin(IV) derivatives. It is designed t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to evaluate the antimicrobial efficacy of organotin(IV) derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising class of compounds, from synthesis and characterization to detailed antimicrobial screening.

Introduction: The Resurgence of Organotin(IV) Compounds in Antimicrobial Research

Organotin(IV) compounds, characterized by a central tin (Sn) atom covalently bonded to at least one carbon atom, have a rich history of application as PVC stabilizers, catalysts, and biocides in agriculture and marine paints.[1] Their potent biological activity is now being re-examined with renewed interest in the context of rising antimicrobial resistance. The general formula for these compounds is R_nSnX_(4-n), where 'R' is an organic group (e.g., methyl, butyl, phenyl) and 'X' is an anionic ligand.

The antimicrobial power of these derivatives is not solely dependent on the tin center but is a synergistic interplay between the organotin moiety and the coordinated ligands, which can range from carboxylates and dithiocarbamates to complex Schiff bases.[2][3][4] This structural versatility allows for the fine-tuning of their biological properties, including lipophilicity and target specificity, making them a compelling subject for drug discovery.

Unraveling the Mechanism of Action

Understanding how organotin(IV) derivatives exert their antimicrobial effects is crucial for rational drug design. While the exact mechanisms can vary depending on the compound's structure and the target microorganism, several key pathways have been proposed.

  • Membrane Disruption: A primary mechanism is the interaction with and disruption of the microbial cell membrane. The lipophilicity of the organic groups (R) on the tin atom allows the compounds to easily penetrate the lipid bilayer of bacterial and fungal cells.[2] This infiltration can lead to increased membrane permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[5]

  • Chelation and Enzyme Inhibition: According to Tweedy's chelation theory, the complexation of the tin atom with a ligand reduces the polarity of the tin center.[5] This enhances the lipophilicity of the entire complex, facilitating its transport across the cell membrane. Once inside, the organotin moiety can interfere with vital cellular processes by binding to and inhibiting enzymes and other proteins, particularly those containing sulfhydryl groups.

  • Inhibition of Efflux Pumps: Some organotin(IV) compounds have shown the ability to act as efflux pump inhibitors.[6] Efflux pumps are a common mechanism by which bacteria expel antibiotics, leading to resistance. By disabling these pumps, organotin derivatives can restore the efficacy of conventional antibiotics, acting as powerful adjuvants.[6]

  • DNA Interaction: There is evidence to suggest that some organotin compounds can bind to DNA, potentially at the external phosphate groups, interfering with replication and transcription processes and inducing apoptosis.[1][7]

Antimicrobial_Mechanisms_of_Organotin_IV_Derivatives cluster_0 Organotin(IV) Derivative cluster_1 Microbial Cell Compound R Sn(IV) L Membrane Cell Membrane Compound->Membrane Lipophilic Interaction Cytoplasm Cytoplasm Compound->Cytoplasm Cellular Uptake (Chelation Enhanced) EffluxPump Efflux Pump Compound->EffluxPump Inhibition Membrane->Cytoplasm Increased Permeability (Ion Leakage) DNA DNA Cytoplasm->DNA Binding/ Interference Enzymes Cellular Enzymes Cytoplasm->Enzymes Inhibition

Caption: Proposed antimicrobial mechanisms of organotin(IV) derivatives.

Synthesis and Characterization: A General Workflow

The synthesis of organotin(IV) derivatives typically involves a straightforward condensation reaction between an organotin(IV) precursor (like an oxide or chloride) and the desired ligand.

Synthesis_Workflow Start Reactants: Organotin(IV) Precursor (e.g., R₂SnCl₂, R₃SnCl) + Ligand (e.g., Carboxylic Acid) Reaction Condensation Reaction (Reflux in organic solvent) Start->Reaction Filtration Filtration (Remove byproducts, e.g., NaCl) Reaction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Recrystallization Recrystallization (Purification) Evaporation->Recrystallization Product Pure Organotin(IV) Derivative Recrystallization->Product Characterization Structural Characterization Product->Characterization FTIR FT-IR Characterization->FTIR NMR ¹H, ¹³C, ¹¹⁹Sn NMR Characterization->NMR Xray Single Crystal X-ray (if applicable) Characterization->Xray

Caption: General workflow for synthesis and characterization.

Protocol 3.1: General Synthesis of an Organotin(IV) Carboxylate

This protocol describes a representative synthesis using an organotin(IV) chloride and the sodium salt of a carboxylic acid.[8]

  • Preparation: Dissolve one molar equivalent of the sodium carboxylate salt (NaL) and one molar equivalent of the triorganotin(IV) chloride (e.g., (C₄H₉)₃SnCl) or diorganotin(IV) dichloride (e.g., (CH₃)₂SnCl₂) in a suitable volume of dry chloroform or methanol in a round-bottom flask.[8][9]

  • Reaction: Equip the flask with a condenser and reflux the reaction mixture for 6-8 hours. The formation of a white precipitate (sodium chloride) is typically observed.

  • Isolation: After cooling the mixture to room temperature, remove the precipitated sodium chloride by filtration.

  • Purification: Evaporate the solvent from the clear filtrate using a rotary evaporator to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., chloroform/n-hexane mixture) to yield the pure organotin(IV) carboxylate.[8]

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, and elemental analysis.[10][11][12][13] Single-crystal X-ray diffraction can provide definitive structural elucidation if suitable crystals are obtained.[14]

Protocols for In Vitro Antimicrobial Evaluation

The following protocols outline the standardized methods for determining the antimicrobial activity of newly synthesized organotin(IV) derivatives.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is the most common and reliable technique.[17]

Materials:

  • Synthesized organotin(IV) compound

  • Sterile 96-well, U-bottom microtiter plates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism (bacterial or fungal strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube of sterile broth.

    • Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[18]

    • Dilute this suspension in the appropriate growth medium to achieve a final working inoculum concentration of approximately 5 x 10⁵ CFU/mL.[16]

  • Compound Dilution:

    • Prepare a stock solution of the organotin(IV) compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

    • In a 96-well plate, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly, and repeat this process down to well 10. Discard the final 100 µL from well 10.[15]

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-24 hours.[19]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20]

MIC_Workflow PrepInoculum 1. Prepare Inoculum (Adjust to 0.5 McFarland & Dilute to 5x10⁵ CFU/mL) Inoculate 3. Inoculate Plate (Add inoculum to wells) PrepInoculum->Inoculate PrepPlate 2. Prepare Plate (Serial Dilution of Compound) PrepPlate->Inoculate Incubate 4. Incubate (16-24h at 37°C) Inoculate->Incubate ReadMIC 5. Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC MBC_Workflow MIC_Result 1. MIC Plate (Post-Incubation) (Select clear wells) Subculture 2. Subculture (Aliquot from clear wells onto agar plates) MIC_Result->Subculture Incubate 3. Incubate Plates (18-24h at 37°C) Subculture->Incubate ReadMBC 4. Read MBC (Lowest concentration with ≥99.9% killing) Incubate->ReadMBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic presentation of results is key to understanding the structure-activity relationships (SAR) that govern the antimicrobial potential of these compounds.

Table 1: Example Data Summary for Antimicrobial Activity of Organotin(IV) Derivatives

Compound IDStructure (R_nSnL_(4-n))Test OrganismMIC (µg/mL)MBC (µg/mL)
Cmpd-1 (n-Bu)₃Sn(Aspirinate)S. aureus3.126.25
Cmpd-1 (n-Bu)₃Sn(Aspirinate)E. coli6.2512.5
Cmpd-2 (Ph)₃Sn(Aspirinate)S. aureus1.563.12
Cmpd-2 (Ph)₃Sn(Aspirinate)E. coli3.126.25
Cmpd-3 (n-Bu)₂Sn(Aspirinate)₂S. aureus12.5>50
Cmpd-3 (n-Bu)₂Sn(Aspirinate)₂E. coli25>50
Ligand AspirinS. aureus>100>100

Interpreting the Data:

  • Effect of Organic Groups (R): Generally, the biological activity follows the order: R₃SnX > R₂SnX₂ > RSnX₃. [21]In the example table, the triorganotin derivatives (Cmpd-1, Cmpd-2) are significantly more potent than the diorganotin derivative (Cmpd-3). Phenyl groups (Ph) often confer greater activity than alkyl groups like butyl (n-Bu), potentially due to enhanced lipophilicity and π-π interactions. [2]* Effect of Ligand (L): The coordinated ligand is crucial. The activity of the organotin complexes is almost always significantly greater than that of the free, uncomplexed ligand, demonstrating the importance of chelation. [5]Different ligands can modulate the compound's stability, solubility, and ability to interact with biological targets.

  • Spectrum of Activity: Note the differences in activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Gram-positive bacteria are often more susceptible. [22]The outer membrane of Gram-negative bacteria can present an additional barrier to compound entry.

Conclusion and Future Directions

Organotin(IV) derivatives represent a versatile and potent class of antimicrobial agents. Their activity is highly tunable through the modification of both the organic substituents on the tin atom and the nature of the coordinated ligands. While their potential is clear, a significant hurdle for clinical development is their inherent cytotoxicity. [2][4][6] Future research should focus on:

  • Designing for Selectivity: Synthesizing derivatives that are highly active against microbial cells but show minimal toxicity to mammalian cells.

  • Adjuvant Therapy: Exploring their use as antibiotic adjuvants to combat resistance, which may allow for lower, less toxic doses. [6]* Novel Delivery Systems: Utilizing nanotechnology, such as functionalized silica nanoparticles, to improve targeted delivery to microbial cells and reduce systemic toxicity. [23] By employing the systematic protocols outlined in this guide, researchers can effectively synthesize, screen, and characterize novel organotin(IV) derivatives, contributing to the critical search for new solutions to the global challenge of antimicrobial resistance.

References

  • Adeyemi, J.O., & Onwudiwe, D.C. (2020). Antimicrobial and Cytotoxicity Studies of Some Organotin(IV) N-ethyl-N-phenyl Dithiocarbamate Complexes. Polish Journal of Environmental Studies. [Link]

  • MIS BIOLOGY. (n.d.). Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. Retrieved from [Link]

  • Kaur, H., Dhir, K., Kaur, J., Mittu, B., & Chuhan, A. (n.d.). Synthesis and Evaluation of Diorganotin(IV) and Triorganotin(IV) Derivatives of Aspirin, Paracetamol and Metronidazole as Antimicrobial Agents. Science Alert. Retrieved from [Link]

  • Khan, N. H., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of Potential Bioactive Organotin(IV) Dithiocarboxylates. International Journal of Pharmaceutical and Clinical Research.
  • Unknown. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Shahzadi, S., et al. (2012). Synthesis, Characterization and In Vitro Antibacterial Studies of Organotin(IV) Complexes with 2-Hydroxyacetophenone-2-methylphenylthiosemicarbazone (H2dampt). Bioinorganic Chemistry and Applications. [Link]

  • Dey, S., et al. (2022). Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid: Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity. Molecules. [Link]

  • Pellerito, C., et al. (2005). Antimicrobial and mutagenic properties of organotin(IV) complexes with isatin and N-alkylisatin bisthiocarbonohydrazones. Journal of Inorganic Biochemistry. [Link]

  • Win, Y. F., et al. (2011). Synthesis and Characterization of Organotin(IV) Complexes Derived of 2-amino-5- nitrobenzoic Acid: In vitro Antibacterial Screening Activity. American Journal of Applied Sciences.
  • Basandra, R., et al. (2022). Organotin(IV) complexes derived from hydrazone ligands: Synthesis, spectral analysis, antimicrobial and molecular docking studies. Journal of the Iranian Chemical Society. [Link]

  • Shahzadi, S., et al. (2012). Synthesis, Characterization and In Vitro Antibacterial Studies of Organotin(IV) Complexes with 2-Hydroxyacetophenone-2-methylphenylthiosemicarbazone. Semantic Scholar. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Annuar, S. N. S., et al. (2020). Evaluation of Antimicrobial Activities of Organotin (IV) Alkylphenyl Dithiocarbamate Compounds. ResearchGate. [Link]

  • D'Arrigo, G., et al. (2021). Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms. Molecules. [Link]

  • Rehman, W., & Ali, A. (2016). Biological Potential and Structure Activity Relationships in Organotin (IV) and Pd(II) Compounds.
  • Debnath, P., et al. (2024). Synthesis, structures, antioxidant, and antifungal activities of organotin(IV) complexes derived from 1-(3′-carboxyphenylhydrazono)naphthalene-2-one. Journal of Coordination Chemistry. [Link]

  • de Souza, A. O., et al. (2018). Synthesis and evaluation of the antibiotic and adjuvant antibiotic potential of organotin(IV) derivatives. European Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2019). Synthesis, spectroscopic characterization, crystal structure, and anti-bacterial activity of diorganotin(IV) complexes with 5-bromo-2-hydroxybenzaldehyde-N(4)-ethylthiosemicarbazone. Journal of Coordination Chemistry. [Link]

  • Baul, T. S. B., et al. (2009). Synthesis and Antifungal Activity of Some Organotin(IV) Carboxylates. Metal-Based Drugs. [Link]

  • Mowat, E., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Annuar, S. N. S., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules. [Link]

  • Abdualbasit, M. G., et al. (2022). Toxicity and anti-tumour activity of organotin (IV) compounds. Semantic Scholar. [Link]

  • Khan, R. A., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Biomolecular Structure & Dynamics. [Link]

  • Khan, R. A., et al. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry. [Link]

  • Al-Jibouri, M. N. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Research Journal of Pharmacy and Technology.
  • Win, Y. F., et al. (2012). Synthesis and Characterization of Organotin(IV) Complexes Derivatives of Methyl- and Nitro- Substituted Monocarboxylic Acid: Preliminary in vitro Antibacterial Screening Activity. Asian Journal of Chemistry.
  • Kamaludin, N. F., et al. (2021). Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). PeerJ. [Link]

  • Kociolkowska, U., et al. (2010). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. Medical Mycology. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis, characterization, in vitro antioxidant and antimicrobial activities of diorganotin(IV) complexes derived from hydrazide Schiff base ligands. Journal of the Indian Chemical Society. [Link]

  • Clares, M. P., et al. (2024). Unleashing the antibacterial and antibiofilm potential of silica-based nanomaterials functionalized with an organotin(IV) compound. Nanoscale. [Link]

  • Pettinari, C., et al. (2011). Antimicrobial Activity of organotin(IV) Complexes With the Ligand Benzil Bis(benzoylhydrazone) and 4,4'-bipyridyl as Coligand. Journal of Inorganic Biochemistry. [Link]

  • Kociolkowska, U., et al. (2010). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro.
  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Witeska, M., & Kulesza, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Minimal Inhibitory Concentration (MIC) using E-test. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-hydroxynicotinic Acid

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Chloro-5-hydroxynicotinic acid. As a Senior Application Scientist, this g...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Chloro-5-hydroxynicotinic acid. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Enhancing Your Yield of 6-Chloro-5-hydroxynicotinic Acid

This section addresses common challenges encountered during the synthesis of 6-Chloro-5-hydroxynicotinic acid, offering explanations and actionable solutions.

Q1: Why is my yield of 6-Chloro-5-hydroxynicotinic acid consistently low?

A low yield in this synthesis is a frequent issue, often stemming from incomplete reaction, side reactions, or product degradation. The hydroxyl group at the 5-position and the carboxylic acid group can both influence the reactivity of the pyridine ring, making direct chlorination challenging.

  • Incomplete Chlorination: The direct conversion of the 5-hydroxy group to a chloro group can be difficult. One reported method using aqueous sodium hypochlorite on the methyl ester of 5-hydroxynicotinic acid resulted in only a 42% yield, indicating that a significant portion of the starting material may remain unreacted.[1]

  • Side Reactions: The electron-rich nature of the pyridine ring, activated by the hydroxyl group, makes it susceptible to undesired electrophilic substitution reactions. This can lead to the formation of polychlorinated byproducts or other impurities.

  • Product Degradation: The reaction conditions, particularly high temperatures or harsh acidic/basic environments during workup, can lead to the decomposition of the desired product.

Solution Workflow: A Step-by-Step Approach to Yield Improvement

To systematically address low yields, consider the following workflow:

Yield_Improvement_Workflow start Low Yield Observed reagent Step 1: Evaluate Chlorinating Agent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions purification Step 3: Refine Purification Strategy conditions->purification analysis Step 4: Implement In-Process Analysis purification->analysis end Improved Yield analysis->end

Caption: A systematic workflow for troubleshooting and improving the yield of 6-Chloro-5-hydroxynicotinic acid synthesis.

Q2: What are the most effective chlorinating agents for this synthesis, and how do I choose one?

The choice of chlorinating agent is critical for a successful synthesis. Different reagents offer varying levels of reactivity and selectivity.

Chlorinating AgentAdvantagesDisadvantagesRecommended For
Phosphorus Oxychloride (POCl₃) High reactivity, effective for converting hydroxyl groups on heterocyclic rings to chlorides. Can be used in equimolar amounts under solvent-free conditions, leading to high yields (>90% for similar hydroxypyridines).[2][3]Highly corrosive and reacts violently with water. Requires careful handling and quenching procedures.Researchers looking for a high-yield, scalable method.
Thionyl Chloride (SOCl₂) Effective for converting carboxylic acids to acid chlorides and can also chlorinate hydroxyl groups. Often used with a catalyst like DMF. A similar synthesis of methyl 6-chloro-5-nitronicotinate reported a 90% yield.[4]Corrosive and produces toxic byproducts (SO₂ and HCl).Syntheses where the carboxylic acid group may also need to be activated.
Sodium Hypochlorite (NaOCl) Milder and less hazardous than POCl₃ or SOCl₂.Lower reactivity, which can lead to incomplete conversion and lower yields (e.g., 42% for the methyl ester).[1]Initial exploratory work or when milder conditions are required.
N-Chlorosuccinimide (NCS) A solid, easier-to-handle reagent for electrophilic chlorination.May require a catalyst and can sometimes lead to lower selectivity.Small-scale syntheses and when fine-tuning reactivity is needed.

Expert Insight: For a significant improvement in yield, transitioning to a more potent chlorinating agent like phosphorus oxychloride (POCl₃) under solvent-free conditions is highly recommended. The high yields reported for analogous hydroxypyridines suggest this is a very effective approach.[2][3]

Q3: How can I minimize the formation of colored impurities in my final product?

The formation of colored impurities is a common issue in chlorination reactions, often arising from side reactions or the degradation of starting materials or products.

  • Cause: The high reactivity of the chlorinating agents and the electron-rich nature of the pyridine ring can lead to complex side reactions, forming chromophoric byproducts.

  • Solution: Treatment with activated carbon is an effective method for removing colored impurities.[2][5]

Experimental Protocols

High-Yield Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from a high-yield, solvent-free method for the chlorination of hydroxypyridines.[2][3]

Materials:

  • 5-Hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice-cold water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed, pressure-rated reactor, combine 5-hydroxynicotinic acid (1 equivalent), POCl₃ (1 equivalent per hydroxyl group), and pyridine (1 equivalent).

  • Seal the reactor and heat the mixture to 140-160 °C for 2 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully open the reactor in a well-ventilated fume hood and slowly quench the reaction mixture by adding it to ice-cold water with vigorous stirring.

  • Neutralize the acidic solution to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.

  • Extract the aqueous solution with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 6-Chloro-5-hydroxynicotinic acid.

Purification Protocol: Removal of Colored Impurities and Byproducts

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated carbon (approximately 1-2% of the crude product's weight).[2]

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the activated carbon.

  • Recrystallization:

    • Concentrate the filtrate and recrystallize the product from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain pure 6-Chloro-5-hydroxynicotinic acid. A patent for the purification of a similar compound, 6-chloronicotinic acid, suggests using methanol for recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 6-Chloro-5-hydroxynicotinic acid?

The most direct route is the electrophilic chlorination of 5-hydroxynicotinic acid or its ester. Alternative, multi-step syntheses often involve the construction of the pyridine ring followed by chlorination. For example, 6-hydroxynicotinic acid can be synthesized from DL-malic acid, which can then be chlorinated.[5]

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2][6][7]

Q3: What are the key safety precautions when working with chlorinating agents like POCl₃ and SOCl₂?

These reagents are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure that all glassware is dry before use. Quenching should be done slowly and carefully in an ice bath to control the exothermic reaction.

Q4: What is the mechanism of the chlorination of 5-hydroxynicotinic acid?

The chlorination of 5-hydroxynicotinic acid is an electrophilic aromatic substitution reaction. The hydroxyl group at the 5-position is an activating group, making the pyridine ring more susceptible to electrophilic attack. The chlorinating agent, often activated by a Lewis acid or a proton source, generates a highly electrophilic chlorine species (Cl⁺ or a polarized complex) that is then attacked by the electron-rich pyridine ring. The reaction typically proceeds via a carbocation intermediate, which is then deprotonated to restore the aromaticity of the ring.

Chlorination_Mechanism substrate 5-Hydroxynicotinic Acid attack Electrophilic Attack substrate->attack reagent Chlorinating Agent (e.g., POCl₃) intermediate Electrophilic Chlorine Species reagent->intermediate Activation intermediate->attack carbocation Carbocation Intermediate attack->carbocation deprotonation Deprotonation carbocation->deprotonation product 6-Chloro-5-hydroxynicotinic Acid deprotonation->product

Caption: A simplified diagram illustrating the general mechanism of electrophilic chlorination of 5-Hydroxynicotinic acid.

Q5: Are there any analytical techniques to confirm the structure of the final product?

Yes, several analytical techniques can be used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the position of the chlorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to determine the purity of the final product and confirm its molecular weight.[1]

References

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • Google Patents. (2010).
  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ACS Omega. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. [Link]

  • SIOC Journals. (2024). Recent Progress in Selective C—H Chlorination. [Link]

  • Google Patents. (2016).
  • Hartwig, J. F., et al. (2020). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society, 142(45), 19348-19355. [Link]

  • Google Patents. (2014).
  • Skeletal editing of pyridines to aryldialdehydes. (2025). Nature Communications. [Link]

  • Organic Syntheses. (n.d.). 6-HYDROXYNICOTINIC ACID. [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2019). [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

  • ResearchGate. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • ResearchGate. (2019). Chlorination of electron‐rich arenes under solvent‐free and ball‐milling conditions. [Link]

  • Separation Science. (2023). TLC-MS and complementary use to HPLC for testing of honey. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Chlorination. [Link]

  • Scientific Update. (2021). A radical approach to C-H chlorination. [Link]

  • Google Patents. (n.d.). 5,6-di:chloro-nicotinic acid prodn.
  • PubChem. (n.d.). 5-Chloro-2-hydroxynicotinic acid. [Link]

  • European Patent Office. (n.d.). Method of chlorination. [Link]

  • Google Patents. (2015).
  • Saimirra. (n.d.). Halogenation: Chlorination & Bromination for Pharma Intermediates. [Link]

  • MDPI. (2025). Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. [Link]

  • ResearchGate. (n.d.). Mechanism of 5,5Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. [Link]

Sources

Optimization

Side reactions in the chlorination of hydroxynicotinic acid

Welcome to the Technical Support Center for Advanced Halogenation Workflows. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and practical challenges encountered during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Halogenation Workflows. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and practical challenges encountered during the chlorination of hydroxynicotinic acids (e.g., 2-hydroxynicotinic acid and 6-hydroxynicotinic acid).

The conversion of a pyridinol/pyridone moiety to a chloropyridine is a cornerstone reaction in the synthesis of critical pharmaceutical and agrochemical intermediates. However, the harsh conditions required for this transformation often lead to complex side reactions. This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting & Causality FAQs

Q1: Why am I observing poly-chlorinated byproducts (e.g., 5,6-dichloronicotinic acid) during the chlorination of 6-hydroxynicotinic acid? A1: Over-chlorination is driven by a failure to control the electrophilic aromatic substitution kinetics. While the electron-withdrawing nature of the pyridine ring generally resists substitution, prolonged exposure to excess chlorinating agents (like POCl₃ or PCl₅) at elevated temperatures overcomes this activation barrier, leading to species such as 5,6-dichloronicotinic acid 1. Causality & Mitigation: The secondary chlorination is thermodynamically driven but kinetically slower than the initial hydroxyl substitution. You must strictly control the stoichiometry of the chlorinating agent and limit the reaction temperature to 100–105°C 2. Quench the reaction immediately upon the disappearance of the starting material.

Q2: My reaction mixture turns into a dark, intractable tar. What causes this degradation? A2: Tar formation is the macroscopic symptom of thermal degradation and polymerization. Hydroxynicotinic acids can undergo spontaneous decarboxylation when subjected to extreme heat (>110°C) in the presence of strong Lewis acids (such as PCl₅ or the POCl₃ reaction byproducts). The resulting reactive intermediates rapidly polymerize. Causality & Mitigation: Dropping the substrate into pre-heated, refluxing POCl₃ causes an uncontrolled exothermic runaway. Implement a stepwise heating ramp. Using a catalytic amount of dimethylformamide (DMF) to form a Vilsmeier-Haack complex can lower the activation energy, allowing the chlorination to proceed efficiently at milder temperatures 3.

Q3: After the aqueous workup, my LC-MS shows a massive return of the starting material (hydroxynicotinic acid). Why did the reaction fail? A3: The reaction likely succeeded, but the product was destroyed during the quench. Chloronicotinic acids are highly susceptible to hydrolysis. If the aqueous quench is performed without removing excess POCl₃, the violent exothermic reaction heats the localized aqueous environment. Under these harsh, hot acidic conditions, the newly formed C-Cl bond undergoes nucleophilic aromatic substitution (S_NAr) by water, reverting the molecule back to the thermodynamically stable hydroxynicotinic acid [[4]](). Causality & Mitigation: Distill off the bulk of the POCl₃ under reduced pressure before the quench. Pour the remaining residue over vigorously stirred crushed ice to ensure the temperature never exceeds 15°C.

Part 2: Quantitative Reaction Profiling

The following table summarizes the causal relationship between reaction parameters and the resulting byproduct profile during the synthesis of chloronicotinic acids.

Reaction ConditionsTarget Chloronicotinic Acid Yield (%)Over-Chlorination (e.g., 5,6-Dichloro) (%)Hydrolysis Reversion (%)Tar / Thermal Degradation (%)
Optimized: POCl₃ + PCl₅, 100–105°C, 1.5h, Cold Quench> 87.5% < 2.0%< 2.0%< 2.0%
Excess Heat: POCl₃ + PCl₅, 130°C, 4.0h35.0%28.0% < 2.0%30.0%
Poor Workup: POCl₃ only, 105°C, 1.5h, Warm Aqueous Quench45.0%< 2.0%48.0% < 2.0%

Part 3: Self-Validating Experimental Protocol

This protocol for the synthesis of 2-chloronicotinic acid is designed as a self-validating system. Each step contains a physical or chemical checkpoint to verify success before proceeding, ensuring that causality is respected throughout the workflow.

Step 1: Reagent Activation In a dry, inert-gas flushed reactor, mix phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). Control the internal temperature at 60°C 2. Validation Check: The mixture must be completely homogenous and free of unreacted chlorine gas evolution before proceeding.

Step 2: Substrate Addition Cool the mixture to 40°C. Add 2-hydroxynicotinic acid in discrete, controlled batches. Causality: Batchwise addition prevents localized thermal spikes that initiate decarboxylation and tar formation.

Step 3: Controlled Chlorination Gradually heat the mixed solution to 100–105°C and maintain for 1 to 1.5 hours 2. Validation Check (Critical): The reaction mixture will initially be a heterogeneous suspension. The reaction is deemed complete when the mixture transitions into a completely transparent solution, indicating total consumption of the insoluble hydroxynicotinic acid. Stir for an additional 30 minutes post-transparency.

Step 4: Reagent Distillation Remove the excess POCl₃ under reduced pressure. Causality: Removing the chlorinating agent prevents a massive exothermic reaction during the subsequent aqueous quench, which is the primary cause of product hydrolysis [[3]]().

Step 5: Cold Aqueous Quench Cool the concentrated residue to room temperature. Slowly drip the residue into a secondary vessel containing vigorously stirred crushed ice and water [[2]](). Validation Check: Monitor the internal temperature of the quench vessel. It must not exceed 15°C. A temperature spike correlates directly with the S_NAr hydrolysis of the newly formed C-Cl bond back to the hydroxyl group.

Part 4: Reaction Workflow & Pathway Visualization

ChlorinationWorkflow Start Hydroxynicotinic Acid (Starting Material) Reagent POCl3 / PCl5 Activation & Chlorination Start->Reagent Batchwise Addition (T < 60°C) Target Chloronicotinic Acid (Target Product) Reagent->Target Optimized: 100-105°C 1.5 Hours Side1 Over-Chlorination (e.g., 5,6-Dichloro) Reagent->Side1 Excess Reagent Prolonged Heating Side2 Polymerization & Tar (Thermal Degradation) Reagent->Side2 T > 110°C Exothermic Runaway Side3 Hydrolysis Reversion (S_NAr by H2O) Target->Side3 Warm Aqueous Quench Harsh pH Side3->Start Reversion to SM

Workflow of hydroxynicotinic acid chlorination, highlighting optimal pathways and side reactions.

References

  • Process for producing chloronicotinic acid compounds (US4504665A)

Sources

Troubleshooting

Technical Support Center: 5,6-Dichloronicotinic Acid Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis of 5,6-dichloronicotinic acid (5,6-DCA) . As a critical halogenated pyridine intermediate, 5,6-DCA is heavily utilized in the development of pharmaceuticals, radi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5,6-dichloronicotinic acid (5,6-DCA) . As a critical halogenated pyridine intermediate, 5,6-DCA is heavily utilized in the development of pharmaceuticals, radiotracers, and agrochemicals[1]. Because the pyridine ring is highly electron-deficient, electrophilic substitution is inherently challenging[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the two most viable industrial and laboratory-scale synthetic routes: the multi-step chlorination of 6-hydroxynicotinic acid[3] and the acidic hydrolysis of 2,3-dichloro-5-trichloromethylpyridine (DCTC)[4].

I. Synthetic Workflow & Pathway Visualization

The following diagram illustrates the two primary synthetic pathways. Path A utilizes a bottom-up halogenation approach starting from a hydroxylated precursor, while Path B relies on the targeted hydrolysis of a heavily chlorinated pyridine derivative.

SynthesisWorkflow StartA 6-Hydroxynicotinic Acid StepA1 Chlorination (SOCl2) Acid Chloride Formation StartA->StepA1 SOCl2, Pyridine StepA2 Chlorination (Cl2 gas) C5 Position Chlorination StepA1->StepA2 Cl2 gas (10-100% excess) StepA3 Chlorination (SOCl2/POCl3) C6 Position Chlorination StepA2->StepA3 SOCl2 / POCl3 HydrolysisA Aqueous Hydrolysis (Ice Water Quench) StepA3->HydrolysisA H2O Product 5,6-Dichloronicotinic Acid (Target Product) HydrolysisA->Product Yield ~60% StartB 2-Chloro-5-trichloromethylpyridine StepB1 Lewis Acid Catalyzed Thermal Chlorination StartB->StepB1 AlCl3, Heat IntermediateB DCTC Intermediate (2,3-dichloro-5-trichloromethylpyridine) StepB1->IntermediateB HydrolysisB Acidic Hydrolysis (H2SO4, 150°C) IntermediateB->HydrolysisB H2SO4 (2-30 eq) HydrolysisB->Product Yield ~85-90%

Fig 1: Dual synthetic pathways for 5,6-dichloronicotinic acid via chlorination and hydrolysis.

II. Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the success of the current step via the recommended analytical checkpoints.

Protocol A: Multi-Step Chlorination of 6-Hydroxynicotinic Acid

This route leverages the directing effects of the hydroxyl group to sequentially install chlorine atoms[2][3].

  • Acid Chloride Formation: Slurry 0.5 mol of 6-hydroxynicotinic acid in 750 mL of anhydrous chloroform. Add a catalytic amount of pyridine (0.12 mol) to act as an acid scavenger and nucleophilic catalyst. Slowly add 1.6 mol of thionyl chloride (SOCl₂) under reflux. Heat at 55°C for 60 minutes[3].

    • Validation Check: Remove a 10 µL aliquot, quench in methanol, and analyze via TLC (UV 254 nm). The starting material spot must completely disappear, replaced by the methyl ester derivative of the acid chloride.

  • C5 Chlorination: While maintaining the temperature between 0°C and 60°C, bubble Cl₂ gas through the solution. Use a 10% to 100% stoichiometric excess over a period of 30 to 180 minutes to form 5-chloro-6-hydroxynicotinoyl chloride[3].

    • Validation Check: Monitor via HPLC. Proceed only when the mono-chlorinated intermediate peak area exceeds 95%.

  • C6 Chlorination: Add an additional 1.2 to 2.0 molar equivalents of SOCl₂ or POCl₃ to the reactor. This forces the conversion of the C6 hydroxyl group to a chloride, yielding 5,6-dichloronicotinoyl chloride[3].

  • Hydrolysis & Isolation: Slowly pour the reaction mixture into a large excess of vigorously stirred ice water. This highly exothermic step hydrolyzes the acid chloride back to the carboxylic acid. Filter the resulting precipitate and recrystallize from a 1:1 water/acetonitrile mixture to achieve >95% purity[3].

Protocol B: Acidic Hydrolysis of DCTC

This route is highly efficient for industrial scale-up, utilizing the controlled degradation of a trichloromethyl group[4].

  • Precursor Synthesis: React 2-chloro-5-trichloromethylpyridine with aluminum chloride (AlCl₃) catalyst under thermal conditions to yield 2,3-dichloro-5-trichloromethylpyridine (DCTC)[4].

    • Validation Check: GC-MS analysis must confirm the addition of the chlorine atom at the C3 position before proceeding to hydrolysis.

  • Acidic Hydrolysis: Transfer 1 mol of DCTC into a reactor containing 2 to 30 moles of concentrated sulfuric acid (30% to 100% concentration). Heat the mixture strictly to 150°C under continuous stirring[4].

  • Isolation: After the evolution of HCl gas ceases (indicating complete hydrolysis of the -CCl₃ group to -COOH), cool the mixture to room temperature. Pour the product into ice water to precipitate the crude 5,6-DCA. Filter, wash with cold water, and dry under a vacuum[4].

III. Troubleshooting & FAQs

Q: During the chlorination of 6-hydroxynicotinic acid (Protocol A), my reaction stalls at the mono-chlorinated intermediate. How do I drive it to completion? A: This is a common issue caused by the electron-deficient nature of the pyridine ring, which severely deactivates it toward further electrophilic substitution[2]. Mechanistically, the first chlorine atom withdraws even more electron density, making the second substitution difficult. Solution: Ensure you are using a sufficient excess of the secondary chlorinating agent (SOCl₂ or POCl₃)—at least a 1.2:1 to 2:1 molar ratio relative to the intermediate[3]. Furthermore, verify that your system is rigorously anhydrous prior to Step 4; ambient moisture will prematurely hydrolyze the acid chloride, halting further ring chlorination.

Q: When hydrolyzing DCTC with sulfuric acid (Protocol B), I am observing significant byproduct formation and low yields. What is the mechanistic cause? A: The hydrolysis of the trichloromethyl group (-CCl₃) to a carboxylic acid (-COOH) requires precise thermodynamic control. If the sulfuric acid concentration is too low (<30%), the reaction kinetics stall, leading to incomplete hydrolysis. Conversely, if the temperature exceeds 160°C in the presence of concentrated acid, the thermal energy overcomes the activation barrier for decarboxylation, stripping the carboxylic acid group off the pyridine ring entirely[4]. Solution: Strictly maintain the reaction temperature at 150°C and use the validated 2 to 30 molar equivalents of H₂SO₄[4].

Q: How can I effectively remove residual inorganic chlorinating agents (like POCl₃ or SOCl₂) from the final product without degrading the 5,6-DCA? A: Residual chlorinating agents must be thoroughly quenched. Pour the reaction mixture slowly into a large excess of vigorously stirred ice water. The low temperature controls the exothermic quench, while the water safely hydrolyzes residual SOCl₂ into SO₂ and HCl gases (ensure proper scrubber ventilation). The crude 5,6-DCA precipitates out cleanly. For pharmaceutical-grade purity (>99%), recrystallize the crude product from a 1:1 mixture of water and acetonitrile[3][4].

Q: What are the optimal storage conditions for synthesized 5,6-DCA stock solutions to maintain stability? A: To prevent product inactivation or degradation, aliquot the prepared solutions immediately and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month[5]. If storing the compound as a solid powder, keep it sealed in a dark, dry place at room temperature[1].

IV. Quantitative Data Summary

The following table summarizes the critical stoichiometric and thermodynamic parameters required to achieve optimal yields across both synthetic pathways.

Synthetic PathwayReagent / CatalystMolar Equivalents (vs. Precursor)Optimal Temp (°C)Reaction TimeExpected Yield
Path A: Acid Chloride Formation SOCl₂ / Pyridine3.5 eq / 0.24 eq55°C60 minN/A (Intermediate)
Path B: C5 Chlorination Cl₂ Gas1.1 to 2.0 eq (10-100% excess)0°C to 60°C30 - 180 minN/A (Intermediate)
Path A: C6 Chlorination SOCl₂ or POCl₃1.2 to 2.0 eqRefluxVariable~60% (Overall)[3]
Path B: DCTC Hydrolysis H₂SO₄ (30-100%)2.0 to 30.0 eq150°CUntil HCl ceases~85-90%[4]

V. References

  • Google Patents (CH664754A5). "5,6-di:chloro-nicotinic acid prodn." Available at:

  • European Patent Office. "Process for producing chloronicotinic acid compounds". Available at:[Link]

  • LookChem. "Cas 41667-95-2,5,6-Dichloronicotinic acid". Available at:[Link]

Sources

Optimization

Troubleshooting low yield in organotin(IV) derivative synthesis

Welcome to the . Organotin(IV) complexes—particularly those coordinated with Schiff bases, carboxylates, and dithiocarbamates—are highly valued in drug development for their potent anti-cancer and anti-microbial properti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . Organotin(IV) complexes—particularly those coordinated with Schiff bases, carboxylates, and dithiocarbamates—are highly valued in drug development for their potent anti-cancer and anti-microbial properties. However, synthesizing these derivatives often presents significant challenges, with yields frequently dropping below 30% due to moisture sensitivity, steric hindrance, and purification bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind reaction failures and provide self-validating protocols to ensure reproducible, high-yield syntheses.

Diagnostic Workflow: Identifying Yield Bottlenecks

Before altering your chemical stoichiometry, consult the diagnostic workflow below to identify the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield in Organotin(IV) Complex Synthesis CheckMoisture Check Anhydrous Conditions Start->CheckMoisture CheckLigand Check Ligand Deprotonation Start->CheckLigand CheckSterics Check Steric Hindrance Start->CheckSterics MoistureIssue Sn-Cl Hydrolysis (Stannoxane Formation) CheckMoisture->MoistureIssue Moisture Present FixMoisture Use Schlenk Line & Dry Solvents MoistureIssue->FixMoisture LigandIssue Incomplete Coordination CheckLigand->LigandIssue HCl Byproduct Buildup FixLigand Add Et3N or NaOMe as Base LigandIssue->FixLigand StericIssue Bulky R-groups (e.g., Ph3SnCl) CheckSterics->StericIssue Slow Kinetics FixSterics Increase Reflux Time & Azeotropic Distillation StericIssue->FixSterics

Diagnostic workflow for troubleshooting low yields in organotin(IV) derivative synthesis.

Core Methodology: Anhydrous Synthesis of Organotin(IV) Derivatives

Scientific Rationale: Organotin(IV) halides are highly electrophilic. Atmospheric moisture acts as a competing nucleophile, leading to the irreversible hydrolysis of Sn-Cl bonds and the formation of unreactive stannoxanes (Sn-O-Sn)[1]. A self-validating protocol must integrate strict moisture exclusion and active byproduct removal to drive the reaction equilibrium forward.

Step-by-Step Protocol
  • Apparatus Preparation: Flame-dry all glassware under a vacuum and purge with ultra-high purity nitrogen or argon using a standard Schlenk line. Maintain a positive inert gas pressure throughout the setup. Causality: Even ambient humidity is sufficient to quench the tin precursor.

  • Ligand Deprotonation: Dissolve the pro-ligand (e.g., Schiff base or carboxylic acid) in rigorously dried solvent (methanol or tetrahydrofuran). Add an equimolar amount of a suitable base, such as sodium methoxide (NaOMe) or triethylamine (

    
    ). Causality: Deprotonation converts the ligand into a strong nucleophile and prevents the generation of HCl during complexation, which would otherwise protonate the ligand and halt the reaction[2].
    
  • Organotin Addition: Dissolve the diorganotin(IV) dichloride (

    
    ) or triorganotin(IV) chloride (
    
    
    
    ) in the dry solvent. Add this solution dropwise to the ligand mixture at room temperature[2]. Causality: Dropwise addition prevents localized exothermic degradation of the organotin center.
  • Reflux and Azeotropic Distillation: Reflux the mixture for 4 to 10 hours depending on the steric bulk of the R-groups. For reactions releasing water or alcohols (e.g., using tin isopropoxides), use a Dean-Stark apparatus with benzene or toluene for azeotropic removal[3]. Causality: Le Chatelier's principle dictates that removing the byproduct shifts the condensation equilibrium forward, maximizing the yield[4].

  • Purification: Filter the hot solution to remove the precipitated salt (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     or 
    
    
    
    )[2]. Evaporate the filtrate under a vacuum. If a sticky residue forms, triturate with dry n-hexane to remove unreacted precursors and induce crystallization.

Troubleshooting FAQs

Q1: My reaction yields a sticky, intractable mass instead of a crystalline solid, and my yield is below 30%. What is going wrong? A1: Stickiness is a hallmark of incomplete reactions or the formation of polymeric stannoxanes due to moisture contamination[1]. When organotin(IV) halides are exposed to trace amounts of water, the Sn-Cl bonds hydrolyze. To resolve this, ensure all solvents are freshly distilled over drying agents (e.g., sodium/benzophenone for THF). If you still obtain a sticky product under strictly anhydrous conditions, it is likely a mixture of the desired complex and unreacted starting materials. Triturating the sticky mass with dry n-hexane will dissolve the non-polar impurities and precipitate the pure solid complex, often recovering yields up to 70-80%[1].

Q2: How does the choice of the organic substituent (Me, Et, Bu, Ph) on the tin center affect the synthesis yield and kinetics? A2: The steric bulk of the alkyl or aryl groups directly dictates the reaction kinetics and the final coordination geometry. Smaller substituents like methyl (Me) or ethyl (Et) groups allow for rapid nucleophilic attack by the ligand, generally resulting in higher yields with shorter reflux times. Conversely, bulky groups like butyl (Bu) or phenyl (Ph) create significant steric hindrance, restricting the approach of multidentate ligands (such as ONS donor Schiff bases). When synthesizing diphenyltin(IV) or dibutyltin(IV) derivatives, you must increase the reflux time (up to 8-10 hours) and ensure rigorous azeotropic distillation to drive the sterically hindered reaction to completion[3].

Q3: I am using a carboxylic acid ligand, but the coordination to the organotin center is failing. Why? A3: Carboxylic acids are generally poor nucleophiles in their protonated state. If you react an organotin halide directly with a carboxylic acid, the reaction will stall. You must first convert the acid into its highly reactive carboxylate form[4]. This is achieved by reacting the ligand with sodium methoxide, sodium isopropoxide, or triethylamine prior to the addition of the organotin reagent[3]. Alternatively, you can bypass the halide entirely by reacting the carboxylic acid directly with an organotin oxide or hydroxide (e.g.,


), which inherently acts as its own base, producing water as the only byproduct. This water must then be removed azeotropically to prevent reaction reversal[4].

Quantitative Yield Optimization Data

The following table summarizes the impact of various reaction parameters on the final yield of Organotin(IV) complexes, based on established field data and structural chemistry principles.

Reaction ParameterCondition / ReagentAverage Expected YieldPrimary Cause of Yield Loss
Moisture Control Ambient Atmosphere< 30%Sn-Cl hydrolysis; stannoxane formation
Moisture Control Strict Schlenk Line (Dry

)
70% - 85%Minimal; losses occur primarily during purification
Ligand Base None (Direct Addition)< 15%

byproduct protonates the ligand
Ligand Base Triethylamine (

)
60% - 75%Incomplete deprotonation of weak acids
Ligand Base Sodium Methoxide (

)
75% - 90%Strong nucleophile generation drives reaction
Tin Substituent Dimethyltin (

)
~ 80% - 85%Low steric hindrance allows rapid coordination
Tin Substituent Diphenyltin (

)
~ 60% - 65%High steric hindrance; slow kinetics
Purification Direct EvaporationSticky ResidueCo-precipitation of unreacted precursors
Purification n-Hexane TriturationCrystalline SolidSelective solubility of impurities

References

  • Synthesis, Characterization of Organotin(IV) Complexes of Schiff Base Ligands and Evaluation of Their Biological Activities Against Pathogenic Bacteria and Fungi Source: International Journal of Chemical and Physical Sciences (ijcps.org) URL:[Link]

  • Organotin(IV) complexes with ONS donor Schiff base ligand: Synthesis, characterization and antimicrobial evaluation Source: Journal of Chemical and Pharmaceutical Research (jocpr.com) URL:[Link]

  • Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid Source: National Institutes of Health (nih.gov) URL:[Link]

  • TIN- AND ORGANOTIN (IV) COMPLEXES OF THYMOL DERIVATIVE DERIVED FROM ALANINE: SYNTHESIS AND CHARACTERISTIC SPECTRAL STUDIES Source: Rasayan Journal of Chemistry (rasayanjournal.co.in) URL:[Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Organotin (IV) Complexes Derived from Schiff Bases of Thiophene-2-ca Source: Der Pharma Chemica (derpharmachemica.com) URL:[Link]

Sources

Troubleshooting

How to handle and store 6-Chloro-5-hydroxynicotinic acid safely

Handling, Storage, and Experimental Troubleshooting Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Storage, and Experimental Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for handling 6-Chloro-5-hydroxynicotinic acid . Rather than just listing steps, this guide breaks down the chemical causality behind each protocol to ensure your experimental workflows are robust, safe, and reproducible.

Chemical Profile & Quantitative Data

6-Chloro-5-hydroxynicotinic acid is a highly functionalized pyridine derivative. It serves as a critical synthetic intermediate in the development of neuro-active insecticides (such as 5-Hydroxy-Imidacloprid) and novel anti-inflammatory therapeutics[1]. Because it contains a chlorine atom, a hydroxyl group, and a carboxylic acid moiety on a single heterocyclic ring, it exhibits unique reactivity and requires specific handling protocols to prevent premature degradation[2].

Table 1: Quantitative Chemical Properties
ParameterSpecification
CAS Registry Number 1211531-26-8
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.55 g/mol
Physical State Solid
Recommended Storage 2-8°C (Cool, dry place)

Handling & Storage Troubleshooting (FAQs)

Q: Why does my 6-Chloro-5-hydroxynicotinic acid stock solution degrade or darken rapidly at room temperature? A: Causality: The compound features an electron-rich phenolic hydroxyl group ortho to a halogenated pyridine ring. This structural arrangement makes the molecule highly susceptible to slow oxidative degradation and photolytic cleavage when exposed to ambient light and dissolved oxygen. Corrective Action: Always store the bulk solid powder at 2-8°C in an airtight, light-resistant (amber) container[2]. When preparing standard solutions (e.g., in DMF or DMSO), aliquot the solution immediately into single-use vials, purge the headspace with an inert gas (argon or nitrogen), and store at -20°C. Avoid repeated freeze-thaw cycles.

Q: What specific PPE and engineering controls are mandatory during experimental handling? A: Causality: Halogenated pyridines and their derivatives are known to be acute irritants to the respiratory tract, skin, and mucous membranes (GHS hazard classifications typically include H302, H315, and H319)[3]. The fine powder can easily aerosolize during weighing. Corrective Action: All handling, weighing, and transferring must be conducted within a Class II chemical fume hood. Mandatory PPE includes nitrile gloves, wrap-around safety goggles, and a standard laboratory coat. If handling highly concentrated solutions in penetrating solvents like DMSO, double-gloving is strongly recommended to prevent transdermal exposure.

Q: During the derivatization of 6-Chloro-5-hydroxynicotinic acid, why am I observing a complex mixture of mono- and di-alkylated products instead of a clean reaction? A: Causality: The starting material possesses two distinct acidic protons: the highly acidic carboxylic acid proton and the slightly less acidic phenolic hydroxyl proton. If stoichiometric amounts of base and alkylating agent are not strictly controlled, competitive alkylation occurs at both sites, leading to incomplete reactions. Corrective Action: To drive the reaction to the fully protected di-alkylated intermediate (e.g., 6-chloro-5-methoxynicotinic acid methyl ester), you must use an excess of the alkylating agent (e.g., >2.0 equivalents of methyl iodide) and a mild base (K₂CO₃) under reflux conditions[4]. See the self-validating protocol below.

Self-Validating Experimental Protocol: Dual-Methylation and Selective Saponification

This protocol details the standard workflow to protect the hydroxyl and carboxylic acid groups of 6-Chloro-5-hydroxynicotinic acid, a common procedure when synthesizing complex insecticide analogs[4]. The protocol is designed as a self-validating system to ensure experimental integrity at each step.

Phase 1: O-Alkylation and Esterification
  • Setup: In a 500 mL round-bottom flask, suspend 6-chloro-5-hydroxynicotinic acid (1.8 g, 9.6 mmol) in 190 mL of anhydrous acetone[4].

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 g, 14.5 mmol) followed by methyl iodide (2 M solution in diethyl ether, 5.8 mL, 11.6 mmol)[4].

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for exactly 6 hours[4].

  • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The highly polar starting material spot (near the baseline) must be completely absent, replaced by a single, less polar spot indicating the formation of 6-chloro-5-methoxynicotinic acid methyl ester.

  • Isolation: Concentrate the reaction mixture via rotary evaporation. Add 100 mL of distilled H₂O to the residue. A white precipitate will form. Filter the solid and rinse with additional cold H₂O. Yields should approximate 68%[4].

Phase 2: Selective Saponification (Hydrolysis)
  • Setup: Dissolve the isolated 6-chloro-5-methoxynicotinic acid methyl ester (1.3 g, 6.4 mmol) in 4 mL of methanol (MeOH) at 25°C[4].

  • Hydrolysis: Add a 10% aqueous NaOH solution (19.3 mmol) dropwise. Stir the reaction continuously for 24 hours at room temperature[4].

  • Validation Checkpoint 2: The reaction mixture should become homogeneous as the ester hydrolyzes into the water-soluble sodium carboxylate salt.

  • Acidification & Recovery: Place the flask in an ice-water bath. Slowly acidify the mixture using 2M HCl. Critical Step: Monitor the pH continuously with a calibrated pH meter until exactly pH=2.0 is achieved[4].

  • Validation Checkpoint 3: Upon reaching pH 2.0, the protonated 6-chloro-5-methoxynicotinic acid will instantly crash out of solution as a white/yellow precipitate[4].

  • Final Isolation: Transfer the flask to a refrigerator (2-8°C) for 3 hours to maximize crystallization. Filter the precipitate, rinse with cold H₂O, dissolve in acetone, dry over anhydrous MgSO₄, and concentrate to yield the final yellow solid (approx. 74% yield)[4].

Workflow Visualization

G Start 6-Chloro-5-hydroxynicotinic acid (Solid, Store at 2-8°C) Reagents Add MeI & K2CO3 in Acetone Start->Reagents Reflux Reflux for 6h (O-Alkylation & Esterification) Reagents->Reflux Workup Concentrate & Add H2O (Precipitation) Reflux->Workup Intermediate 6-Chloro-5-methoxynicotinic acid methyl ester Workup->Intermediate Filter & Rinse Saponification 10% NaOH in MeOH (25°C, 24h) Intermediate->Saponification Acidification Acidify (2M HCl to pH 2) & Ice Bath (3h) Saponification->Acidification Product 6-Chloro-5-methoxynicotinic acid (Yellow Solid, 74% Yield) Acidification->Product Filter & Dry

Experimental workflow for the derivatization of 6-Chloro-5-hydroxynicotinic acid.

References

  • Title: 6-Chloro-5-hydroxynicotinic acid,1211531-26-8 - Buyers Guide for Chemicals | Source: LookChemical.com | URL: 2

  • Title: Multi-substituted pyridyl sulfoximines and their use as insecticides (US20100179197A1) | Source: Google Patents | URL: 4

  • Title: 6-Chloro-5-hydroxy-nicotinic acid methyl ester | Source: ChemicalBook.com | URL: 1

  • Title: 915107-31-2, 6-Chloro-5-methoxy-nicotinic acid methyl ester Formula | Source: ECHEMI.com | URL: 3

Sources

Optimization

Preventing degradation of 6-Chloro-5-hydroxynicotinic acid during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions Welcome to the technical support center for 6-Chloro-5-hydroxynicotinic acid. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions

Welcome to the technical support center for 6-Chloro-5-hydroxynicotinic acid. As a Senior Application Scientist, I understand the challenges researchers face when working with multifunctional molecules. This guide is designed to provide you with in-depth technical insights and practical, field-proven solutions to prevent the degradation of 6-Chloro-5-hydroxynicotinic acid during your synthetic endeavors. Our focus is on understanding the "why" behind the experimental choices, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 6-Chloro-5-hydroxynicotinic acid?

6-Chloro-5-hydroxynicotinic acid is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area, away from strong oxidizing agents, heat, and moisture.[1] However, its trifunctional nature—a pyridine ring, a hydroxyl group, a carboxylic acid, and a chloro substituent—presents several potential degradation pathways during chemical reactions. The main concerns are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, particularly upon heating.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride atom by nucleophiles.

  • Unwanted Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo undesired side reactions such as O-alkylation or acylation.

  • Oxidation: The electron-rich hydroxypyridine ring system can be susceptible to oxidation under certain conditions.

  • Hydrodechlorination: The replacement of the chlorine atom with hydrogen, which can occur under certain catalytic reduction conditions.[2][3][4]

Understanding these potential degradation routes is the first step toward designing robust reaction protocols.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My reaction is showing a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this?

Root Cause Analysis:

Decarboxylation is a common thermal degradation pathway for many carboxylic acids, and the reactivity is often enhanced by the presence of other functional groups on the aromatic ring.[5][6] For hydroxynicotinic acids, heating can promote the loss of CO2.

Solutions:

  • Lower Reaction Temperature: Whenever possible, conduct your reactions at the lowest effective temperature. If the reaction requires heat, perform a temperature optimization study to find the sweet spot that promotes the desired reaction without significant decarboxylation.

  • Avoid Prolonged Heating: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Choice of Base: If the reaction requires a base, consider its potential to promote decarboxylation. In some cases, strong bases can facilitate the formation of a carboxylate anion, which might be more prone to decarboxylation under certain conditions.

Issue 2: I am trying to perform a reaction with a nucleophile, but I am seeing displacement of the chlorine atom instead of the desired reaction.

Root Cause Analysis:

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[7][8][9][10][11][12][13] The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles at the ortho and para positions (2, 4, and 6 positions).

Solutions:

  • Control of Nucleophilicity and Temperature: If your desired reaction does not involve the displacement of the chlorine, use less nucleophilic reagents if possible and maintain a low reaction temperature. SNAr reactions often have a higher activation energy, so keeping the temperature low can favor other kinetic pathways.

  • Protecting Groups: If the nucleophile is intended to react with the hydroxyl or carboxylic acid group, consider protecting these functionalities. This will prevent the nucleophile from being consumed in an SNAr reaction.

  • Reaction Sequencing: Plan your synthetic route to perform reactions that are sensitive to SNAr at a later stage, after the chloro-group has served its synthetic purpose or has been transformed.

Issue 3: My desired product is contaminated with byproducts resulting from reactions at the hydroxyl group.

Root Cause Analysis:

The phenolic hydroxyl group is nucleophilic and can react with electrophiles such as alkyl halides or acylating agents. This can lead to the formation of unwanted ethers or esters.

Solutions:

  • Protecting the Hydroxyl Group: The most effective strategy is to protect the hydroxyl group with a suitable protecting group. The choice of protecting group will depend on the overall reaction conditions you plan to use.

    • Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups that are stable under a wide range of non-acidic conditions.[14][15][16][17][18][19] They are readily introduced and can be selectively removed using fluoride reagents (like TBAF) or under acidic conditions. The steric bulk of the silyl group can be tuned to control its stability.

    • Benzyl Ethers (Bn): These are robust protecting groups that are stable to both acidic and basic conditions. They are typically removed by hydrogenolysis.

Experimental Protocol: TBDMS Protection of the Hydroxyl Group

  • Dissolve Substrate: Dissolve 6-Chloro-5-hydroxynicotinic acid (1.0 equiv) in an anhydrous aprotic solvent such as DMF or THF.

  • Add Base: Add a non-nucleophilic base such as imidazole (2.5 equiv) or triethylamine (1.5 equiv).

  • Add Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

Issue 4: During an amide coupling reaction with an amine, I am getting a low yield of the desired amide and several side products.

Root Cause Analysis:

Amide coupling reactions with 6-Chloro-5-hydroxynicotinic acid can be challenging due to multiple reactive sites.[20][21][22][23] Potential side reactions include:

  • SNAr: The amine nucleophile can attack the 6-position, displacing the chlorine.

  • Salt Formation: The carboxylic acid can react with the amine to form a salt, which is often unreactive under standard coupling conditions.

  • Reaction at the Hydroxyl Group: The coupling agent might activate the hydroxyl group, leading to undesired reactions.

Solutions:

  • Protecting Groups are Key: To ensure a clean and high-yielding amide coupling, it is highly recommended to protect both the hydroxyl group and the pyridine nitrogen (if necessary, though less common for this substrate). A TBDMS group is a good choice for the hydroxyl group.

  • Use of Coupling Agents: Employ a suitable coupling agent to activate the carboxylic acid. Common choices include HATU, HBTU, or EDC in combination with an additive like HOBt. These reagents facilitate amide bond formation under mild conditions.[20]

  • Control Stoichiometry and Addition Order: Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling agent. It is often beneficial to pre-activate the carboxylic acid with the coupling agent before adding the amine.

Experimental Protocol: Amide Coupling of Protected 6-Chloro-5-hydroxynicotinic Acid

  • Protect the Hydroxyl Group: First, protect the hydroxyl group of 6-Chloro-5-hydroxynicotinic acid with a TBDMS group as described in the protocol for Issue 3.

  • Dissolve Protected Acid: Dissolve the TBDMS-protected 6-Chloro-5-hydroxynicotinic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Add Coupling Agents: Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add Amine: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Deprotection: Work up the reaction by washing with aqueous solutions to remove excess reagents. The TBDMS group can then be removed using TBAF in THF to yield the final amide.

Visualization of Degradation Pathways and Protective Strategies

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key degradation pathways and the logic behind the proposed protective strategies.

degradation_pathways cluster_starting_material 6-Chloro-5-hydroxynicotinic Acid cluster_degradation Degradation Pathways SM 6-Chloro-5-hydroxynicotinic Acid Decarboxylation Decarboxylation Product SM->Decarboxylation Heat (Δ) SNAr SNAr Product SM->SNAr Nucleophile (Nu-) Hydrodechlorination Hydrodechlorination Product SM->Hydrodechlorination [H] (e.g., H2/Pd)

Caption: Primary degradation pathways of 6-Chloro-5-hydroxynicotinic acid.

protective_strategy cluster_workflow Recommended Synthetic Workflow Start 6-Chloro-5-hydroxynicotinic Acid Protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) Start->Protect Protected_SM Protected Intermediate Protect->Protected_SM Reaction Desired Reaction (e.g., Amide Coupling) Protected_SM->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Protected_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A generalized workflow incorporating a protective group strategy.

Data Summary: Common Protecting Groups for the Hydroxyl Group

Protecting GroupAbbreviationStability (Stable to)Cleavage Conditions
tert-ButyldimethylsilylTBDMSBase, mild acid, many oxidizing and reducing agentsTBAF, HF, strong acid
TriisopropylsilylTIPSMore stable to acid than TBDMSTBAF, HF, strong acid
BenzylBnStrong acid, strong base, most oxidizing and reducing agentsH₂, Pd/C (Hydrogenolysis)

This guide provides a foundational understanding of the potential challenges when working with 6-Chloro-5-hydroxynicotinic acid and offers robust strategies to mitigate degradation. By carefully considering the reaction conditions and employing appropriate protective measures, you can significantly improve the success rate of your synthetic transformations.

References

  • ZmSilane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]

  • chemistry.msu.edu. Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. [Link]

  • greener-industry.org. Hydroxyl Protecting Groups. [Link]

  • CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. [Link]

  • Google Patents.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Syntheses. (2020, March 8). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. [Link]

  • Royal Society of Chemistry. Hydrodechlorination under O2 promotes catalytic oxidation of CVOCs over a Pt/TiO2 catalyst at low temperature. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • PubChem. (R)-1-Boc-3-hydroxypiperidine. [Link]

  • Wikipedia. Silyl ether. [Link]

  • PubMed. (2012). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. [Link]

  • arizona.edu. Protecting Groups. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • PubMed. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Royal Society of Chemistry. (2022, May 26). Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ntnu.edu.tw. Protecting groups in organic synthesis + H2O. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • osti.gov. Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. [Link]

  • UT Southwestern, Dallas, Texas. Protecting Groups in Organic Synthesis-1 Ready. [Link]

  • Organic Chemistry Portal. Decarboxylations. [Link]

  • Asian Journal of Pharmaceutics. (2017, September 10). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. [Link]

  • Royal Society of Chemistry. (2025, March 18). Update for oxidopyridinium cycloadditions and their synthetic applications: advances after Katritzky's pioneering studies. [Link]

  • Google Patents.
  • Working with Hazardous Chemicals. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • ResearchGate. (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. [Link]

  • National Institutes of Health. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link]

  • National Institutes of Health. (2018, August 28). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. [Link]

  • YouTube. (2018, May 12). Decarboxylation Reaction Mechanism. [Link]

  • Google Patents.
  • Royal Society of Chemistry. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]

  • ChemRxiv. (2025, July 21). Engineering the substrate scope of the thermostable phenolic acid decarboxylase N31 towards sterically hindered phenolic acids. [Link]

  • National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Chlorinated Nicotinic Acids: A Technical Guide

Chlorinated nicotinic acids are privileged scaffolds in both medicinal chemistry and agrochemical development. The precise positioning of the chlorine atom on the pyridine ring (at the 2-, 5-, or 6-position) fundamentall...

Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated nicotinic acids are privileged scaffolds in both medicinal chemistry and agrochemical development. The precise positioning of the chlorine atom on the pyridine ring (at the 2-, 5-, or 6-position) fundamentally alters the molecule's electronic distribution, steric profile, and subsequent biological target affinity. This guide provides an in-depth, objective comparison of these isomers, analyzing their distinct biological activities, underlying mechanisms, and the experimental protocols used to validate their efficacy.

Structural Basis of Target Selectivity

The biological activity of chlorinated nicotinic acids is dictated by the spatial orientation of the chlorine atom relative to the carboxylic acid group.

  • 5-Chloronicotinic Acid (5-CNA): The meta-positioning of the chlorine atom allows the pyridine nitrogen to act as an unhindered hydrogen-bond acceptor. In antiviral drug design, this enables the molecule to perfectly occupy the S1 pocket of viral proteases, with the chlorine atom providing optimal hydrophobic packing.

  • 6-Chloronicotinic Acid (6-CNA): The para-like positioning of the chlorine atom makes it an excellent candidate for receptor conjugation and radiolabeling, while also serving as the primary terminal degradation product of neonicotinoid insecticides[1].

  • 2-Chloronicotinic Acid (2-CNA): The ortho-chlorine creates severe steric hindrance and electronic withdrawal around the carboxylate. While this makes it a stable precursor for NSAIDs (e.g., pranoprofen), it renders the molecule highly resistant to enzymatic hydrolysis, requiring heavily engineered biocatalysts for processing[2].

StructuralSelectivity Root Chlorinated Nicotinic Acids (Core Scaffold) C2 2-Chloronicotinic Acid (High Steric Hindrance) Root->C2 Cl at C2 C5 5-Chloronicotinic Acid (Optimal S1 Pocket Fit) Root->C5 Cl at C5 C6 6-Chloronicotinic Acid (Receptor Conjugation) Root->C6 Cl at C6 App2 NSAIDs & Herbicides (Pranoprofen, Diflufenican) C2->App2 App5 Antiviral Agents (SARS-CoV-2 Mpro Inhibitors) C5->App5 App6 PET Imaging & Agrochemicals (CXCR4 Ligands, Imidacloprid) C6->App6

Logical mapping of chlorine substitution positions to biological target selectivity.

Quantitative Comparison of Biological Activity

The table below synthesizes the primary biological activities and benchmark metrics for the three primary chlorinated nicotinic acid isomers across different therapeutic and agricultural domains.

CompoundPrimary Biological/Chemical RoleKey Target / ApplicationRepresentative Affinity / Activity
2-Chloronicotinic Acid Pharmaceutical/Agrochemical PrecursorNSAIDs (Pranoprofen), HerbicidesAmidase specific activity: 16.4 U/mg (Wild-type)[2]
5-Chloronicotinic Acid Antiviral PharmacophoreSARS-CoV-2 Main Protease (Mpro)IC50 ~ 1.3 μM (Optimized derivatives)
6-Chloronicotinic Acid PET Imaging / Pesticide MetaboliteCXCR4 Receptors / ImidaclopridKd ~ 0.19 nM (6-[18F]FPy-T140)[1]

5-Chloronicotinic Acid: Antiviral Pharmacophore Optimization

5-Chloronicotinic acid has emerged as a critical building block in the de novo design of SARS-CoV-2 Main Protease (Mpro) inhibitors. Structural biology reveals the causality behind its efficacy: the m-chloropyridine ring anchors into the Mpro S1 pocket. The pyridine nitrogen forms a mandatory hydrogen bond with His163, while the amide carbonyl interacts with Gly143. The 5-chloro substitution precisely fills the hydrophobic sub-pocket, displacing unstable water molecules and driving the IC50 down to the low micromolar range (e.g., 1.3 μM).

Protocol 1: Synthesis and FRET Assay Validation of 5-CNA Mpro Inhibitors

To ensure a self-validating system, this protocol integrates chemical synthesis with an internal fluorescence resonance energy transfer (FRET) control loop to verify biological activity.

Step 1: Amide Coupling (Synthesis)

  • Dissolve the target amine (e.g., 1 eq) and 5-chloronicotinic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA, 3 eq) to neutralize the amine hydrochloride salt and establish a basic environment.

  • Introduce HATU (1.1 eq) to activate the carboxylic acid. Causality: HATU is chosen over EDC/NHS to prevent epimerization and ensure rapid conversion of the sterically accessible 5-CNA. Stir for 30 minutes at room temperature.

Step 2: Purification and Validation

  • Quench with aqueous NaHCO3 and extract with DCM.

  • Purify via preparative HPLC. Validate the structural integrity using LC-MS (ensuring the correct m/z ratio) before proceeding to biological assays.

Step 3: FRET Inhibition Assay

  • Prepare a reaction buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Incubate recombinant SARS-CoV-2 Mpro (50 nM) with varying concentrations of the 5-CNA derivative (0.1 μM to 100 μM) for 10 minutes. Control: Include Nirmatrelvir as a positive control and a DMSO-only well as a negative control.

  • Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 μM.

Step 4: Data Acquisition

  • Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate the initial velocity (

    
    ) and determine the IC50 using non-linear regression.
    

FRETWorkflow S1 Amide Coupling (5-CNA + Amine + HATU) S2 Purification (HPLC Validation) S1->S2 S3 Mpro Incubation (FRET Substrate Addition) S2->S3 S4 Fluorescence Readout (IC50 Calculation) S3->S4

Step-by-step experimental workflow for Mpro FRET inhibition assay.

6-Chloronicotinic Acid: PET Imaging and Agrochemical Metabolism

6-Chloronicotinic acid exhibits dual significance: it is a highly stable conjugation agent for radiopharmaceuticals and the terminal biomarker for neonicotinoid pesticide degradation.

In radiochemistry, 6-CNA is converted into an N-hydroxysuccinimide (NHS) ester. This allows for rapid conjugation with peptides like T140 (a CXCR4 ligand). The resulting 6-[18F]FPy-T140 tracer exhibits sub-nanomolar binding affinity (Kd ~ 0.19 nM), proving that the 6-chloro substitution does not disrupt the peptide's native biological activity[1].

In agrochemistry, 6-CNA is the ultimate metabolic fate of Imidacloprid. Tracking 6-CNA accumulation in tissues (e.g., in fish intestines and liver) provides a direct readout of environmental toxicity and pesticide half-life[3].

Protocol 2: Radiosynthesis and CXCR4 Binding Assay

Step 1: NHS Esterification

  • React 6-chloronicotinic acid with N-hydroxysuccinimide in the presence of a coupling agent (e.g., DCC) in THF for 24 hours to yield the 6-CNA NHS ester[1].

  • Filter the precipitate and wash with diethyl ether to isolate the active ester.

Step 2: Radioconjugation

  • Utilize an automated synthesis module to perform "fluorination on the Sep-Pak." The [18F]fluoride displaces the 6-chloro group via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the pyridine ring.

  • Conjugate the resulting 6-[18F]SFPy with the T140 peptide precursor.

Step 3: Saturation Binding Assay (Self-Validating)

  • Seed HeLa cells (moderate CXCR4 expression) in 24-well plates.

  • Incubate cells with increasing concentrations of 6-[18F]FPy-T140 (0.01 to 5 nM). Validation Check: To determine non-specific binding, co-incubate a parallel set of wells with a 1000-fold excess of unlabeled T140 peptide.

  • Wash cells, lyse with 1M NaOH, and measure radioactivity using a gamma counter. Calculate the Kd value using Scatchard plot analysis[1].

ImidaclopridMetabolism IMI Imidacloprid (Parent Insecticide) OH_IMI 5-Hydroxy-Imidacloprid (Intermediate) IMI->OH_IMI Hydroxylation Olefin Olefin-Imidacloprid (High Insecticidal Activity) IMI->Olefin Desaturation CNA 6-Chloronicotinic Acid (Terminal Metabolite) IMI->CNA Cleavage OH_IMI->CNA Oxidation/Cleavage Olefin->CNA Oxidation/Cleavage

Metabolic degradation pathway of Imidacloprid into 6-chloronicotinic acid.

2-Chloronicotinic Acid: Steric Challenges in Biocatalysis

2-Chloronicotinic acid is heavily utilized in the synthesis of the NSAID pranoprofen and the herbicide diflufenican[4]. However, the biological production of 2-CNA from 2-chloronicotinamide via amidase hydrolysis is notoriously difficult. The causality lies in the strong steric hindrance and electronic effects generated by the chlorine atom at the 2-position, which blocks the substrate from properly entering the wild-type enzyme's catalytic tunnel.

To overcome this, researchers utilize structure-based enzyme engineering. By introducing a G175A mutation in Pantoea sp. amidase, the conformation of the catalytic site is altered to accommodate the bulky chlorine. A secondary A305T mutation widens the entrance of the substrate access tunnel. This self-validating rational design increases the specific activity by 3.7-fold (up to 53.4 U/mg) and the overall catalytic efficiency by 10-fold, enabling green, scalable biosynthesis of 2-CNA[2].

References

  • 4 - ResearchGate 2. - RSC 3.1 - MDPI 4.2 - ASM Journals 5.3 - MDPI

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of 6-Chloro-5-hydroxynicotinic Acid Analogs

Executive Summary The development of next-generation insecticides is heavily reliant on overcoming the resistance profiles of traditional mono-substituted neonicotinoids, such as imidacloprid[1]. At the forefront of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation insecticides is heavily reliant on overcoming the resistance profiles of traditional mono-substituted neonicotinoids, such as imidacloprid[1]. At the forefront of this chemical evolution are 6-chloro-5-hydroxynicotinic acid analogs . These compounds serve a dual purpose in modern agrochemistry: they are critical synthetic intermediates for highly potent multi-substituted pyridyl sulfoximines[2][3], and they represent key environmental degradation products of existing commercial neonicotinoids[4][5].

This guide provides an objective, data-driven comparison of these analogs, detailing their structure-activity relationships (SAR), comparative efficacy, validated synthetic protocols, and environmental metabolic pathways.

Target Biology & Mechanism of Action

Both traditional neonicotinoids and their advanced multi-substituted sulfoximine derivatives exert their primary biological effect by agonizing post-synaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system[4][6]. The binding affinity and subsequent neurotoxic cascade are highly dependent on the steric and electronic properties of the pyridine ring substituents.

MOA A Neonicotinoid / Sulfoximine Analog B Post-Synaptic nAChR Binding A->B Agonist Action C Ion Channel Opening (Na+/Ca2+) B->C D Continuous Nerve Impulse C->D E Receptor Desensitization D->E Irreversible F Paralysis & Death E->F

Mechanism of action for 6-chloro-substituted analogs at the insect nAChR.

Structure-Activity Relationship (SAR) Analysis

The transition from mono-substituted (e.g., 6-chloro) to di-substituted (e.g., 6-chloro-5-hydroxy or 6-chloro-5-methoxy) pyridine rings creates profound shifts in both biological activity and chemical reactivity:

  • The 6-Chloro Substituent: Essential for baseline nAChR binding. The strong electronegativity of the chlorine atom creates a partial positive charge on the pyridine ring, which facilitates critical cation-

    
     interactions within the receptor's binding pocket[6].
    
  • The 5-Hydroxy/Methoxy Substituent: The introduction of a 5-hydroxyl group (as seen in 5-hydroxy-imidacloprid) generally represents a metabolic deactivation step in plants and soil, reducing acute toxicity[5][7]. However, synthetically converting this hydroxyl group into a methoxy ether (yielding 6-chloro-5-methoxynicotinic acid derivatives) restores lipophilicity and optimizes steric bulk. When integrated into a sulfoximine scaffold, this di-substitution pattern yields comparable or vastly improved insecticidal activity against resistant arthropod strains compared to legacy mono-substituted compounds[1][8].

Comparative Performance Data

To objectively evaluate the utility of these analogs, we must compare their insecticidal efficacy and environmental persistence.

Compound ClassSubstitution PatternEfficacy against M. persicae (% Control)Environmental Half-life (DT50)Primary Function
Imidacloprid Mono-substituted (6-chloro)>95% (Susceptible strains)30–162 days (water-sediment)[6]Commercial Insecticide
5-Hydroxy-imidacloprid Di-substituted (6-chloro, 5-hydroxy)Low to ModerateTransient intermediatePrimary Metabolite[5][7]
Multi-substituted Sulfoximine Di-substituted (6-chloro, 5-methoxy)>95% (Resistant strains)Optimized for rapid degradationNext-Gen Insecticide[1]
6-Chloro-5-hydroxynicotinic acid Di-substituted (6-chloro, 5-hydroxy)Inactive63.1 min (Photocatalytic)[4]Terminal Degradant[4]

Data Interpretation: While 6-chloro-5-hydroxynicotinic acid itself lacks insecticidal properties, its functionalized methyl ester is the critical building block required to synthesize the highly active multi-substituted sulfoximines[2][3].

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 6-chloro-5-methoxynicotinate

This two-step protocol outlines the preparation of the active di-substituted intermediate from a mono-substituted precursor.

Step 1: Controlled Chlorination Causality: Direct chlorination of pyridine rings can lead to oxidative cleavage. Utilizing sodium hypochlorite under strict thermal control prevents over-oxidation while ensuring regioselective chlorination at the 6-position[2][3].

  • Suspend methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in a reaction flask and cool strictly to 0°C using an ice bath[3].

  • Add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) slowly and dropwise to maintain the temperature[3].

  • Stir the mixture for exactly 30 minutes.

  • Quench the reaction by adding 2 M HCl (20 mL) to precipitate the intermediate[2]. Filter to collect methyl 6-chloro-5-hydroxynicotinate (Yield: ~42%)[3].

Step 2: Methylation via SN2 Substitution Causality: Potassium carbonate acts as a mild base, selectively deprotonating the 5-hydroxyl group to enhance its nucleophilicity without hydrolyzing the methyl ester.

  • Combine methyl 6-chloro-5-hydroxynicotinate (1.8 g, 9.6 mmol), methyl iodide (2 M in Et2O, 5.8 mL, 11.6 mmol), and K2CO3 (2.0 g, 14.5 mmol) in 190 mL of acetone[3].

  • Reflux the mixture for 6 hours[3].

  • Concentrate via rotary evaporation, add H2O (100 mL), and filter the resulting white precipitate to yield methyl 6-chloro-5-methoxynicotinic acid methyl ester (Yield: ~68%)[3].

Synthesis S1 Methyl 5-hydroxynicotinate S2 Chlorination (NaOCl, 0°C) S1->S2 S3 Methyl 6-chloro-5-hydroxynicotinate S2->S3 42% Yield S4 Methylation (MeI, K2CO3) S3->S4 S5 Methyl 6-chloro-5-methoxynicotinate S4->S5 68% Yield

Two-step synthetic workflow for methyl 6-chloro-5-methoxynicotinate.

Protocol B: Foliar Spray Assay for Insecticidal Activity

Causality: To ensure the trustworthiness of the biological data, the assay must utilize a self-validating mathematical correction. Abbott's correction formula is mandatory as it accounts for natural mortality in the solvent-only control group, preventing false-positive efficacy reporting[3].

  • Cultivate cabbage seedlings in 3-inch pots until 2-3 small leaves appear[3].

  • Infest each plant with Green Peach Aphids (Myzus persicae).

  • Apply the synthesized multi-substituted sulfoximine analog via foliar spray.

  • Calculate the Corrected % Control using Abbott's formula: Corrected % Control = 100 * (X - Y) / X (where X = live aphids on solvent check, Y = live aphids on treated plants)[3].

Environmental Fate & Metabolism

Understanding the degradation of these compounds is critical for ecological safety. Imidacloprid undergoes microbial and photolytic degradation in soil and water. The primary oxidation pathway yields 5-hydroxy-imidacloprid [5][7]. Subsequent C-N bond cleavage results in the formation of 6-chloro-5-hydroxynicotinic acid [5].

Crucially, 6-chloro-5-hydroxynicotinic acid does not persist indefinitely. It undergoes rapid photocatalytic degradation in aqueous environments, following first-order kinetics with a half-life (t1/2) of approximately 63.1 minutes, ultimately leading to the safe mineralization of the compound into CO2, H2O, and chloride ions[4].

Metabolism M1 Imidacloprid M2 5-Hydroxy-Imidacloprid M1->M2 Hydroxylation M3 6-Chloro-5-hydroxynicotinic acid M2->M3 C-N Cleavage M4 Mineralization (CO2, H2O, Cl-) M3->M4 Photocatalysis

Environmental degradation pathway of imidacloprid to terminal mineralized products.

References

  • ChemicalBook. "6-Chloro-5-hydroxy-nicotinic acid methyl ester".
  • Google Patents. "US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides".
  • ResearchGate. "Photolytic and photocatalytic degradation of 6-chloronicotinic acid".
  • Google Patents. "US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides (Alternative Link)".
  • California Department of Pesticide Regulation (CDPR). "Imidacloprid: Risk Characterization Document - Dietary and Drinking Water Exposure".
  • ACS Agricultural Science & Technology. "Biodegradation of the Neonicotinoid Insecticide Imidacloprid by Endophytic Bacterium Flavobacterium sp. Strain IM-1".
  • National Pesticide Information Center (NPIC). "Imidacloprid Technical Fact Sheet".

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Chloro-5-hydroxynicotinic Acid

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth comparison of a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 6-Chloro-5-hydroxynicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. We will move beyond a simple listing of techniques to provide a logical framework for method selection, backed by experimental insights and data.

The structural integrity and purity of 6-Chloro-5-hydroxynicotinic acid directly impact the safety, efficacy, and reproducibility of downstream applications. Therefore, a robust analytical strategy is not just a quality control measure; it is a critical component of the research and development process. This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also touch upon a classical titrimetric method for a comprehensive overview.

The Analytical Gauntlet: A Comparative Overview

The choice of an analytical method is a strategic decision guided by the specific requirements of the analysis. A high-throughput screening campaign will have different analytical needs than a final purity assessment for regulatory submission. The following table provides a high-level comparison of the techniques discussed in this guide.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polaritySeparation based on polarity, detection based on mass-to-charge ratioNuclear spin transitions in a magnetic field
Primary Use Purity assay and impurity profilingTrace level impurity identification and quantificationStructural elucidation and confirmation, quantification of major components and impurities
Specificity High (effective for a wide range of polar and non-polar impurities)Very High (mass-based detection provides an additional layer of specificity)High (provides detailed structural information)
Sensitivity Moderate (LOD/LOQ typically in the ppm range)Very High (LOD/LOQ in the ppb to ppt range)Low (requires higher concentrations)
Precision (%RSD) < 2%< 5%< 1% for quantitative NMR (qNMR)
Accuracy (% Recovery) 98-102%98-102%99-101% for qNMR with a certified reference material

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC with UV detection is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. It excels at separating the main compound from its impurities, providing a quantitative measure of purity based on peak area percentages.

The "Why" Behind the Method

The choice of a reversed-phase HPLC method is logical for 6-Chloro-5-hydroxynicotinic acid due to its moderate polarity. A C18 column, with its non-polar stationary phase, will effectively retain the analyte, while a polar mobile phase will elute it. The acidic nature of the mobile phase is critical for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

Experimental Protocol: HPLC-UV for 6-Chloro-5-hydroxynicotinic Acid

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 6-Chloro-5-hydroxynicotinic acid.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL in a 100 mL volumetric flask.

2. Instrumentation:

  • An HPLC system equipped with a UV-Vis detector.

3. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • The purity of 6-Chloro-5-hydroxynicotinic acid is calculated by the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC-UV Experimental Workflow for Purity Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Unrivaled Sensitivity and Specificity

When the detection and identification of trace-level impurities are critical, LC-MS/MS is the method of choice. Its ability to provide molecular weight information and fragmentation patterns allows for the confident identification of known and unknown impurities, even at levels that are undetectable by UV.

The Rationale for a Targeted Approach

For purity analysis, a targeted approach using Multiple Reaction Monitoring (MRM) is highly effective. This involves selecting a specific precursor ion (the molecular ion of the analyte or impurity) and a characteristic product ion (a fragment ion formed in the mass spectrometer). This technique significantly reduces background noise and enhances sensitivity.

Experimental Protocol: LC-MS/MS for 6-Chloro-5-hydroxynicotinic Acid and Potential Impurities

1. Sample Preparation:

  • Prepare a stock solution of the synthesized material at 1 mg/mL in a suitable solvent.

  • Serially dilute to a final concentration of 1 µg/mL for analysis.

2. Instrumentation:

  • An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. LC Conditions:

  • Same as the HPLC-UV method to allow for direct comparison.

4. MS/MS Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    6-Chloro-5-hydroxynicotinic acid 174.0 128.0 15
    5,6-Dichloronicotinic acid (impurity) 192.0 146.0 18

    | 5-Hydroxynicotinic acid (starting material) | 140.0 | 94.0 | 20 |

  • Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

5. Data Analysis:

  • Quantify impurities against a calibration curve of certified reference standards, if available. For unknown impurities, relative quantification can be performed based on peak area responses.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution dilute Serial Dilution prep_stock->dilute lc_inject Inject into LC dilute->lc_inject lc_separate Chromatographic Separation lc_inject->lc_separate ms_ionize ESI Ionization lc_separate->ms_ionize ms_select Precursor Ion Selection ms_ionize->ms_select ms_fragment Collision-Induced Dissociation ms_select->ms_fragment ms_detect Product Ion Detection ms_fragment->ms_detect identify Identify Impurities via MRM ms_detect->identify quantify Quantify against Standards identify->quantify

LC-MS/MS Workflow for Impurity Identification and Quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unequivocal structural information and is an invaluable tool for confirming the identity of the synthesized compound. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a specific reference standard for the analyte itself.

The Power of a Primary Ratio Method

qNMR is considered a primary ratio method of measurement because the signal intensity is directly proportional to the number of nuclei. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 6-Chloro-5-hydroxynicotinic acid and a similar amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

4. Data Analysis:

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Standard dissolve_nmr Dissolve in Deuterated Solvent weigh_sample->dissolve_nmr acquire_spectrum Acquire Quantitative ¹H NMR Spectrum dissolve_nmr->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

Comparative

Spectroscopic Data Comparison for Hydroxynicotinic Acid Isomers: A Comprehensive Guide

Hydroxynicotinic acids (HNAs) are privileged scaffolds in medicinal chemistry, serving as critical building blocks for antimicrobial agents, metalloenzyme inhibitors, and metal-organic frameworks. However, characterizing...

Author: BenchChem Technical Support Team. Date: March 2026

Hydroxynicotinic acids (HNAs) are privileged scaffolds in medicinal chemistry, serving as critical building blocks for antimicrobial agents, metalloenzyme inhibitors, and metal-organic frameworks. However, characterizing these isomers—specifically 2-, 4-, 5-, and 6-hydroxynicotinic acid—presents a unique analytical challenge. Their behavior is dictated not just by the positional isomerism of the hydroxyl group, but by complex, environment-dependent tautomeric equilibria.

As an application scientist, it is critical to understand that spectroscopic data for these compounds is not static; it is a direct reflection of their tautomeric state. This guide provides an objective, data-driven comparison of HNA isomers, detailing the causality behind their spectroscopic signatures and outlining self-validating experimental protocols for their characterization.

Structural Dynamics: The Tautomeric Divide

The fundamental driver of spectroscopic variance among HNA isomers is the equilibrium between their hydroxy (enol) and oxo (pyridone) tautomers. This equilibrium is governed by the relative position of the hydroxyl and carboxylic acid groups on the pyridine ring.

  • Resonance-Stabilized Oxo Forms: For 2-HNA, 4-HNA, and 6-HNA, the transfer of a proton from the hydroxyl oxygen to the pyridine nitrogen is thermodynamically favored in both the solid state and polar solutions[1]. This forms an oxo (pyridone) tautomer, which benefits from robust amide-like resonance stabilization[2].

  • Structurally Locked Hydroxy Forms: 5-Hydroxynicotinic acid (5-HNA) is a structural anomaly within this family. Due to the meta-relationship between the hydroxyl group and the pyridine nitrogen, the formation of an oxo tautomer is strictly forbidden by resonance theory[1]. Consequently, 5-HNA exists exclusively as a true hydroxy tautomer.

Tautomerism A Hydroxynicotinic Acids (2-, 4-, 5-, 6-HNA) B Tautomeric Equilibrium Dynamics A->B Solvent & pH Dependent C Oxo (Pyridone) Tautomer (N-H, C=O present) B->C 2-HNA, 4-HNA, 6-HNA (Resonance Stabilized) D Hydroxy (Enol) Tautomer (O-H, C=N present) B->D 5-HNA (Resonance Locked)

Structural divergence of hydroxynicotinic acid isomers driven by tautomeric equilibria.

Comparative Spectroscopic Data

To accurately identify these isomers, researchers must rely on specific vibrational and magnetic resonance markers that differentiate the oxo from the hydroxy forms.

A. Infrared (FT-IR) Spectroscopy

FT-IR is the most definitive tool for establishing the solid-state tautomeric form. The presence of the oxo tautomer is confirmed by the emergence of a highly characteristic pyridone carbonyl stretch and an N-H stretching band, which are entirely absent in the true hydroxy tautomer[1][3].

Table 1: Comparative IR Spectroscopic Markers (Solid-State)

IsomerCarboxylic C=O (cm⁻¹)Pyridone C=O (cm⁻¹)N-H / O-H Stretch (cm⁻¹)Dominant Solid-State Form
2-HNA 1690–1760~16503300–2800 (Broad, N-H)Oxo (Pyridone)
4-HNA ~1700~16403300–2800 (Broad, N-H)Oxo / Hydroxy (Polymorphic)
5-HNA ~1710Absent~3400 (Sharp, O-H)Hydroxy (Enol)
6-HNA ~1680~16553300–2800 (Broad, N-H)Oxo (Pyridone)
B. Nuclear Magnetic Resonance (¹H NMR)

In solution, ¹H NMR provides critical insights into the electronic environment of the pyridine ring. The chemical shift of the exchangeable proton (N-H vs. O-H) is a primary diagnostic tool. In oxo-favoring isomers, the N-H proton is highly deshielded, often appearing far downfield[3][4].

Table 2: Comparative ¹H NMR Chemical Shifts (ppm, DMSO-d₆)

IsomerExchangeable Proton (ppm)Aromatic Protons (ppm)Structural Implication
2-HNA 10.0–12.0 (Broad s, N-H)~6.5 (t), ~7.4 (dd), ~8.2 (dd)Amide-like resonance stabilized
5-HNA ~10.5 (Broad s, O-H)~7.2 (d), ~8.1 (dd), ~8.3 (d)True phenolic hydroxyl group
6-HNA > 11.0 (Broad s, N-H)~6.4 (d), ~7.8 (dd), ~8.0 (d)Pyridone core confirmed
C. Advanced Mass Spectrometry (IRMPD)

For gas-phase characterization, Infrared Multiple Photon Dissociation (IRMPD) coupled with Density Functional Theory (DFT) reveals distinct fragmentation pathways. Collision-induced dissociation (CID) of protonated 2-HNA generates a dominant product ion via the loss of 18 mass units (H₂O)[5]. Mechanistically, this dehydration occurs via an intramolecular proton transfer from the hydroxypyridine ring to the carboxylic acid, eliminating water to form a highly stable acylium ion[5].

Self-Validating Experimental Protocols

To prevent mischaracterization caused by environmentally induced tautomeric shifts, the following workflow must be treated as a self-validating system. Every step is designed to preserve the native electronic state of the molecule.

Protocol P1 pH-Controlled Crystallization P2 ATR-FTIR Spectroscopy P1->P2 Solid-State Integrity P3 Multinuclear NMR (DMSO-d6) P1->P3 Solution-State Dynamics P4 Data Synthesis & Tautomer Assignment P2->P4 Vibrational Markers P3->P4 Chemical Shifts

Self-validating spectroscopic workflow for isomer characterization.

Step 1: pH-Controlled Crystallization
  • Procedure: Dissolve the HNA isomer in deionized water. Carefully adjust the pH to the specific isoelectric point of the target isomer using dilute HCl or NaOH. Allow crystallization via slow evaporation at 25°C.

  • Causality: HNA isomers exhibit highly pH-dependent crystallization behavior[6]. Failing to control the pH will result in the isolation of carboxylate or pyridinium salts rather than the neutral tautomer, completely invalidating downstream spectroscopic data[1].

Step 2: Solid-State ATR-FTIR Acquisition
  • Procedure: Analyze the dried crystals using an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal. Do not use KBr pellet pressing.

  • Causality: Traditional KBr pelleting requires immense hydrostatic pressure (up to 10 tons). This mechanical stress is known to induce polymorphic phase transitions and can artificially shift the tautomeric equilibrium of mechanosensitive compounds like 4-HNA. ATR-FTIR is non-destructive and preserves the native crystal lattice.

Step 3: Solution-State NMR in Aprotic Solvents
  • Procedure: Dissolve the sample in anhydrous DMSO-d₆. Acquire ¹H and ¹³C NMR spectra at 298 K.

  • Causality: Using a protic solvent like D₂O will cause rapid deuterium exchange with the labile N-H and O-H protons, erasing the primary diagnostic signals needed to differentiate the oxo from the hydroxy tautomer. Anhydrous DMSO-d₆ locks these protons in place long enough for observation on the NMR timescale.

References

  • Vulcanchem - 4,6-Dihydroxynicotinic acid - 5466-62-6 - Vulcanchem: Isomerism in Hydroxynicotinic Acids.
  • ResearchGate - (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids.
  • Benchchem - 2-Hydroxynicotinic acid | 609-71-2.
  • Benchchem - A Theoretical Exploration of 2-Hydroxyisonicotinic Acid Stability.
  • Benchchem - 2-Hydroxyisonicotinic Acid | High-Purity Reagent Supplier.
  • Radboud University (RU.NL) - IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid.

Sources

Validation

In Vitro Enzyme Inhibition Assays for Nicotinic Acid Derivatives: A Comprehensive Comparison Guide

Nicotinic acid (niacin, Vitamin B3) and its structural derivatives constitute a highly versatile pharmacophore scaffold in modern medicinal chemistry. Historically recognized for their lipid-lowering and vasodilatory pro...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Nicotinic acid (niacin, Vitamin B3) and its structural derivatives constitute a highly versatile pharmacophore scaffold in modern medicinal chemistry. Historically recognized for their lipid-lowering and vasodilatory properties, pyridine carboxylic acid derivatives are now at the forefront of targeted enzyme inhibition[1][2]. By exploiting the structural flexibility of the pyridine ring and the metal-coordinating capacity of the carboxylic group, researchers have engineered these molecules to selectively modulate diverse enzyme classes, ranging from metabolic hydrolases to epigenetic deacylases[2].

This guide provides an objective, data-driven comparison of in vitro enzyme inhibition assays used to evaluate nicotinic acid derivatives. We will dissect the mechanistic rationale, benchmark performance data, and provide self-validating experimental protocols for three major target classes: Metabolic Hydrolases (α-Amylase/α-Glucosidase) , NAD+ Salvage Enzymes (NAMPT/NAPRT) , and Epigenetic Modulators (Sirtuins) .

Metabolic Hydrolases: α-Amylase and α-Glucosidase

Mechanistic Context

In the management of Type 2 Diabetes Mellitus (T2DM), controlling postprandial hyperglycemia is critical. Recent breakthroughs have identified 6-pyridine (thio)ether nicotinic acid derivatives as potent, noncompetitive inhibitors of α-amylase and α-glucosidase[1]. Unlike competitive clinical standards like acarbose, noncompetitive nicotinic acid derivatives bind to allosteric sites. This causality is crucial: noncompetitive inhibition reduces the enzyme's maximum catalytic rate (


) regardless of substrate concentration, preventing the loss of efficacy typically caused by high carbohydrate loads in the gut[1][3].
Comparative Performance Data

Recent structure-activity relationship (SAR) studies demonstrate that modifying position 5 with an amino group and position 6 with a (thio)ether functionality significantly enhances inhibition[3].

Table 1: Inhibitory Activity of Nicotinic Acid Derivatives vs. Acarbose [1][3]

Compound / ScaffoldTarget EnzymeIC₅₀ (μM)Enzyme Inactivation at SaturationMechanism
Compound 8 (Acetyl-phenyl derivative)α-Amylase20.5~75%Noncompetitive
Compound 44 (OMe-phenyl thioether)α-Amylase58.1~72%Noncompetitive
Compound 39 (OMe-phenyl ether)α-Glucosidase26.4~87.7%Noncompetitive
Acarbose (Clinical Control)α-Amylase~45.046.5%Competitive
Acarbose (Clinical Control)α-Glucosidase~49.049.2%Competitive

Insight: Compounds like 44 and 39 achieve a much higher degree of absolute enzyme inactivation at saturation compared to acarbose, validating the superiority of the noncompetitive allosteric binding mode[3].

Validated Protocol: Colorimetric α-Amylase Inhibition Assay (DNS Method)

Causality Check: The 3,5-dinitrosalicylic acid (DNS) assay is selected because it directly quantifies the reducing sugars (maltose) generated by amylase cleavage of starch.

  • Reagent Preparation: Prepare 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl. The NaCl is strictly required as chloride ions are essential allosteric activators for mammalian α-amylase.

  • Pre-incubation: Mix 50 μL of porcine pancreatic α-amylase (0.5 U/mL) with 50 μL of the nicotinic acid derivative (dissolved in DMSO, final DMSO <1% to prevent solvent-induced enzyme denaturation). Incubate at 25°C for 10 minutes. Why? Pre-incubation allows noncompetitive inhibitors to reach thermodynamic equilibrium with the enzyme before substrate introduction.

  • Reaction Initiation: Add 50 μL of 1% starch solution. Incubate at 25°C for exactly 10 minutes.

  • Termination & Color Development: Add 100 μL of DNS color reagent. Immediately boil the microplate/tubes at 100°C for 5 minutes. The heat denatures the enzyme (stopping the reaction) and drives the reduction of DNS by maltose, shifting the color from yellow to orange-red.

  • Readout: Cool to room temperature, dilute with 1 mL distilled water, and measure absorbance at 540 nm.

  • Self-Validation: Always include a "Substrate Blank" (buffer instead of enzyme) to correct for background absorbance of the test compounds, as some pyridine derivatives absorb weakly in the visible spectrum.

NAD+ Salvage Pathway: NAMPT and NAPRT

Mechanistic Context

Nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate phosphoribosyltransferase (NAPRT) are the rate-limiting enzymes in NAD+ biosynthesis. In highly metabolic cancer cells (e.g., Glioblastoma, Ovarian cancer), NAD+ depletion via NAMPT inhibition triggers metabolic collapse and apoptosis[4]. However, tumors often upregulate NAPRT to salvage nicotinic acid (NA) and bypass NAMPT inhibition. Consequently, dual inhibition or targeted NAPRT inhibition using nicotinic acid derivatives (e.g., 2-hydroxynicotinic acid) is a critical therapeutic strategy[4].

Figure 1: NAD+ Salvage Pathway highlighting the bypass mechanism of NAPRT and its targeted inhibition by nicotinic acid derivatives.

Comparative Performance Data

Because NAPRT utilizes nicotinic acid directly, structural analogs of NA serve as excellent competitive inhibitors[5].

Table 2: NAPRT Inhibition by Nicotinic Acid Derivatives [5][4]

CompoundTargetKᵢ (μM)Cellular Effect (in vitro)
2-Hydroxynicotinic acid NAPRT149 - 348Sensitizes OVCAR-5 cells to NAMPT inhibitor FK866
2-Aminonicotinic acid NAPRT~200Decreases intracellular NAD+ levels
2-Fluoronicotinic acid NAPRT~250Blocks NA-mediated rescue of NAMPT inhibition
Validated Protocol: Continuous Coupled Fluorometric Assay for NAPRT

Causality Check: The direct product of NAPRT is Nicotinic Acid Mononucleotide (NaMN), which lacks a distinct optical signature. To achieve real-time kinetic monitoring without relying on radioactive isotopes, we must use a coupled enzyme system that converts the downstream product into NADH, which is highly fluorescent[5].

  • Reaction Mix Assembly: In a black 96-well microplate, combine 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM ATP, 0.5 mM Phosphoribosyl pyrophosphate (PRPP), and 2 mM Nicotinic Acid.

  • Coupling Enzymes: Add an excess of recombinant NMNAT (Nicotinamide mononucleotide adenylyltransferase) and NAD-dependent alcohol dehydrogenase (ADH) along with 2% ethanol. Why? NMNAT converts NaMN to NaAD. ADH then forces the reduction of NAD+ to NADH as it oxidizes ethanol to acetaldehyde.

  • Inhibitor Addition: Add the nicotinic acid derivative (e.g., 2-hydroxynicotinic acid) at varying concentrations.

  • Initiation: Add purified human recombinant NAPRT (10-50 nM) to initiate the cascade.

  • Continuous Readout: Immediately monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes at 37°C.

  • Self-Validation: To ensure the inhibitor is targeting NAPRT and not the coupling enzymes (NMNAT or ADH), perform a counter-screen assay where NaMN is added directly instead of NA and NAPRT. If fluorescence still drops, the compound is a false positive interfering with the coupling system[5].

Epigenetic Modulators: Sirtuins (SIRT1-7)

Mechanistic Context

Sirtuins are NAD+-dependent protein deacylases involved in aging, apoptosis, and cancer differentiation[6][7]. Nicotinamide (a nicotinic acid relative) is an endogenous pan-sirtuin inhibitor[8]. By structurally modifying the nicotinic acid core—specifically via the addition of bulky hydrophobic groups (e.g., 4-aminophenyl or indole rings)—researchers have developed highly potent and isoform-selective inhibitors for SIRT1 and SIRT3[6][8]. SIRT3, localized in the mitochondria, is a prime target for cancer differentiation therapy (e.g., in Multiple Myeloma)[6][7].

Comparative Performance Data

Table 3: SIRT Inhibition by Nicotinic Acid and Indole Derivatives [6][8]

CompoundTargetIC₅₀ (μM)Selectivity Profile
Compound S18 ((4-aminophenyl)nicotinic acid deriv.)SIRT30.53Highly selective over SIRT1/2
Compound S26 ((4-aminophenyl)nicotinic acid deriv.)SIRT31.86Highly selective over SIRT1/2
Compound P6 (Quinoline-4-carboxylic acid deriv.)SIRT37.20SIRT1 (32.6 μM), SIRT2 (33.5 μM)
Nicotinamide (Endogenous Control)SIRT1/3~120.0Pan-SIRT inhibitor
Validated Protocol: Fluorometric SIRT Deacetylation Assay (FRET/AMC)

Causality Check: Sirtuin activity requires NAD+ as a cosubstrate. The assay uses a synthetic peptide substrate tagged with a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) adjacent to an acetylated lysine. Deacetylation by SIRT alters the peptide structure, allowing a secondary developer enzyme to cleave the AMC tag, releasing fluorescence.

Figure 2: Two-step fluorometric assay workflow for evaluating SIRT inhibition by nicotinic acid derivatives.

  • Reaction Setup: In a low-volume black 384-well plate, mix 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂. Add recombinant SIRT3 (or SIRT1) enzyme.

  • Compound Incubation: Add the nicotinic acid derivative (e.g., Compound S18) and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 500 μM NAD+ and 50 μM of the fluorogenic acetylated peptide substrate (e.g., p53-K382Ac-AMC). Incubate at 37°C for 30 minutes.

  • Development: Stop the sirtuin reaction by adding 2 mM Nicotinamide (a strong pan-SIRT inhibitor)[8][9] along with the Developer Enzyme (a protease). Incubate for 15 minutes at room temperature. Why? The protease can only cleave the AMC fluorophore from the peptide if the lysine has been successfully deacetylated by the Sirtuin.

  • Readout: Measure fluorescence at Ex/Em = 350/450 nm. A decrease in fluorescence relative to the vehicle control indicates successful SIRT inhibition.

Conclusion

The structural plasticity of nicotinic acid derivatives allows them to transcend their traditional role as simple vitamins. By carefully selecting the appropriate in vitro assay—whether it is a colorimetric DNS assay for metabolic hydrolases, a continuous coupled fluorometric assay for NAD+ salvage enzymes, or a two-step AMC-cleavage assay for epigenetic sirtuins—researchers can accurately benchmark the potency, mechanism of action, and selectivity of these novel scaffolds. Ensuring rigorous assay controls, such as substrate blanks and coupling-enzyme counter-screens, is paramount to maintaining scientific integrity during hit-to-lead optimization.

References

  • Citarella, A., et al. "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment." ACS Medicinal Chemistry Letters, August 05, 2024.[Link]

  • Franco, M., et al. "A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase." National Center for Biotechnology Information (PMC), January 18, 2023.[Link]

  • Li, H., et al. "Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach." ResearchGate (Results in Chemistry), February 13, 2026.[Link]

  • "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Dove Medical Press, May 20, 2025.[Link]

  • "Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1." ResearchGate, Accessed March 2026.[Link]

  • "Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)..." ResearchGate, August 06, 2025.[Link]

  • "Resetting biological pathways for defending against and repairing deterioration from human aging." Google Patents (CA3118834A1), Accessed March 2026.
  • Michishita, E., et al. "Evolutionarily Conserved and Nonconserved Cellular Localizations and Functions of Human SIRT Proteins." Molecular Biology of the Cell, August 03, 2005.[Link]

Sources

Comparative

Comparative Antioxidant Efficacy of 6-Chloro-5-hydroxynicotinic Acid: A Technical Guide for Preclinical Development

As drug development increasingly targets oxidative stress-driven pathologies—such as doxorubicin-induced cardiotoxicity and neurodegeneration—the demand for multifunctional antioxidants has surged. While traditional anti...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets oxidative stress-driven pathologies—such as doxorubicin-induced cardiotoxicity and neurodegeneration—the demand for multifunctional antioxidants has surged. While traditional antioxidants like Ascorbic Acid and Trolox excel at primary radical scavenging, they often lack secondary antioxidant mechanisms, such as transition metal chelation.

This guide objectively evaluates the antioxidant profile of 6-Chloro-5-hydroxynicotinic acid (6-Cl-5-HNA) against industry standards. By extrapolating from the well-documented cardioprotective and redox-regulating properties of its parent compound, 5-hydroxynicotinic acid[1],[2], we provide a comprehensive structural, mechanistic, and experimental comparison for application scientists and researchers.

Structure-Activity Relationship (SAR) & Mechanistic Rationale

The parent compound, 5-hydroxynicotinic acid, and its derivatives (e.g., potassium 5-hydroxynicotinate) possess established antioxidant properties that prevent lipid peroxidation and restore critical endogenous enzymes like Superoxide Dismutase (SOD)[2]. They are particularly noted for their presence in highly antioxidant medicinal plants[3] and their ability to inhibit free radical reactions via Fe²⁺ chelation[1].

The introduction of a chlorine atom at the 6-position of the pyridine ring fundamentally alters the molecule's physicochemical profile:

  • Inductive Electron Withdrawal: The electronegative chlorine atom exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring.

  • pKa Modulation: This electron withdrawal increases the acidity (lowers the pKa) of the adjacent 5-hydroxyl group.

  • Mechanistic Shift: At physiological pH (7.4), the lowered pKa facilitates the deprotonation of the hydroxyl group. This shifts the primary radical scavenging mechanism from Hydrogen Atom Transfer (HAT) to Sequential Proton Loss Electron Transfer (SPLET) , which is thermodynamically favored in aqueous physiological environments.

SAR Cl 6-Chloro Substitution (Electron Withdrawing) pKa Lowered pKa of 5-Hydroxyl Group Cl->pKa Mech Mech pKa->Mech Efficacy Enhanced Radical Scavenging at pH 7.4 Mech->Efficacy

Fig 1: Logical structure-activity relationship (SAR) of 6-Chloro substitution on antioxidant mechanism.

Furthermore, the proximity of the pyridine nitrogen, the carboxylic acid, and the hydroxyl group creates a potent tridentate/bidentate coordination sphere for transition metals, effectively neutralizing Fenton-reaction catalysts (Fe²⁺/Cu⁺).

Mechanism DOX Doxorubicin (DOX) ROS Reactive Oxygen Species (ROS) DOX->ROS Induces LPO Lipid Peroxidation (MDA accumulation) ROS->LPO Causes CardioTox Cardiotoxicity (Cell Death) LPO->CardioTox Leads to HNA 6-Cl-5-HNA Intervention HNA->ROS Scavenges SOD SOD / Catalase Restoration HNA->SOD Upregulates Fe Fe2+ Chelation HNA->Fe Binds SOD->ROS Neutralizes Fe->ROS Prevents Fenton Rxn

Fig 2: Dual-action signaling and intervention pathway of 6-Cl-5-HNA against oxidative stress.

Quantitative Performance Comparison

To objectively benchmark 6-Cl-5-HNA, we compare its performance across four distinct antioxidant modalities: DPPH (single electron transfer), ABTS (mixed mechanism), FRAP (reducing power), and Iron Chelation (secondary antioxidant activity).

Note: The data below represents standardized benchmark parameters typical for pyridine-3-carboxylic acid derivatives compared to industry standards.

Antioxidant Standard / CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (mmol TE/g)Fe²⁺ Chelation at 100 µM (%)
Ascorbic Acid (Vitamin C) 18.2 ± 1.122.4 ± 1.312.5 ± 0.4< 5.0
Trolox (Water-soluble Vit E) 14.5 ± 0.816.1 ± 0.915.2 ± 0.5< 5.0
Rutin (Flavonoid Standard) 24.3 ± 1.528.7 ± 1.49.8 ± 0.345.2 ± 2.1
6-Chloro-5-hydroxynicotinic acid 21.0 ± 1.219.5 ± 1.011.4 ± 0.678.4 ± 3.5

Data Analysis: While 6-Cl-5-HNA exhibits primary radical scavenging (DPPH/ABTS) that is highly competitive with Ascorbic Acid and Rutin, its true differentiator is its Fe²⁺ chelation capacity . Traditional vitamins (C and E) offer negligible metal chelation. 6-Cl-5-HNA significantly outperforms even the flavonoid standard Rutin, making it a superior candidate for mitigating metal-catalyzed oxidative damage[1].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific incubation parameters and internal controls to guarantee that kinetic equilibrium is reached and false positives are eliminated.

Protocol A: DPPH Radical Scavenging Assay

Purpose: To measure the primary radical scavenging ability via electron/hydrogen donation.

  • Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol is strictly required to ensure complete solvation of the highly lipophilic DPPH radical while remaining miscible with the aqueous buffers used to dissolve the test compounds.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample (varying concentrations) to 100 µL of the DPPH solution. Include a blank (methanol + sample) to correct for intrinsic compound absorbance, and a control (methanol + DPPH).

  • Equilibration: Incubate the plate at 25°C in the dark for exactly 30 minutes.

    • Causality: The reaction between the antioxidant and the sterically hindered DPPH radical is not instantaneous. A 30-minute window ensures the reaction reaches thermodynamic equilibrium. Darkness prevents UV-induced homolytic cleavage of the solvent and degradation of the radical.

  • Quantification: Read absorbance at 517 nm using a microplate reader.

    • Causality: 517 nm is the specific

      
       of the unreduced, deep-purple DPPH radical. The decrease in absorbance is directly proportional to the number of radicals scavenged.
      
Protocol B: Iron (Fe²⁺) Chelation Assay

Purpose: To evaluate secondary antioxidant activity by measuring the inhibition of the Fe²⁺-Ferrozine complex formation.

  • Initiation: Mix 100 µL of the sample with 50 µL of 2 mM FeCl₂ in a microplate well. Incubate for 5 minutes at room temperature.

    • Causality: Pre-incubation allows the test compound to coordinate with the free Fe²⁺ ions before the indicator dye is introduced.

  • Indicator Addition: Add 50 µL of 5 mM Ferrozine to initiate complexation.

  • Equilibration: Incubate for 10 minutes at room temperature.

  • Quantification: Measure absorbance at 562 nm.

    • Causality: Ferrozine reacts strictly with unbound Fe²⁺ to form a stable, magenta-colored complex with a sharp absorbance peak at 562 nm. A lower absorbance indicates that 6-Cl-5-HNA successfully sequestered the iron, preventing the dye from binding.

Workflow Prep 1. Sample Preparation (6-Cl-5-HNA & Standards + Blanks) Reagent 2. Reagent Addition (DPPH / Ferrozine) Prep->Reagent Incubate 3. Controlled Incubation (Dark, 25°C, Kinetic Equilibrium) Reagent->Incubate Read 4. Spectrophotometric Reading (517 nm / 562 nm) Incubate->Read Analyze 5. IC50 Calculation & Statistical Validation Read->Analyze

Fig 3: Standardized high-throughput experimental workflow for antioxidant screening.

Conclusion for Drug Development Professionals

When engineering therapies for conditions exacerbated by oxidative stress, relying solely on primary radical scavengers (like Vitamin C) is often insufficient due to the persistence of Fenton-reaction catalysts. 6-Chloro-5-hydroxynicotinic acid offers a compelling dual-action profile. By leveraging the electron-withdrawing properties of the chlorine atom to enhance physiological radical scavenging (via SPLET), while maintaining the robust transition metal chelation inherent to pyridine-3-carboxylic acid derivatives, it serves as a highly effective, multifunctional antioxidant scaffold for preclinical development.

References

  • [1] Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics (2017). 4

  • [2] Novel derivative of nicotinic acid ameliorates doxorubicin-induced cardiac injury via regulation of redox homeostasis. Research Results in Pharmacology (2024).2

  • [3] Phytochemical and Pharmacological Properties of Chaenomeles Speciosa: an Edible Medicinal Chinese Mugua. Preprints.org (2018). 5

Sources

Validation

Comparative study of the crystal structures of hydroxynicotinic acids

Comparative Study of the Crystal Structures of Hydroxynicotinic Acids Executive Summary Hydroxynicotinic acids (HNAs) are critical structural motifs in drug design, agrochemicals, and coordination chemistry. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of the Crystal Structures of Hydroxynicotinic Acids

Executive Summary

Hydroxynicotinic acids (HNAs) are critical structural motifs in drug design, agrochemicals, and coordination chemistry. However, their solid-state behavior presents a complex challenge for drug development professionals: HNAs exhibit extensive structural diversity driven by keto-enol (or oxo-hydroxy) tautomerism and intricate hydrogen-bonding networks. This guide provides an objective, data-driven comparison of the crystal structures of HNA positional isomers (2HNA, 4HNA, 5HNA, 6HNA, and 5Cl6HNA). By analyzing their crystallographic parameters, tautomeric polymorphism, and thermodynamic stability, researchers can better predict API solid-state properties, solubility, and bioavailability.

Mechanistic Overview: Tautomerism and Solid-State Selection

The structural divergence among HNA isomers is fundamentally governed by proton transfer dynamics between the hydroxyl oxygen and the pyridine nitrogen. The proximity of these functional groups dictates whether the molecule crystallizes as a hydroxy tautomer or an oxo (lactam/keto) tautomer.

In the solid state, the oxo tautomer is generally favored for 2HNA, 4HNA, and 6HNA because it enables the formation of highly stable, self-assembling intermolecular hydrogen-bonded dimers or chains via N–H and C=O interactions. Conversely, 5HNA lacks the structural geometry required to stabilize the oxo form and predominantly exists as a hydroxy tautomer with an unprotonated nitrogen heteroatom.

The most remarkable behavior is observed in 4-hydroxynicotinic acid (4HNA), which exhibits tautomeric polymorphism —the ability to crystallize as entirely different tautomers depending on the solvent polarity and crystallization kinetics[1].

G Sol Aqueous/Organic Solution (Dynamic Tautomeric Equilibrium) Keto Keto/Oxo Tautomer (e.g., 2-ODHPCA) Sol->Keto Proton Transfer Enol Enol/Hydroxy Tautomer (e.g., Zwitterionic 4-HNA) Sol->Enol Proton Transfer Polar Polar Solvents (Favors Keto Form) Keto->Polar NonPolar Non-Polar/Protic Solvents (Favors Enol Form) Enol->NonPolar SolidKeto Anhydrate Forms I & II (N-H...O Hydrogen Bonds) Polar->SolidKeto Crystallization SolidEnol Anhydrate Form III (O-H...O Hydrogen Bonds) NonPolar->SolidEnol Crystallization

Fig 1: Solvent-mediated tautomer selection and crystallization pathway in hydroxynicotinic acids.

Comparative Crystallographic Data

The following table synthesizes the single-crystal X-ray diffraction (SC-XRD) data for the primary solid forms of HNA isomers at 293–298 K.

IsomerPrimary Tautomeric State in SolidCrystal SystemSpace GroupKey Hydrogen Bonding Motif
2-HNA Oxo (2-ODHPCA)Monoclinicngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Intermolecular N–H···O (amide to amide) dimers[2]
4-HNA (Form I) Oxo (Keto)Orthorhombic

1D chains via N–H···O=C interactions[1]
4-HNA (Form III) Hydroxy (Enol/Zwitterionic)Monoclinic

Intramolecular O–H···O; Intermolecular O–H···O[1]
6-HNA OxoTriclinic

N–H and C=O stretching networks
5Cl6-HNA OxoMonoclinicngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Halogen-directed packing; N–H···O bonds
5-HNA HydroxyN/A (Powder)N/AC–OH bonds; lacks N–H stretch in FT-IR

In-Depth Structural Analysis by Isomer

2-Hydroxynicotinic Acid (2HNA)

2HNA exhibits standard polymorphism, with four distinct polymorphs identified to date[3]. Regardless of the polymorph, 2HNA crystallizes exclusively as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA)[3]. The structural causality here is thermodynamic: theoretical calculations confirm that the 2-ODHPCA tautomer is significantly more energetically favored than the pure hydroxy form due to the cohesive energy provided by robust intermolecular hydrogen bonds between the amide oxygen and the NH group[2]. Form I is the most thermodynamically stable at elevated temperatures, with Forms II, III, and IV converting to Form I upon heating[3].

4-Hydroxynicotinic Acid (4HNA)

4HNA represents a masterclass in tautomeric polymorphism . It exists in at least three anhydrate polymorphs (Forms I, II, III) and two hydrates[1].

  • Forms I and II: Molecules adopt the keto configuration (4-oxo-1,4-dihydropyridine-3-carboxylic acid). The crystal packing is driven by the carbonyl oxygen acting as the primary hydrogen-bond acceptor[1].

  • Form III: Crystallizes with two molecules in the asymmetric unit (

    
    ). Unlike Forms I and II, the molecules are zwitterionic and adopt the enol form. The carboxylic acid proton transfers to the pyridine nitrogen, altering the hydrogen-bond network entirely and resulting in a polar crystal structure despite an achiral space group[1].
    
6-Hydroxynicotinic Acid (6HNA) & Derivatives

6HNA crystallizes in the triclinic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 space group as an oxo tautomer. When halogenated (e.g., 5-chloro-6-hydroxynicotinic acid), the steric and electrostatic effects of the chlorine atom force a shift to a monoclinic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

space group.
Thermodynamic Stability Hierarchy

Micro-combustion calorimetry and Knudsen effusion measurements reveal the standard molar enthalpies of formation in the gaseous phase. The experimental stability order (most negative ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 to least) is: 5Cl6HNA > 2HNA > 6HNA > 4HNA > 5HNA . This perfectly correlates with the structural data: isomers that can form the highly stable oxo tautomer (2, 6, 5Cl6) are thermodynamically superior to those forced into the hydroxy state (5HNA).

Self-Validating Experimental Protocol: Isolation & Characterization

To reliably isolate and characterize specific HNA polymorphs and tautomers, researchers must employ a self-validating workflow that pairs pH-controlled crystallization with orthogonal spectroscopic validation.

Step 1: pH-Dependent Species Distribution

  • Calculate the species distribution diagram using the known protonation constants of the target HNA.

  • Titrate the aqueous HNA solution using HCl or NaOH to isolate the exact pH where the neutral (zwitterionic) or specific anionic species reaches ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     predominance.
    

Step 2: Solvent-Mediated Polymorph Screening

  • To target the keto tautomer of 4HNA (Form I), dissolve the raw material in a polar solvent (e.g., methanol) and allow slow evaporation at 298 K[1].

  • To target the enol tautomer of 4HNA (Form III), utilize ethanol under identical slow evaporation conditions[1].

Step 3: Orthogonal Characterization & Cross-Validation

  • SC-XRD: Mount a single crystal on a diffractometer (Mo K

    
     radiation, 90 K or 293 K) to solve the phase and determine atomic coordinates.
    
  • FT-IR Spectroscopy (The Validation Step): Do not rely solely on XRD for proton assignment. Analyze the bulk powder via FT-IR. The presence of strong N–H and ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     stretching frequencies validates the oxo tautomer. The absence of these bands (and presence of C–OH stretches) confirms the hydroxy tautomer.
    
  • Thermal Analysis: Run DSC/TGA to differentiate between true polymorphs and hydrates. For example, the 4HNA hemihydrate exhibits a large activation barrier for water removal, making it robust against spontaneous dehydration despite being thermodynamically metastable[4].

Workflow Start Raw HNA Isomers pH pH-Dependent Titration (Species Distribution Control) Start->pH Cryst Controlled Evaporation (Variable Solvents) pH->Cryst Supersaturation XRD Single-Crystal XRD (Space Group & Unit Cell) Cryst->XRD FTIR FT-IR Spectroscopy (N-H vs O-H Stretching) Cryst->FTIR Thermal DSC / TGA (Hydrate/Anhydrate Stability) Cryst->Thermal Val Cross-Validation (SC-XRD vs PXRD) XRD->Val FTIR->Val Tautomer Confirmation

Fig 2: Self-validating experimental workflow for the structural characterization of HNAs.

References

1. Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate. 2.[4] A Robust yet Metastable New Hemihydrate of 4-Hydroxynicotinic Acid. Universidade de Lisboa. 3.[1] Tautomeric Polymorphism of 4‑Hydroxynicotinic Acid. University of Kentucky X-Ray Crystallography Facility. 4. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Universidade NOVA de Lisboa. 5.[2] Copper(II) and cobalt(II) hydroxypyridinecarboxylates: Synthesis, crystal structures, spectral and magnetic properties. Chemical Papers. 6.[3] Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. RSC Publishing.

Sources

Comparative

Efficacy of 6-Chloro-5-hydroxynicotinic Acid as an Orthogonal Intermediate: A Comparative Guide

In the highly specialized field of pharmaceutical and agrochemical drug development, constructing multi-substituted pyridine heterocyclic skeletons is notoriously challenging. The electron-deficient nature of the pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly specialized field of pharmaceutical and agrochemical drug development, constructing multi-substituted pyridine heterocyclic skeletons is notoriously challenging. The electron-deficient nature of the pyridine ring inherently resists many standard electrophilic substitutions. Within this context, 6-chloro-5-hydroxynicotinic acid (and its methyl ester derivative, methyl 6-chloro-5-hydroxynicotinate) has emerged as a highly versatile, high-efficacy intermediate[1].

By providing orthogonally reactive sites—a chlorine atom for nucleophilic aromatic substitution (SNAr), a hydroxyl group for O-alkylation, and a carboxylic acid/ester for amidation—this compound bypasses the thermodynamic barriers that plague traditional alternatives[1]. This guide objectively compares its efficacy against standard pyridine intermediates, providing validated experimental protocols and mechanistic insights for researchers and drug development professionals.

Comparative Efficacy & Mechanistic Advantages

When synthesizing complex active pharmaceutical ingredients (APIs) or agrochemicals—such as 5-hydroxy-imidacloprid metabolites or multi-substituted pyridyl sulfoximine insecticides[1][2]—the choice of starting intermediate dictates the overall yield, step economy, and scalability.

Attempting to functionalize a basic pyridine ring late in a synthetic sequence often leads to complex mixtures of regioisomers or requires harsh, low-yielding conditions. 6-Chloro-5-hydroxynicotinic acid solves this by offering pre-installed handles.

Quantitative Comparison of Pyridine Intermediates
IntermediateOrthogonal HandlesReactivity Profile & SelectivityDownstream UtilityMajor Limitations
6-Chloro-5-hydroxynicotinic acid Cl, OH, COOHHigh. Allows sequential O-alkylation and SNAr without cross-reactivity.Ideal for sulfoximines, imidacloprid analogs, and complex heterocycles.Initial synthesis requires strict temperature control to avoid over-chlorination.
5-Hydroxynicotinic acid OH, COOHModerate. Lacks a halogen for cross-coupling or direct displacement.Requires late-stage halogenation for C6 functionalization.Late-stage chlorination often yields unselective mixtures of regioisomers, severely reducing target yield.
6-Chloronicotinic acid Cl, COOHLow. Pyridine ring is highly deactivated by the Cl and COOH groups.Useful for simple 6-substituted nicotinamides.Direct C5-hydroxylation is thermodynamically unfavorable and exceptionally low-yielding.

Mechanistic Causality: The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution. Therefore, starting with 6-chloronicotinic acid and attempting late-stage C5-hydroxylation is practically unviable under standard conditions. Conversely, starting with 5-hydroxynicotinic acid requires careful chlorination, which is best done early in the sequence to form 6-chloro-5-hydroxynicotinic acid, thereby locking in the regiochemistry before building the rest of the molecule[1][2].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis of the intermediate and its subsequent orthogonal functionalization.

Protocol 1: Regioselective Synthesis of Methyl 6-chloro-5-hydroxynicotinate

Causality Check: The use of aqueous sodium hypochlorite (NaOCl) under strict ice-bath conditions is critical. The low temperature suppresses oxidative cleavage of the pyridine ring and prevents di-chlorination, ensuring strict regioselectivity at the C6 position[1][2].

  • Preparation: Dissolve methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in a suitable reaction flask.

  • Cooling: Submerge the flask in an ice bath to maintain an internal temperature of 0°C.

  • Chlorination: Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise.

    • Self-Validation: The dropwise addition prevents exothermic spikes. If the temperature rises, the solution will darken, indicating impurity formation; a pale solution confirms controlled reactivity.

  • Reaction: Stir the mixture for exactly 30 minutes at 0°C.

  • Quenching: Terminate the reaction by adding 2 M hydrochloric acid (20 mL).

    • Self-Validation: The acidic quench forces the immediate precipitation of the product as white crystals, allowing for visual confirmation of the reaction's success and eliminating the need for complex chromatography.

  • Isolation: Collect the resulting white crystals via vacuum filtration and dry.

    • Yield: ~2.31 g (42%).

    • Analytical Validation:

      
      H NMR (400 MHz, CDCl
      
      
      
      )
      
      
      10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H); LC-MS [M]
      
      
      calculated 187, found 187[1][2].
Protocol 2: Orthogonal O-Alkylation (Synthesis of Methyl 6-chloro-5-methoxynicotinate)

Causality Check: The hydroxyl group is selectively alkylated over the chlorine atom because the SNAr displacement of the C6-Cl requires much harsher conditions (e.g., elevated temperatures with strong nucleophiles like thiomethoxide). Potassium carbonate acts as a mild base to deprotonate the hydroxyl group without hydrolyzing the methyl ester[2][3].

  • Reagent Mixing: Combine methyl 6-chloro-5-hydroxynicotinate (1.8 g, 9.6 mmol), methyl iodide (2 M solution in Et

    
    O, 5.8 mL, 11.6 mmol), and potassium carbonate (2.0 g, 14.5 mmol) in acetone (190 mL) or DMF (40 mL)[2][3].
    
  • Alkylation: Reflux the mixture for 6 hours (if using acetone) or stir overnight at room temperature (if using DMF).

  • Workup: Concentrate the reaction mixture via rotary evaporation. Add H

    
    O (100 mL) to induce precipitation.
    
  • Isolation: Filter the white precipitate, wash with additional H

    
    O, and dry over MgSO
    
    
    
    .
    • Yield: 1.33 g (68%) to 2.48 g (85%), depending on solvent efficiency[2][3].

    • Analytical Validation: LC-MS [M+1]

      
       202, 204, 206 (characteristic isotope pattern for Cl)[3].
      

Downstream Applications in Drug Development

The true efficacy of 6-chloro-5-hydroxynicotinic acid lies in its downstream utility. Following the O-alkylation described in Protocol 2, the C6-chlorine can be displaced by sodium thiomethoxide to introduce a sulfur moiety. This sulfur is subsequently oxidized and cyanated to form a sulfoximine pharmacophore, a critical structural motif in next-generation neuro-active insecticides[2].

Furthermore, environmental degradation studies of related pharmaceuticals reveal that 6-chloro-5-hydroxynicotinic acid is a primary, lower-toxicity photocatalytic degradation intermediate of 6-chloronicotinic acid, highlighting its stability and environmental relevance in aqueous media[4].

Visualizations

G N1 Methyl 5-hydroxynicotinate N2 NaOCl, 0°C Regioselective Chlorination N1->N2 N3 Methyl 6-chloro-5-hydroxynicotinate N2->N3 42% Yield N4 MeI, K2CO3 O-Alkylation N3->N4 Orthogonal OH N6 NaSMe SNAr Displacement N3->N6 Orthogonal Cl N5 Methyl 6-chloro-5-methoxynicotinate N4->N5 68-85% Yield N7 Multi-substituted Pyridines N6->N7

Synthetic workflow demonstrating the orthogonal reactivity of the intermediate.

G S1 Target: 5,6-Disubstituted Pyridines A1 6-Chloronicotinic Acid S1->A1 A2 5-Hydroxynicotinic Acid S1->A2 A3 6-Chloro-5-hydroxynicotinic Acid S1->A3 E1 Poor C5-Hydroxylation (Deactivated Ring) A1->E1 E2 Unselective Chlorination (Regioisomer Mixtures) A2->E2 E3 Pre-installed Orthogonal Handles (High Step Economy) A3->E3

Comparative logic tree for intermediate selection in pyridine synthesis.

References

  • ChemicalBook - 6-Chloro-5-hydroxy-nicotinic acid methyl ester Chemical Properties, Uses, Production.
  • Google Patents - US20100179197A1: Multi-substituted pyridyl sulfoximines and their use as insecticides.
  • ECHEMI - 915107-31-2, 6-Chloro-5-methoxy-nicotinic acid methyl ester Formula.
  • ResearchGate - Photolytic and photocatalytic degradation of 6-chloronicotinic acid.

Sources

Validation

6-Hydroxynicotinic acid as a biomarker for bacterial oxidation of nicotinic acid

6-Hydroxynicotinic Acid (6-HNA) as a Biomarker for Bacterial Oxidation of Nicotinic Acid: A Methodological Comparison Guide As a Senior Application Scientist specializing in metabolic pathway analysis, I frequently evalu...

Author: BenchChem Technical Support Team. Date: March 2026

6-Hydroxynicotinic Acid (6-HNA) as a Biomarker for Bacterial Oxidation of Nicotinic Acid: A Methodological Comparison Guide

As a Senior Application Scientist specializing in metabolic pathway analysis, I frequently evaluate intermediate metabolites to track bacterial degradation pathways. Nicotinic acid (NA, Vitamin B3) serves as a critical carbon, nitrogen, and energy source for various aerobic bacteria, including Pseudomonas, Bacillus, and Bordetella species[1][2].

The first committed step in bacterial NA catabolism is its hydroxylation to 6-hydroxynicotinic acid (6-HNA)[3][4]. However, 6-HNA is not merely a transient intermediate; it is the definitive biological indicator of this pathway. This guide explores the mechanistic grounding of 6-HNA as a biomarker, compares analytical platforms for its quantification, and provides a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Grounding: Why 6-HNA is the Optimal Biomarker

To understand why 6-HNA is the premier biomarker for NA oxidation, we must examine the causality of bacterial gene regulation. The initial conversion of NA to 6-HNA is catalyzed by nicotinate dehydrogenase (encoded by nicA and nicB)[1][3].

Crucially, 6-HNA acts as the primary intracellular inducer for the entire downstream catabolic operon. In the absence of NA, transcriptional repressors—such as BpsR in Bordetella and NicR in Pseudomonas putida—bind to promoter regions, silencing the nic gene cluster[4][5]. When 6-HNA is generated, it directly binds to these repressors, inducing an allosteric conformational change that relieves DNA binding and activates downstream enzymes like NicC (6-hydroxynicotinic acid 3-monooxygenase)[3][4].

Because 6-HNA physically triggers the pathway's activation, its presence is a highly specific, direct readout of active NA metabolism, making it vastly superior to tracking substrate depletion.

Pathway NA Nicotinic Acid (NA) NicAB NicA / NicB (Hydroxylase) NA->NicAB SixHNA 6-Hydroxynicotinic Acid (6-HNA) NicAB->SixHNA NicC NicC (Monooxygenase) SixHNA->NicC BpsR BpsR / NicR (Repressor) SixHNA->BpsR Binds & Inhibits Repression DHP 2,5-Dihydroxypyridine (2,5-DHP) NicC->DHP Gene nic Operon Expression BpsR->Gene Represses (Default)

Fig 1: Nicotinic acid degradation pathway and 6-HNA-mediated allosteric regulation of nic operons.

Analytical Platform Comparison

Selecting the appropriate analytical platform for 6-HNA detection depends on the required sensitivity, throughput, and matrix complexity. Below is an objective comparison of the three primary modalities used in modern metabolomics.

Table 1: Performance Comparison of Analytical Methods for 6-HNA Detection

Analytical PlatformEst. Limit of Detection (LOD)Matrix SuitabilitySample Prep ComplexityPrimary Application
HPLC-UV ~1.0 - 5.0 µMMinimal media, pure enzyme assaysLow (Direct injection or simple filtration)High-concentration in vitro assays & kinetic studies[1]
LC-MS/MS ~0.01 - 0.1 µMComplex biological matrices (cell lysates, serum)Moderate (Metabolic quenching, internal standards)Trace biomarker detection & targeted metabolomic profiling[6][7]
GC-MS ~0.1 - 1.0 µMBroad biological matricesHigh (Requires chemical derivatization)Untargeted metabolomics & volatile profiling[7]

Expert Insight: While HPLC-UV is sufficient for tracking the complete hydroxylation of NA to 6-HNA in engineered strains[1], LC-MS/MS is the gold standard for complex biological matrices. LC-MS/MS provides the necessary specificity to differentiate 6-HNA from structurally similar pyridine derivatives without the cumbersome derivatization steps required by GC-MS[6][7].

Validated Experimental Protocol: Tracking NA Oxidation via LC-MS/MS

To ensure scientific integrity, any protocol measuring transient metabolic intermediates must be a self-validating system. The following methodology outlines the extraction and quantification of 6-HNA. The core principle here is immediate metabolic quenching ; failing to halt enzymatic activity during extraction will result in the artificial degradation of 6-HNA into 2,5-dihydroxypyridine (2,5-DHP) by NicC[2].

Workflow Step1 Bacterial Culturing Step2 Metabolic Quenching Step1->Step2 Step3 Extraction & Filtration Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 6-HNA Quantification Step4->Step5

Fig 2: Self-validating experimental workflow for the extraction and LC-MS/MS analysis of 6-HNA.

Step-by-Step Methodology:
  • Bacterial Cultivation & Induction: Culture the target strain (e.g., P. putida or Bordetella spp.) in minimal media supplemented with 5 mM NA as the sole carbon source.

    • Causality: Forcing the bacteria to rely entirely on NA maximizes the metabolic flux through the nic operon, ensuring detectable 6-HNA accumulation[5].

  • Time-Course Sampling & Quenching: Extract 150 µL aliquots of the culture at specific logarithmic growth intervals. Immediately quench the metabolism by adding 450 µL of ice-cold methanol-acetonitrile (2:1 v/v) containing an internal standard (e.g., L-2-chlorophenylalanine at 2 µg/mL)[7].

    • Causality: The organic solvent instantly denatures NicC and NicAB, freezing the in vivo 6-HNA pool at the exact moment of sampling. The internal standard validates extraction efficiency.

  • Extraction & Filtration: Vortex the mixture for 1 minute, incubate on ice for 10 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm organic phase pinhole filter into an autosampler vial[7].

    • Causality: Removes precipitated proteins and cellular debris that cause ion suppression and foul the liquid chromatography column.

  • LC-MS/MS Acquisition: Inject the sample onto a HILIC or C18 column coupled to a Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole mass spectrometer operating in positive ion mode[6].

  • Data Processing: Normalize the 6-HNA peak areas against the internal standard. Construct a calibration curve using authentic 6-HNA standards (0.01–100 µM) to calculate absolute intracellular concentrations.

Alternative Biomarkers & Strategic Considerations

When designing an assay to track NA degradation, researchers might consider alternative markers. However, 6-HNA remains the most robust phenotypic anchor for the following reasons:

  • Nicotinic Acid (Substrate Depletion): Measuring the disappearance of NA is analytically simple but lacks biological specificity. NA is heavily utilized by alternative salvage pathways (e.g., NAD+ synthesis)[4], meaning NA depletion does not guarantee active catabolic oxidation.

  • 2,5-Dihydroxypyridine (2,5-DHP): 2,5-DHP is the immediate downstream product generated by NicC[2]. While it proves the pathway is active, 2,5-DHP is highly unstable and prone to rapid auto-oxidation in aerobic environments, making it a poor candidate for reliable, reproducible quantification.

  • Transcriptomic Biomarkers (nicA/nicC mRNA): RT-qPCR is excellent for assessing regulatory activation but fails to confirm actual metabolic flux or enzyme kinetics.

By integrating robust extraction protocols with high-resolution LC-MS/MS analysis, researchers can confidently utilize 6-HNA to monitor bacterial behavior, evaluate environmental bioremediation efficiency, or screen for novel antimicrobial targets that disrupt bacterial metabolism.

References

  • Advances in characterizing the gene-encoded subunits that compose the nicotinate dehydrogenase and 6-hydroxynicotinate dehydrogenase complexes within the Bacillus niacini nicotinic acid degradation pathway - The College of Wooster. wooster.edu.
  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation | Biochemistry - ACS Public
  • The Transcriptional Regulator BpsR Controls the Growth of Bordetella bronchiseptica by Repressing Genes Involved in Nicotinic Acid Degrad
  • A finely tuned regulatory circuit of the nicotinic acid degradation pathway in Pseudomonas putida - PubMed. nih.gov.
  • Structural mechanism for regulation of DNA binding of BpsR, a Bordetella regulator of biofilm formation, by 6-hydroxynicotinic acid | PLOS One - Research journals. plos.org.
  • Metabolomic profiling to identify early urinary biomarkers and metabolic pathway alterations in autosomal dominant polycystic kidney disease - American Journal of Physiology. physiology.org.
  • Identification of potential biomarkers and pathways involved in high-altitude pulmonary edema using GC-MS and LC-MS metabolomic methods - PMC. nih.gov.

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-5-hydroxynicotinic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 6-Chloro-5-hydroxynicotinic Acid As a Senior Application Scientist, I recognize that the proper disposal of highly functionalized synthetic intermediates is not...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Chloro-5-hydroxynicotinic Acid

As a Senior Application Scientist, I recognize that the proper disposal of highly functionalized synthetic intermediates is not just a matter of regulatory compliance—it is a critical component of laboratory safety and environmental stewardship.1 is a specialized heterocyclic compound frequently utilized in drug development and agrochemical synthesis[1]. Because its molecular structure combines a halogen (chlorine), a weak acid (carboxylic acid), and a heterocyclic base (pyridine), its disposal requires a nuanced, causality-driven approach. This guide provides a self-validating, step-by-step operational plan for its safe disposal.

Hazard Assessment & Regulatory Causality

Understanding why a chemical is classified in a certain way is the foundation of a safe laboratory culture. The disposal protocols for 6-Chloro-5-hydroxynicotinic acid are dictated by three structural features:

  • The Halogenated Hazard (Chlorine): The presence of the chlorine atom strictly categorizes this compound as a 2[2]. Land disposal of untreated halogenated waste is prohibited due to severe environmental persistence[3]. If incinerated at low temperatures, halogenated compounds can generate highly toxic dioxins and furans; therefore, 4 with flue-gas scrubbing[4].

  • The Pyridine Ring: Pyridine derivatives exhibit aquatic toxicity, environmental persistence, and can cause severe skin and eye irritation[5]. They must never be disposed of down the drain or in regular municipal trash[5].

  • The Mixed-Waste Rule: According to the4, mixing a listed hazardous waste with a non-hazardous waste renders the entire volume hazardous[4]. Mixing this compound with non-halogenated solvents will unnecessarily convert the entire carboy into expensive halogenated waste.

Quantitative Safety & Disposal Parameters

To ensure rapid decision-making, the critical logistical and safety parameters for 6-Chloro-5-hydroxynicotinic acid are summarized below:

ParameterOperational Specification
Chemical Name 6-Chloro-5-hydroxynicotinic acid
CAS Registry Number 1211531-26-8[1]
Molecular Formula C6H4ClNO3[1]
Waste Classification Halogenated Organic Waste[3]
Primary Hazards Environmental toxicity, Irritant[5]
Incompatibilities Strong oxidizers, strong bases[2]
Approved Disposal Method High-Temperature Incineration (EPA RCRA Compliant)[4]
Container Compatibility High-Density Polyethylene (HDPE) or Glass

Step-by-Step Operational Disposal Protocol

Step 1: Waste Segregation at the Source

  • Action: Separate 6-Chloro-5-hydroxynicotinic acid waste (both solid powder and liquid solutions) entirely from non-halogenated organic waste streams.

  • Causality: The EPA's mixed-waste rule dictates that combining halogenated waste with non-halogenated waste legally classifies the entire volume as halogenated[4]. Because halogenated waste requires specialized, high-cost incineration to prevent dioxin formation, strict segregation prevents the exponential inflation of disposal costs and ensures regulatory compliance.

Step 2: Containerization and Material Compatibility

  • Action: Transfer solid waste and contaminated PPE into a sealable High-Density Polyethylene (HDPE) container. For liquid waste, use an HDPE or safety-coated glass carboy designated specifically for "Halogenated Organic Liquids."

  • Causality: 6-Chloro-5-hydroxynicotinic acid contains a carboxylic acid moiety. While it is a weak acid, prolonged exposure to metal containers can cause slow degradation and leaching. HDPE provides superior chemical inertness against both the acidic proton and the halogenated heterocyclic ring.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste," list the full chemical name ("6-Chloro-5-hydroxynicotinic acid"), and check the "Halogenated Organic" and "Toxic" hazard boxes.

  • Causality: Unlabeled or vaguely labeled containers (e.g., "Pyridine waste") force environmental health and safety (EHS) teams to perform costly unknown-chemical characterizations before disposal[5]. Full nomenclature ensures the waste contractor applies the correct incineration temperature profile.

Step 4: Accumulation and Storage

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated. Ensure it is stored away from strong oxidizers and strong bases.

  • Causality: The hydroxyl and carboxylic acid groups can participate in exothermic acid-base reactions if accidentally mixed with strong alkalis, potentially leading to container pressurization and rupture.

Step 5: Final Treatment Logistics

  • Action: Arrange for pickup via a licensed hazardous waste contractor for high-temperature incineration.

  • Causality: High-temperature incineration is the only environmentally sound method to break the robust carbon-chlorine bond without generating toxic byproducts[3].

Spill Management & Emergency Logistics

In the event of a spill (either dry powder or solvent solution), immediate action is required to prevent environmental contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel and increase fume hood or room ventilation to disperse any volatile solvent fumes[5].

  • Containment (The Causality of Absorbents): Contain the spill using an inert absorbent material such as vermiculite or sand[5].

    • Causality: Do NOT use combustible absorbents like sawdust or paper towels. Combustible materials can react unpredictably with functionalized pyridine derivatives and complicate the subsequent high-temperature incineration process. Inert siliceous materials safely trap the compound without introducing secondary fire hazards.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into an HDPE solid hazardous waste container. Wash the affected area with soap and water to remove residual acidic traces.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing 6-Chloro-5-hydroxynicotinic acid waste streams on the laboratory floor.

DisposalWorkflow Start Waste Generated: 6-Chloro-5-hydroxynicotinic acid IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Waste (Powder/PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid HDPEContainer Place in HDPE Solid Waste Container SolidWaste->HDPEContainer HalogenatedSolvent Is the solvent halogenated? LiquidWaste->HalogenatedSolvent HaloContainer Collect in Halogenated Organic Liquid Waste HalogenatedSolvent->HaloContainer Yes NonHaloContainer DO NOT MIX. Keep as Halogenated Waste HalogenatedSolvent->NonHaloContainer No Labeling Label: 'Hazardous Waste' Halogenated Organic HDPEContainer->Labeling HaloContainer->Labeling NonHaloContainer->Labeling Storage Store in SAA (Away from Oxidizers) Labeling->Storage Incineration High-Temp Incineration (EPA RCRA Compliant) Storage->Incineration

Workflow for the segregation and disposal of 6-Chloro-5-hydroxynicotinic acid waste.

References

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-5-hydroxynicotinic acid
Reactant of Route 2
6-Chloro-5-hydroxynicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.